(E)-[6]-Dehydroparadol
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(E)-1-(4-hydroxy-3-methoxyphenyl)dec-1-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-3-4-5-6-7-8-15(18)11-9-14-10-12-16(19)17(13-14)20-2/h9-13,19H,3-8H2,1-2H3/b11-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMBOMODZLJDKX-PKNBQFBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)C=CC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53172-10-4 | |
| Record name | Dehydroparadol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053172104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
(E)-Dehydroparadol: A Technical Guide to its Discovery, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-Dehydroparadol, an oxidative metabolite of the ginger constituent[1]-shogaol, has emerged as a molecule of significant interest in biomedical research. This technical guide provides a comprehensive overview of its discovery, origin, and key biological activities. Initially identified during in vitro metabolism studies of[1]-shogaol using liver microsomes, (E)-Dehydroparadol has since been characterized as a potent activator of the Nrf2 signaling pathway and an inducer of apoptosis in cancer cells. This document details the experimental protocols for its identification, summarizes its quantitative biological data, and provides visual representations of its mechanism of action through signaling pathway and experimental workflow diagrams.
Discovery and Origin
The discovery of (E)-Dehydroparadol, systematically named (E)-1-(4'-hydroxy-3'-methoxyphenyl)-dec-1-en-3-one, is credited to a 2013 study by Chen H, et al., which investigated the in vitro metabolism of[1]-shogaol.[2] This research demonstrated that[1]-shogaol is extensively metabolized in the liver.
(E)-Dehydroparadol was first identified as an oxidative metabolite (designated M15) of[1]-shogaol following incubation with liver microsomes from various species, including mice, rats, dogs, monkeys, and humans. [2] This discovery highlighted a new metabolic pathway for[1]-shogaol and introduced a novel bioactive compound derived from a well-known natural product. The formation of (E)-Dehydroparadol is dependent on cytochrome P450 enzymes.[2]
Quantitative Biological Activity
(E)-Dehydroparadol has demonstrated significant biological activity, particularly in the context of cancer cell proliferation and survival. The following table summarizes the available quantitative data on its inhibitory effects.
| Cell Line | Assay Type | Parameter | Value | Reference |
| HCT-116 (Human Colorectal Carcinoma) | Cell Growth Inhibition | IC50 | 43.02 µM | [3] |
| H-1299 (Human Non-Small Cell Lung Carcinoma) | Cell Growth Inhibition | IC50 | 41.59 µM | [3] |
| KB (Oral Squamous Carcinoma) | Cytotoxicity | IC50 | < 40 µM | [4] |
Experimental Protocols
Identification of (E)-Dehydroparadol from[1]-Shogaol Metabolism in Liver Microsomes
This protocol is adapted from the methodology described by Chen H, et al. (2013).
Objective: To identify the metabolites of[1]-shogaol, including (E)-Dehydroparadol, through in vitro incubation with liver microsomes.
Materials:
-
[1]-shogaol
-
Liver microsomes (e.g., human, mouse, rat)
-
NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ice-cold, containing 2% acetic acid)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Prepare an incubation mixture containing liver microsomes (0.5 mg/mL final concentration) and the NADPH-regenerating system in potassium phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding[1]-shogaol (50 µM final concentration).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile with 2% acetic acid.
-
Vortex the mixture and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to precipitate proteins.
-
Collect the supernatant for LC-MS analysis to identify and characterize the metabolites.
Cell Growth Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of (E)-Dehydroparadol on cancer cell lines.
Materials:
-
(E)-Dehydroparadol
-
Cancer cell lines (e.g., HCT-116, H-1299)
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of (E)-Dehydroparadol in complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of (E)-Dehydroparadol. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis by (E)-Dehydroparadol.
Materials:
-
(E)-Dehydroparadol
-
Cancer cell lines
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Treat cells with (E)-Dehydroparadol at various concentrations for a specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in the binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Signaling Pathways and Mechanisms of Action
Nrf2 Signaling Pathway Activation
(E)-Dehydroparadol is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] This pathway is a key regulator of cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds like (E)-Dehydroparadol can modify cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the transcription of a battery of cytoprotective genes, including those encoding antioxidant enzymes and phase II detoxification enzymes.
Caption: Nrf2 activation by (E)-Dehydroparadol.
Induction of Apoptosis
(E)-Dehydroparadol has been shown to induce apoptosis in human cancer cells.[3] Studies on structurally related dehydroparadol compounds suggest that this process is dependent on the activation of caspase-3.[4] Caspase-3 is a key executioner caspase in the apoptotic cascade. Its activation leads to the cleavage of a multitude of cellular proteins, ultimately resulting in the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death. The upstream signaling leading to caspase-3 activation by (E)-Dehydroparadol likely involves the intrinsic (mitochondrial) pathway, a common mechanism for many chemotherapeutic agents.
Caption: Apoptosis induction by (E)-Dehydroparadol.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the discovery and initial characterization of (E)-Dehydroparadol as a bioactive metabolite of[1]-shogaol.
Caption: Discovery workflow of (E)-Dehydroparadol.
Conclusion
(E)-Dehydroparadol represents a promising lead compound for further investigation in the fields of cancer biology and chemoprevention. Its dual action as an Nrf2 activator and an inducer of apoptosis makes it an attractive candidate for drug development. The information provided in this technical guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of this naturally derived molecule. Further studies are warranted to elucidate its in vivo efficacy, safety profile, and the full spectrum of its molecular targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of ginger component [6]-shogaol in liver microsomes from mouse, rat, dog, monkey, and human [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Induction of apoptosis and caspase-3 activation by chemopreventive [6]-paradol and structurally related compounds in KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (E)-Dehydroparadol for Researchers and Drug Development Professionals
An authoritative overview of the chemical properties, synthesis, biological activities, and therapeutic potential of (E)-Dehydroparadol, a promising natural product-derived compound.
Core Chemical and Physical Properties
(E)-Dehydroparadol, systematically named (E)-1-(4-hydroxy-3-methoxyphenyl)dec-1-en-3-one, is a phenolic ketone compound. It is recognized as an oxidative metabolite of[1]-Shogaol, a pungent constituent of ginger. The molecule features a vanilloid moiety linked to a 10-carbon aliphatic chain via an α,β-unsaturated ketone. This structural arrangement is crucial for its biological activity.
| Property | Value |
| Molecular Formula | C₁₇H₂₄O₃ |
| Molecular Weight | 276.37 g/mol |
| CAS Number | 878006-06-5 |
| Appearance | Not specified in literature |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of (E)-Dehydroparadol can be achieved through a multi-step process, typically starting from vanillin (B372448). A common synthetic route involves the Claisen-Schmidt condensation of vanillin with acetone (B3395972) to yield dehydrozingerone (B89773), which is then reacted with hexanal (B45976) via an aldol (B89426) condensation to furnish the final product.
Experimental Protocol: Synthesis of (E)-Dehydroparadol
Step 1: Synthesis of Dehydrozingerone ((E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one)
-
Dissolve 4-hydroxy-3-methoxybenzaldehyde (vanillin) and acetone in a suitable solvent such as ethanol.
-
Add a base, typically an aqueous solution of sodium hydroxide, dropwise to the cooled reaction mixture.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and dry to yield dehydrozingerone. The product can be further purified by recrystallization.
Step 2: Synthesis of (E)-Dehydroparadol
-
Dissolve dehydrozingerone in an appropriate aprotic solvent, such as tetrahydrofuran (B95107) (THF).
-
Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
Add a strong base, such as lithium diisopropylamide (LDA) or another suitable base, dropwise to generate the enolate.
-
After stirring for a short period, add hexanal dropwise to the reaction mixture.
-
Allow the reaction to proceed at low temperature for a specified time before quenching with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to obtain pure (E)-Dehydroparadol.
Biological Activity and Mechanisms of Action
(E)-Dehydroparadol exhibits a range of biological activities, with its roles as an Nrf2 activator and an inducer of apoptosis being the most prominent.
Nrf2 Activation
(E)-Dehydroparadol is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the cellular antioxidant response.
Mechanism of Action:
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. (E)-Dehydroparadol, being an electrophilic compound due to its α,β-unsaturated ketone moiety, is thought to covalently modify specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. As a result, newly synthesized Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to their transcription. These genes encode for a variety of cytoprotective proteins, including antioxidant enzymes and phase II detoxification enzymes.
References
(E)-Dehydroparadol as a Potent Activator of the Nrf2 Signaling Pathway: A Technical Guide
(E)-Dehydroparadol, an oxidative metabolite of[1]-Shogaol, has emerged as a significant activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress, and its activation holds therapeutic promise for a range of diseases. This technical guide provides an in-depth overview of (E)-Dehydroparadol's role as an Nrf2 activator, intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
While specific dose-response data for (E)-Dehydroparadol's direct activation of the Nrf2 pathway (e.g., EC50 for ARE reporter activation) is not extensively available in the public domain, its biological activity has been quantified in other relevant assays. These values provide a crucial reference for determining effective concentrations in experimental settings.
| Assay Type | Cell Line | Parameter | Value | Reference |
| Cell Growth Inhibition | HCT-116 | IC50 | 43.02 µM | [2] |
| Cell Growth Inhibition | H-1299 | IC50 | 41.59 µM | [2] |
| Apoptosis Induction | HCT-116 & H-1299 | Concentration Range | 10-40 µM | [2] |
| In Vivo Nrf2 Activation | Tg(gstp1:GFP) Zebrafish | Effective Concentration | 5 µM | [2] |
Note: The IC50 values for cell growth inhibition indicate the concentration at which (E)-Dehydroparadol exerts significant biological effects and can serve as a starting point for dose-ranging studies for Nrf2 activation. The in vivo data from the zebrafish model qualitatively confirms Nrf2 pathway activation at a concentration of 5 µM.[2]
Signaling Pathway and Experimental Workflows
The activation of the Nrf2 pathway by (E)-Dehydroparadol initiates a cascade of events leading to the transcription of antioxidant and cytoprotective genes. The following diagrams illustrate the core signaling pathway and a typical experimental workflow to investigate this activation.
Detailed Experimental Protocols
The following are detailed, generalized protocols for key experiments used to characterize (E)-Dehydroparadol as an Nrf2 activator. These should be optimized for specific cell lines and experimental conditions.
Antioxidant Response Element (ARE) Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of Nrf2.
-
Cell Seeding:
-
Seed cells (e.g., HepG2-ARE-C8 cells, which are stably transfected with an ARE-luciferase reporter construct) in a 96-well white, clear-bottom plate at a density of 1.25 x 10^4 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of (E)-Dehydroparadol in cell culture medium. A typical concentration range could be from 0.1 µM to 100 µM.
-
Include a vehicle control (e.g., DMSO, final concentration ≤ 0.1%) and a positive control (e.g., sulforaphane, 5 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
-
Incubate for another 24 hours.
-
-
Luciferase Activity Measurement:
-
Equilibrate the plate to room temperature.
-
Add 100 µL of a luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System) to each well.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the relative light units (RLU) of treated wells to the vehicle control to determine the fold induction.
-
Plot the fold induction against the log of the concentration of (E)-Dehydroparadol to determine the EC50 value.
-
Western Blot for Nrf2 and Target Protein Expression
This method is used to determine the protein levels of Nrf2 and its downstream targets, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with various concentrations of (E)-Dehydroparadol for a specified time (e.g., 6, 12, or 24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the lysate and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the protein of interest's band intensity to the loading control.
-
Express the results as fold change relative to the vehicle control.
-
Real-Time Quantitative PCR (RT-qPCR) for Target Gene Expression
This technique is employed to measure the mRNA levels of Nrf2 target genes.
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with (E)-Dehydroparadol as described for the Western blot protocol.
-
Extract total RNA from the cells using a suitable kit (e.g., RNeasy Mini Kit).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare a reaction mixture containing cDNA, SYBR Green Master Mix, and gene-specific primers for target genes (e.g., HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Perform the qPCR reaction using a real-time PCR system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Determine the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and then to the vehicle control.
-
Present the data as fold change in mRNA expression.
-
Conclusion
(E)-Dehydroparadol is a promising Nrf2 activator with potential therapeutic applications. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate its mechanism of action and to quantify its potency in various cellular models. Future studies should focus on generating comprehensive dose-response curves and elucidating the specific molecular interactions between (E)-Dehydroparadol and the Keap1-Nrf2 system to fully characterize its potential as a modulator of this critical cytoprotective pathway.
References
The Biological Activity of (E)-Dehydroparadol: A Technical Guide
(E)-Dehydroparadol, an oxidative metabolite of the pungent ginger constituent[1]-shogaol, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of its biological activities, focusing on its anticancer, antioxidant, and potential anti-inflammatory and neuroprotective properties. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visualization of relevant biological pathways.
Anticancer Activity
(E)-Dehydroparadol has demonstrated notable antiproliferative and pro-apoptotic effects in human cancer cell lines. Its activity is particularly documented in colorectal and lung cancer cells.
Quantitative Data: In Vitro Cytotoxicity
The inhibitory concentration (IC50) values of (E)-Dehydroparadol against various cancer cell lines provide a quantitative measure of its cytotoxic potency.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HCT-116 | Colorectal Carcinoma | 43.02 | [2] |
| H-1299 | Non-small cell lung carcinoma | 41.59 | [2] |
Experimental Protocol: Cell Viability Assay (MTT Assay)
The cytotoxic activity of (E)-Dehydroparadol is commonly determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells. The resulting purple formazan (B1609692) crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.
Methodology:
-
Cell Culture: HCT-116 or H-1299 cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are then treated with various concentrations of (E)-Dehydroparadol (e.g., 5-80 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours)[2].
-
MTT Incubation: Following treatment, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of isopropanol (B130326) with HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Induction
(E)-Dehydroparadol has been shown to induce apoptosis in cancer cells. At concentrations between 10-40 µM, it promotes programmed cell death in HCT-116 and H-1299 cell lines[2].
Experimental Protocol: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
Methodology:
-
Cell Treatment: HCT-116 or H-1299 cells are treated with (E)-Dehydroparadol at the desired concentrations for 24 hours.
-
Cell Harvesting: Cells are harvested by trypsinization, washed with cold phosphate-buffered saline (PBS).
-
Staining: The cell pellet is resuspended in Annexin V binding buffer, followed by the addition of FITC-conjugated Annexin V and PI. The mixture is incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The percentages of cells in different quadrants (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+) are quantified.
Anticancer effects of (E)-Dehydroparadol.
Nrf2 Activation
(E)-Dehydroparadol is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[2]. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, playing a crucial role in cellular defense against oxidative stress.
Mechanism of Action
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds like (E)-Dehydroparadol can react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.
Nrf2 activation pathway by (E)-Dehydroparadol.
Experimental Protocol: Nrf2 Reporter Gene Assay
Principle: This assay utilizes a cell line stably or transiently transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the ARE. Activation of the Nrf2 pathway leads to the binding of Nrf2 to the ARE, driving the expression of luciferase, which can be quantified by measuring luminescence.
Methodology:
-
Cell Culture: AREc32 cells, which are MCF7 cells stably transfected with an ARE-luciferase reporter construct, are seeded in a 96-well plate.
-
Compound Treatment: Cells are treated with various concentrations of (E)-Dehydroparadol for a specified time (e.g., 24 hours). A known Nrf2 activator, such as sulforaphane, is used as a positive control.
-
Cell Lysis: The medium is removed, and cells are lysed using a luciferase assay lysis buffer.
-
Luminescence Measurement: The cell lysate is mixed with a luciferase substrate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The fold induction of luciferase activity is calculated relative to vehicle-treated cells. The EC50 value, the concentration that produces 50% of the maximal response, is determined from the dose-response curve.
Antioxidant Activity
As an activator of the Nrf2 pathway, (E)-Dehydroparadol indirectly exerts antioxidant effects by upregulating endogenous antioxidant enzymes. Additionally, its phenolic structure suggests potential for direct radical scavenging activity.
Experimental Protocol: DPPH Radical Scavenging Assay
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging ability of a compound. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow, which is measured spectrophotometrically.
Methodology:
-
Reagent Preparation: A fresh solution of DPPH in methanol (B129727) is prepared.
-
Reaction Mixture: Various concentrations of (E)-Dehydroparadol are mixed with the DPPH solution in a 96-well plate. A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance is measured at 517 nm.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from the dose-response curve.
Potential Anti-inflammatory and Neuroprotective Effects
While direct and quantitative data for (E)-Dehydroparadol are limited in these areas, its structural similarity to other bioactive compounds from ginger and its Nrf2-activating properties suggest potential anti-inflammatory and neuroprotective activities.
Anti-inflammatory Potential
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) and the reduction of inflammatory mediators such as nitric oxide (NO) and prostaglandins (B1171923) (e.g., PGE2).
Experimental Protocol: Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce NO via the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Methodology:
-
Cell Culture and Stimulation: RAW 264.7 cells are seeded in a 96-well plate and pre-treated with various concentrations of (E)-Dehydroparadol for 1 hour. Subsequently, the cells are stimulated with LPS (e.g., 1 µg/mL) for 24 hours.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) and incubated at room temperature for 10-15 minutes.
-
Absorbance Measurement: The absorbance of the resulting azo dye is measured at 540 nm.
-
Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage inhibition of NO production is calculated relative to LPS-stimulated cells without the test compound.
Neuroprotective Potential
Oxidative stress is a major contributor to neuronal cell death in various neurodegenerative diseases. Compounds that can mitigate oxidative stress, such as Nrf2 activators, are considered to have neuroprotective potential.
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
Principle: The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model to study neuroprotection. Oxidative stress can be induced in these cells using agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA). The neuroprotective effect of a compound is assessed by its ability to prevent or reduce cell death caused by the neurotoxin.
Methodology:
-
Cell Culture: SH-SY5Y cells are cultured in 96-well plates.
-
Pre-treatment: Cells are pre-treated with different concentrations of (E)-Dehydroparadol for a specified duration (e.g., 2-24 hours).
-
Induction of Oxidative Stress: The cells are then exposed to a neurotoxin such as H₂O₂ (e.g., 100 µM) for 24 hours.
-
Cell Viability Assessment: Cell viability is determined using the MTT assay as described previously.
-
Data Analysis: The percentage of cell survival is calculated relative to cells treated with the neurotoxin alone. An increase in cell viability in the presence of (E)-Dehydroparadol indicates a neuroprotective effect.
Conclusion
(E)-Dehydroparadol exhibits promising biological activities, most notably as an anticancer agent and a potent activator of the Nrf2 antioxidant pathway. While its anti-inflammatory and neuroprotective effects are plausible based on its mechanism of action and structural characteristics, further research is required to provide direct quantitative evidence and elucidate the specific signaling pathways involved. The experimental protocols detailed in this guide provide a framework for the continued investigation of this intriguing natural product metabolite.
References
- 1. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolites of Ginger Component [6]-Shogaol Remain Bioactive in Cancer Cells and Have Low Toxicity in Normal Cells: Chemical Synthesis and Biological Evaluation | PLOS One [journals.plos.org]
(E)-Dehydroparadol: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-Dehydroparadol, a naturally occurring phenolic ketone and an oxidative metabolite of[1]-Shogaol found in ginger, has garnered significant interest within the scientific community for its potent biological activities. This technical guide provides an in-depth overview of the chemical structure and physicochemical properties of (E)-Dehydroparadol. Furthermore, it details its primary mechanism of action as a potent activator of the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses. This document includes a summary of its chemical properties, detailed experimental protocols for its synthesis and biological evaluation, and visualizations of the key signaling pathways involved.
Chemical Structure and Properties
(E)-Dehydroparadol, systematically named (1E)-1-(4-hydroxy-3-methoxyphenyl)dec-1-en-3-one, is characterized by a vanilloid moiety linked to a 10-carbon aliphatic chain via an α,β-unsaturated ketone.
Chemical Structure:
Table 1: Chemical Identifiers of (E)-Dehydroparadol
| Identifier | Value |
| IUPAC Name | (1E)-1-(4-hydroxy-3-methoxyphenyl)dec-1-en-3-one |
| Molecular Formula | C₁₇H₂₄O₃[2] |
| Molecular Weight | 276.37 g/mol [2] |
| CAS Number | 878006-06-5 |
| SMILES | CCCCCCCC(=O)C=CC1=CC(=C(C=C1)O)OC[2] |
| InChI Key | AXMBOMODZLJDKX-PKNBQFBNSA-N |
Table 2: Physicochemical Properties of (E)-Dehydroparadol
| Property | Value |
| Physical State | Solid |
| Appearance | Yellow to orange solid |
| Solubility | Soluble in DMSO (≥100 mg/mL) |
| LogP | 4.34 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Storage Temperature | -20°C |
Synthesis of (E)-Dehydroparadol
The synthesis of (E)-Dehydroparadol is typically achieved through a Claisen-Schmidt condensation, which is a type of crossed aldol (B89426) condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde (vanillin) with a ketone (2-octanone).
Experimental Protocol: Claisen-Schmidt Condensation
Materials:
-
Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Ethyl acetate (B1210297)
-
Water, deionized
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus (Hirsch funnel)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve vanillin (1 equivalent) and 2-octanone (1.2 equivalents) in ethanol.
-
Base Addition: While stirring, slowly add an aqueous solution of sodium hydroxide (10%) to the reaction mixture.
-
Reaction: Continue stirring the mixture at room temperature. A precipitate will begin to form. Allow the reaction to proceed for 2-4 hours, with occasional stirring.
-
Work-up: Cool the reaction mixture in an ice bath for 15-20 minutes to ensure complete precipitation.
-
Isolation of Crude Product: Collect the solid product by vacuum filtration using a Hirsch funnel. Wash the crystals with cold water to remove any remaining NaOH.
-
Purification: Recrystallize the crude product from a minimal amount of hot ethyl acetate to yield pure (E)-Dehydroparadol.
-
Drying: Dry the purified crystals under vacuum.
Biological Activity: Nrf2 Pathway Activation
(E)-Dehydroparadol is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] This pathway is a key regulator of the cellular antioxidant response.
Mechanism of Action
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. (E)-Dehydroparadol, being an electrophile due to its α,β-unsaturated ketone moiety, can covalently modify specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. Consequently, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to the transcription of a battery of cytoprotective enzymes, including Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
Caption: Nrf2 Signaling Pathway Activation by (E)-Dehydroparadol.
Experimental Protocol: Nrf2 Activation Assay (Western Blot)
Objective: To determine the effect of (E)-Dehydroparadol on the protein expression of Nrf2 and its downstream targets, HO-1 and NQO1, in a relevant cell line (e.g., human keratinocytes, HaCaT).
Materials:
-
HaCaT cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
(E)-Dehydroparadol stock solution in DMSO
-
Phosphate Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-NQO1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of (E)-Dehydroparadol (e.g., 1, 5, 10, 20 µM) or vehicle (DMSO) for a specified time (e.g., 6, 12, 24 hours).
-
-
Protein Extraction:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO1, and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the protein expression levels to the loading control (β-actin).
-
Caption: Western Blot Experimental Workflow.
Conclusion
(E)-Dehydroparadol is a promising natural compound with well-defined chemical properties and significant biological activity. Its ability to potently activate the Nrf2 signaling pathway makes it a valuable tool for research in areas related to oxidative stress, inflammation, and chemoprevention. The experimental protocols provided in this guide offer a foundation for the synthesis and biological evaluation of this compound in a laboratory setting. Further research into the therapeutic potential of (E)-Dehydroparadol is warranted.
References
- 1. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Claisen-Schmidt Condensation [cs.gordon.edu]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on (E)-Dehydroparadol as a Metabolite of 6-Shogaol
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Shogaol (B1671286), a prominent bioactive compound in dried ginger, undergoes extensive metabolism in vivo, leading to a variety of derivatives with retained or altered biological activities. This technical guide focuses on the formation of (E)-dehydroparadol, an oxidative metabolite of 6-shogaol, and provides a comprehensive overview of the current understanding of 6-shogaol metabolism. This document summarizes key quantitative data, details relevant experimental protocols for the analysis of 6-shogaol and its metabolites, and visualizes the primary signaling pathways modulated by 6-shogaol. This guide is intended to serve as a valuable resource for researchers in pharmacology, natural product chemistry, and drug development.
Introduction to 6-Shogaol and its Metabolism
6-Shogaol is an α,β-unsaturated ketone that is largely responsible for the pungent taste of dried ginger. It is formed through the dehydration of 6-gingerol (B72531) during storage or processing. 6-Shogaol has garnered significant scientific interest due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. Upon oral administration, 6-shogaol is subject to extensive first-pass metabolism in the gastrointestinal tract and liver, with only trace amounts of the free form entering systemic circulation.
The primary metabolic pathways for 6-shogaol include:
-
Reduction: The α,β-unsaturated ketone can be reduced to form 6-paradol, a major metabolite, particularly in murine models where 6-shogaol is almost completely metabolized to this compound.[1]
-
Oxidation: Oxidative metabolism leads to the formation of various metabolites, including (E)-dehydroparadol.
-
Conjugation: The mercapturic acid pathway is a major route of metabolism, resulting in the formation of thiol-conjugates. Glucuronide and sulfate (B86663) conjugates are also detected in plasma.[2][3][4][5]
(E)-Dehydroparadol: An Oxidative Metabolite
(E)-Dehydroparadol is recognized as an oxidative metabolite of 6-shogaol. While the precise enzymatic reactions leading to its formation are not fully elucidated in the available literature, its structure suggests oxidative processes acting on the alkyl chain of the 6-shogaol molecule.
Biological Activity of (E)-Dehydroparadol
(E)-Dehydroparadol has been shown to possess biological activity, including the ability to inhibit the growth of human cancer cells.
Quantitative Data
The following tables summarize the available quantitative data regarding the pharmacokinetics of 6-shogaol and the biological activity of its metabolite, (E)-dehydroparadol. It is important to note that specific quantitative data on the conversion rate of 6-shogaol to (E)-dehydroparadol is not extensively documented in the reviewed literature.
Table 1: Pharmacokinetic Parameters of 6-Shogaol Conjugates in Healthy Human Subjects after a 2.0 g Oral Dose of Ginger [2][3][4][5]
| Analyte | Cmax (μg/mL) (Mean ± SE) | AUC (μg·hr/mL) (Mean ± SE) | tmax (minutes) (Mean ± SE) |
| 6-Shogaol Conjugates | 0.15 ± 0.12 | 10.9 ± 13.0 | 65.6 ± 22.6 |
Table 2: In Vitro Bioactivity of (E)-Dehydroparadol
| Metabolite | Cell Line | Assay | Endpoint | Value (μM) |
| (E)-[6]-Dehydroparadol | HCT-116 (Human Colon Cancer) | Growth Inhibition | IC50 | 43.02 |
| (E)-[6]-Dehydroparadol | H-1299 (Human Lung Cancer) | Growth Inhibition | IC50 | 41.59 |
Experimental Protocols
This section provides an overview of the methodologies used for the extraction, identification, and quantification of 6-shogaol and its metabolites, as well as for the assessment of their biological activity.
Extraction and Quantification of 6-Shogaol and its Metabolites
Objective: To extract and quantify 6-shogaol and its metabolites from biological matrices (e.g., plasma, tissues) or natural products.
Methodology: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Plasma: Plasma samples (e.g., 490 μL) are spiked with an internal standard. The samples are then diluted with water and extracted with an organic solvent mixture such as ethyl acetate (B1210297):hexane (1:1 v/v). After centrifugation, the organic layer is separated, dried, and the residue is reconstituted in a suitable solvent (e.g., acetonitrile (B52724) and water) for HPLC analysis.[2]
-
Ginger Extracts: Powdered ginger is extracted with a solvent like methanol, often with the aid of ultrasonication or reflux. The extract is then filtered and diluted for analysis.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used (e.g., Phenomenex Luna 4.6 mm × 250 mm, 5 µm).[2]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 2% ammonium (B1175870) acetate at pH 4.5) and an organic solvent (e.g., acetonitrile) is commonly employed.[2]
-
Detection: UV detection at 282 nm is suitable for quantifying 6-shogaol and related compounds.[2]
-
Quantification: Calibration curves are generated using authentic standards of the analytes.
-
In Vitro Cell Growth Inhibition Assay
Objective: To determine the cytotoxic or growth-inhibitory effects of 6-shogaol and its metabolites on cancer cell lines.
Methodology: MTT or Resazurin Assay
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, H-1299) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
Assay Procedure:
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized, and the absorbance is measured.
-
Resazurin Assay: Resazurin is added to each well, and metabolically active cells reduce it to the fluorescent product resorufin. Fluorescence is measured to determine cell viability.
-
-
Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Signaling Pathways Modulated by 6-Shogaol
6-Shogaol exerts its biological effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, inflammation, and oxidative stress.
STAT3 and MAPK Signaling Pathways
6-Shogaol has been shown to inhibit the constitutive activation of STAT3 (Signal Transducer and Activator of Transcription 3) and modulate the activity of MAPKs (Mitogen-Activated Protein Kinases).
Caption: 6-Shogaol inhibits STAT3 and activates MAPK pathways.
Nrf2-Antioxidant Response Element (ARE) Signaling Pathway
6-Shogaol can activate the Nrf2-ARE pathway, a key cellular defense mechanism against oxidative stress.
Caption: 6-Shogaol activates the Nrf2-ARE antioxidant pathway.
AKT/mTOR Signaling Pathway
6-Shogaol has been reported to inhibit the AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation.
Caption: 6-Shogaol inhibits the AKT/mTOR signaling pathway.
Conclusion
(E)-Dehydroparadol is a notable oxidative metabolite of 6-shogaol, exhibiting biological activity. The metabolism of 6-shogaol is complex, involving reduction, oxidation, and conjugation pathways, leading to a diverse array of metabolites. While significant progress has been made in identifying these metabolites and understanding the broader pharmacological effects of 6-shogaol through modulation of key signaling pathways, further research is required. Specifically, a more detailed quantitative analysis of the metabolic fate of 6-shogaol, including the precise contribution of the pathway leading to (E)-dehydroparadol, will be crucial for a comprehensive understanding of its bioavailability and in vivo activity. The experimental protocols and pathway diagrams presented in this guide provide a solid foundation for future investigations in this area.
References
- 1. 6-Paradol and 6-Shogaol, the Pungent Compounds of Ginger, Promote Glucose Utilization in Adipocytes and Myotubes, and 6-Paradol Reduces Blood Glucose in High-Fat Diet-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of 6-, 8-, 10-Gingerols and 6-Shogaol and Conjugate Metabolites in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pure.psu.edu [pure.psu.edu]
- 5. Pharmacokinetics of 6-gingerol, 8-gingerol, 10-gingerol, and 6-shogaol and conjugate metabolites in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Paradol and 6-Shogaol, the Pungent Compounds of Ginger, Promote Glucose Utilization in Adipocytes and Myotubes, and 6-Paradol Reduces Blood Glucose in High-Fat Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide on the In Vitro Effects of (E)-β-Dehydroparadol on Cancer Cells
Notice to the User:
Following a comprehensive search of scientific literature, it has been determined that there is a significant lack of available data on the specific compound "(E)-β-Dehydroparadol" regarding its in vitro effects on cancer cells. The initial searches did not yield scholarly articles with the detailed quantitative data, experimental protocols, and signaling pathway information necessary to construct the requested in-depth technical guide.
While some information exists for a related compound,[1]-dehydroparadol, indicating it can induce apoptosis in certain cancer cell lines and has some anti-tumor activity, the available data is insufficient to meet the core requirements of this request, particularly concerning detailed signaling pathways and comprehensive experimental methodologies.
Proposed Alternative: In-depth Technical Guide on the In Vitro Effects of Zerumbone on Cancer Cells
As a helpful alternative, we propose to create the in-depth technical guide on Zerumbone , a natural cyclic sesquiterpene from the ginger family (Zingiber zerumbet Smith). Zerumbone is a well-researched compound with a substantial body of literature detailing its potent anticancer activities against a variety of cancer cell lines. This alternative topic would allow for the creation of a comprehensive and valuable resource that fulfills all of the original request's specifications, including:
-
Data Presentation: Summarizing extensive quantitative data on its cytotoxic and apoptotic effects into clearly structured tables.
-
Experimental Protocols: Providing detailed methodologies for key experiments such as MTT assays, flow cytometry for cell cycle and apoptosis analysis, and Western blotting.
-
Mandatory Visualization: Creating detailed diagrams of the well-documented signaling pathways modulated by Zerumbone using Graphviz (DOT language).
We believe that a technical guide on Zerumbone would be of high value to the target audience of researchers, scientists, and drug development professionals.
Please indicate if you would like to proceed with the proposed alternative topic on Zerumbone.
Once you approve, we will proceed with generating the in-depth technical guide on the in vitro effects of Zerumbone on cancer cells, adhering to all the specified formatting and content requirements.
References
(E)-Dehydroparadol: A Technical Whitepaper for Researchers
CAS Number: 878006-06-5
Synonyms: (E)-1-(4-hydroxy-3-methoxyphenyl)dec-1-en-3-one, M15
Abstract
(E)-Dehydroparadol, an oxidative metabolite of the ginger constituent[1]-shogaol, has emerged as a compound of significant interest in the fields of oncology and chemoprevention. Identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, it plays a crucial role in cellular antioxidant and detoxification responses. This technical guide provides an in-depth overview of (E)-Dehydroparadol, consolidating available data on its chemical properties, synthesis, biological activities, and mechanism of action. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside a comprehensive summary of quantitative data. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its cellular functions. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of this promising bioactive molecule.
Chemical and Physical Properties
(E)-Dehydroparadol is a phenolic compound characterized by a vanilloid head group and an α,β-unsaturated ketone in its aliphatic chain. This structural feature is critical for its biological activity.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₄O₃ | - |
| Molecular Weight | 276.37 g/mol | - |
| IUPAC Name | (E)-1-(4-hydroxy-3-methoxyphenyl)dec-1-en-3-one | - |
| Appearance | Solid | - |
| Solubility | Soluble in DMSO | - |
Synthesis
The synthesis of (E)-Dehydroparadol can be achieved via a Claisen-Schmidt condensation reaction. This method involves the base-catalyzed reaction of an aldehyde with a ketone to form an α,β-unsaturated ketone.
Experimental Protocol: Synthesis via Claisen-Schmidt Condensation
Materials:
-
Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Hexane
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Formation of the Enolate: In a round-bottom flask, dissolve 2-octanone in ethanol. To this solution, add an aqueous solution of sodium hydroxide dropwise at room temperature with constant stirring. This will facilitate the formation of the enolate of 2-octanone.
-
Condensation Reaction: Dissolve vanillin in ethanol in a separate flask. Slowly add the vanillin solution to the enolate solution. Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid until it reaches a pH of approximately 7. The crude product may precipitate out of the solution.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient system to yield pure (E)-Dehydroparadol.
-
Characterization: Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Biological Activity and Mechanism of Action
(E)-Dehydroparadol exhibits significant biological activities, primarily attributed to its ability to activate the Nrf2 signaling pathway and induce apoptosis in cancer cells.
Nrf2 Activation
(E)-Dehydroparadol is a potent activator of the Keap1-Nrf2 pathway, a critical cellular defense mechanism against oxidative and electrophilic stress. The α,β-unsaturated ketone moiety in (E)-Dehydroparadol acts as a Michael acceptor, enabling it to react with nucleophilic cysteine residues on the Nrf2 inhibitor, Keap1. This covalent modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and preventing the ubiquitination and subsequent proteasomal degradation of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. These genes encode a wide array of cytoprotective proteins, including antioxidant enzymes (e.g., heme oxygenase-1 [HO-1], NAD(P)H:quinone oxidoreductase 1 [NQO1]) and enzymes involved in glutathione (B108866) biosynthesis.
References
An In-Depth Technical Guide to (E)-Dehydroparadol: Synthesis, Biological Activity, and Therapeutic Potential
IUPAC Name: (1E)-1-(4-hydroxy-3-methoxyphenyl)-1-decen-3-one
Abstract
(E)-Dehydroparadol, a structural analogue of naturally occurring compounds found in ginger, has emerged as a molecule of significant interest to the scientific community, particularly in the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of (E)-Dehydroparadol, detailing its synthesis, chemical properties, and biological activities. A primary focus is placed on its role as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses. This document is intended for researchers, scientists, and professionals in drug development, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of its mechanism of action to facilitate further investigation and therapeutic application.
Chemical Properties and Synthesis
(E)-Dehydroparadol is a phenolic ketone with the chemical formula C₁₇H₂₄O₃ and a molecular weight of 276.37 g/mol . Its structure features a vanilloid moiety linked to a 1-decen-3-one (B8687012) chain, which is crucial for its biological activity.
Synthesis of (E)-Dehydroparadol
The synthesis of (E)-Dehydroparadol can be achieved through a Claisen-Schmidt condensation reaction between vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and 2-octanone (B155638). This base-catalyzed reaction forms a new carbon-carbon bond, leading to the characteristic α,β-unsaturated ketone structure of the target molecule.
Materials:
-
Vanillin
-
2-Octanone
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve vanillin (1 equivalent) in ethanol.
-
Base Addition: To this solution, add a solution of sodium hydroxide (2 equivalents) in water dropwise at room temperature.
-
Addition of Ketone: Add 2-octanone (1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, neutralize the reaction mixture with dilute hydrochloric acid until it reaches a pH of approximately 7.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield pure (E)-Dehydroparadol.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activities and Mechanism of Action
(E)-Dehydroparadol exhibits a range of biological activities, with its most prominent role being the activation of the Nrf2 signaling pathway. It is also recognized as an oxidative metabolite of[1]-Shogaol.[2]
Nrf2 Activation
The Nrf2 pathway is a key regulator of cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds like (E)-Dehydroparadol can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, inducing their expression.
Caption: Nrf2 activation by (E)-Dehydroparadol.
Anticancer Activity
(E)-Dehydroparadol has demonstrated the ability to inhibit the growth and induce apoptosis in human cancer cells.[2] This cytotoxic effect is likely linked to its ability to induce oxidative stress through the Nrf2 pathway, which can be detrimental to cancer cells that often have a compromised redox balance.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HCT-116 | Colon Carcinoma | 43.02 | [2] |
| H-1299 | Non-small cell lung carcinoma | 41.59 | [2] |
Antioxidant Activity
As an Nrf2 activator, (E)-Dehydroparadol indirectly exerts antioxidant effects by upregulating the expression of endogenous antioxidant enzymes. Direct antioxidant activity through radical scavenging has also been investigated for related compounds.
Materials:
-
(E)-Dehydroparadol
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare a stock solution of (E)-Dehydroparadol in methanol and create a series of dilutions. Prepare a stock solution of ascorbic acid as a positive control.
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Assay: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC₅₀ Determination: Plot the percentage of inhibition against the concentration of the sample to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
Data Presentation
This section summarizes the quantitative data related to the biological activities of (E)-Dehydroparadol.
Table 2: Summary of Biological Activities of (E)-Dehydroparadol
| Activity | Assay | Endpoint | Value | Reference |
| Anticancer | Cytotoxicity Assay | IC₅₀ (HCT-116 cells) | 43.02 µM | [2] |
| Anticancer | Cytotoxicity Assay | IC₅₀ (H-1299 cells) | 41.59 µM | [2] |
| Nrf2 Activation | Zebrafish Reporter Assay | Tg(gstp1:GFP) fluorescence | Enhancement at 5 µM | [2] |
Conclusion and Future Directions
(E)-Dehydroparadol is a promising bioactive compound with well-defined mechanisms of action, particularly as a potent Nrf2 activator. Its demonstrated anticancer properties warrant further investigation into its therapeutic potential. Future research should focus on in-depth preclinical studies to evaluate its efficacy and safety in various disease models. Furthermore, structure-activity relationship (SAR) studies could lead to the design and synthesis of more potent and selective analogues. The detailed protocols and compiled data in this guide serve as a valuable resource for advancing the scientific understanding and potential clinical applications of (E)-Dehydroparadol.
References
(E)-Dehydroparadol: A Technical Guide to its Role in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-Dehydroparadol, a structural analog of compounds found in ginger and other Zingiberaceae plants, has emerged as a molecule of interest in cancer research due to its pro-apoptotic activities. This technical guide provides a comprehensive overview of the current understanding of (E)-Dehydroparadol's role in inducing programmed cell death. It details the cytotoxic effects, known mechanistic insights, and relevant experimental protocols for studying its mode of action. This document is intended to serve as a resource for researchers and professionals in drug development exploring the therapeutic potential of (E)-Dehydroparadol and related compounds.
Introduction
Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis. Its dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation and tumor progression. Consequently, compounds that can selectively induce apoptosis in cancer cells are of significant interest in oncology drug discovery. (E)-Dehydroparadol has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent. This guide synthesizes the available data on its apoptosis-inducing capabilities and provides detailed methodologies for its further investigation.
Cytotoxicity and Apoptotic Activity of (E)-Dehydroparadol
(E)-Dehydroparadol has been shown to inhibit the growth and induce apoptosis in several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its cytotoxic potency.
Data Presentation
Table 1: Cytotoxicity of (E)-Dehydroparadol in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
|---|---|---|---|---|
| HCT-116 | Colon Carcinoma | 43.02 | 24 | [1] |
| H-1299 | Non-small cell lung carcinoma | 41.59 | 24 | [1] |
| KB | Oral Squamous Carcinoma | < 40 | Not Specified |[2] |
Table 2: Apoptosis Induction by (E)-Dehydroparadol
| Cell Line | Concentration Range (µM) | Observation | Reference |
|---|---|---|---|
| HCT-116 | 10-40 | Induces apoptosis | [1] |
| H-1299 | 10-40 | Induces apoptosis | [1] |
| KB | Apoptosis-inducing concentration | Induction of proteolytic cleavage of pro-caspase-3 |[2] |
Molecular Mechanism of (E)-Dehydroparadol-Induced Apoptosis
Current evidence suggests that (E)-Dehydroparadol induces apoptosis through a caspase-dependent pathway. The activation of caspase-3, a key executioner caspase, has been identified as a central event in this process.
Caspase-3 Dependent Pathway
Studies have shown that treatment of cancer cells with an apoptosis-inducing concentration of[3]-dehydroparadol leads to the proteolytic cleavage of pro-caspase-3, the inactive zymogen, into its active form[2]. This activation of caspase-3 initiates a cascade of downstream events, including the cleavage of cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.
While the central role of caspase-3 is established, the upstream signaling events triggered by (E)-Dehydroparadol remain to be fully elucidated. A hypothetical signaling pathway, based on the common intrinsic apoptosis pathway, is presented below. This pathway typically involves the mitochondria and the B-cell lymphoma 2 (Bcl-2) family of proteins.
Mandatory Visualization: Signaling Pathway
Caption: Hypothetical intrinsic apoptosis pathway induced by (E)-Dehydroparadol.
Note: The involvement of Reactive Oxygen Species (ROS), Bcl-2 family proteins (Bax and Bcl-2), and subsequent mitochondrial outer membrane permeabilization (MOMP) and cytochrome c release are hypothesized based on common apoptotic mechanisms and require specific experimental validation for (E)-Dehydroparadol.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate (E)-Dehydroparadol-induced apoptosis.
Cell Culture
-
Cell Lines: HCT-116 (human colorectal carcinoma) and H-1299 (human non-small cell lung carcinoma) cells.
-
Culture Medium: McCoy's 5A Medium for HCT-116 and RPMI-1640 for H-1299, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: When cells reach 70-90% confluency, they are detached using 0.25% Trypsin-EDTA, resuspended in fresh medium, and seeded into new culture vessels.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
-
Procedure:
-
Seed cells in a 6-well plate and treat with various concentrations of (E)-Dehydroparadol for desired time points.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
-
Data Analysis:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Mandatory Visualization: Experimental Workflow
Caption: Workflow for Annexin V/PI apoptosis assay.
Western Blot Analysis for Cleaved Caspase-3
This method is used to detect the activation of caspase-3.
-
Principle: During apoptosis, pro-caspase-3 is cleaved to generate its active fragments. Western blotting with an antibody specific to the cleaved form of caspase-3 confirms its activation.
-
Procedure:
-
Treat cells with (E)-Dehydroparadol and lyse them in RIPA buffer containing protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis of Bcl-2 Family Proteins by Western Blot
-
Principle: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical in regulating the mitochondrial pathway of apoptosis. Western blotting can be used to assess changes in the expression levels of these proteins following treatment with (E)-Dehydroparadol.
-
Procedure: The protocol is similar to that for cleaved caspase-3, using primary antibodies specific for Bcl-2 and Bax.
Detection of Cytochrome c Release
-
Principle: The release of cytochrome c from the mitochondria into the cytosol is a key event in the intrinsic apoptotic pathway. This can be detected by immunofluorescence microscopy or by subcellular fractionation followed by western blotting.
-
Immunofluorescence Protocol:
-
Grow cells on coverslips and treat with (E)-Dehydroparadol.
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Block with 1% BSA in PBS.
-
Incubate with a primary antibody against cytochrome c.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope. In healthy cells, cytochrome c will show a punctate mitochondrial staining pattern, which becomes diffuse throughout the cytoplasm in apoptotic cells.
-
Measurement of Reactive Oxygen Species (ROS)
-
Principle: Increased production of ROS can be an early event in apoptosis induction. The fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is commonly used to measure intracellular ROS. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Procedure:
-
Treat cells with (E)-Dehydroparadol.
-
Load the cells with DCFH-DA (e.g., 10 µM) and incubate for 30 minutes at 37°C.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
Conclusion and Future Directions
(E)-Dehydroparadol is a promising natural product-derived compound that induces apoptosis in cancer cells through a caspase-3-dependent mechanism. The available data on its cytotoxicity and mode of action warrant further investigation into its therapeutic potential. Future research should focus on:
-
Elucidating the complete signaling pathway: Investigating the role of the Bcl-2 family proteins, cytochrome c release, and the involvement of reactive oxygen species will provide a more comprehensive understanding of its mechanism.
-
In vivo studies: Evaluating the anti-tumor efficacy and safety of (E)-Dehydroparadol in preclinical animal models is a critical next step.
-
Structure-activity relationship studies: Synthesizing and screening analogs of (E)-Dehydroparadol could lead to the identification of more potent and selective apoptosis inducers.
This technical guide provides a foundation for researchers to build upon in their exploration of (E)-Dehydroparadol as a potential anti-cancer agent. The detailed protocols and compiled data are intended to facilitate and standardize future research in this area.
References
Preliminary Toxicological Assessment of (E)-Dehydroparadol and its Precursor,-Shogaol: A Technical Overview
Preliminary Toxicological Assessment of (E)-Dehydroparadol and its Precursor,[1]-Shogaol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available toxicological data for (E)-Dehydroparadol is limited. This guide provides a summary of the existing preliminary data and supplements it with a more comprehensive toxicological profile of its parent compound,[1]-Shogaol, to offer a foundational understanding of its potential safety profile.
Introduction
(E)-Dehydroparadol is an oxidative metabolite of[1]-Shogaol, a pungent bioactive compound found in the rhizome of ginger (Zingiber officinale). While research into the pharmacological activities of these compounds is ongoing, a thorough understanding of their toxicological profiles is essential for any potential therapeutic development. This technical guide synthesizes the available preliminary toxicity data for (E)-Dehydroparadol and provides a more detailed review of the toxicology of its precursor,[1]-Shogaol.
Quantitative Toxicity Data
The following tables summarize the available quantitative data on the toxicity of (E)-Dehydroparadol and[1]-Shogaol from in vitro and in vivo studies.
Table 1: In Vitro Cytotoxicity of (E)-Dehydroparadol
| Cell Line | Assay Type | Endpoint | Concentration | Reference |
| HCT-116 (Human Colon Carcinoma) | Growth Inhibition | IC50 | 43.02 µM | |
| H-1299 (Human Non-Small Cell Lung Carcinoma) | Growth Inhibition | IC50 | 41.59 µM |
Table 2: In Vivo and In Vitro Toxicity of[1]-Shogaol
| Organism/Cell Line | Assay Type | Endpoint | Value | Route of Administration | Reference |
| Swiss Albino Mice | Acute Toxicity (for 6-shogaol-enriched dry ginger extract) | LD50 | 7.84 g/kg | Oral | [2][3] |
| Mouse | Acute Toxicity | LD50 | 687 mg/kg | Oral | [1] |
| Mouse | Acute Toxicity | LD50 | 109 mg/kg | Intraperitoneal | [1] |
| Mouse | Acute Toxicity | LD50 | 50.9 mg/kg | Intravenous | [1] |
| Wistar Rats | Sub-chronic Toxicity (28 days, for 6-shogaol-enriched dry ginger extract) | NOAEL | >180 mg/kg/day | Oral | [2][3] |
| PC-12 (Rat Pheochromocytoma) | Cytotoxicity (MTT Assay, 48h) | IC50 | 72.51 µM | N/A | [4] |
| CCD-18Co (Normal Human Colon) | Cytotoxicity (24h) | IC50 | 43.91 µM | N/A | [4] |
| IMR-90 (Normal Human Lung) | Cytotoxicity (24h) | IC50 | 36.65 µM | N/A | [4] |
| HCT-116 (Human Colon Carcinoma) | Growth Inhibition | IC50 | 8 µM | N/A | [5] |
| KB (Human Oral Epidermoid Carcinoma) | Cytotoxicity | IC50 | 7.4 µM | N/A | [5] |
| HL-60 (Human Promyelocytic Leukemia) | Cytotoxicity | IC50 | 7.9 µM | N/A | [5] |
Experimental Protocols
Detailed methodologies for key toxicological assessments are outlined below.
This protocol is a standard method for assessing cell viability and proliferation.
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, H-1299) or normal cell lines are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 20,000 cells per well and allowed to adhere for 24 hours.
-
Compound Exposure: The test compound ((E)-Dehydroparadol or[1]-Shogaol) is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 24 or 48 hours). A vehicle control (DMSO) is also included.
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
This protocol is a method for determining the acute oral toxicity (LD50) of a substance.
-
Animal Model: Swiss albino mice are used for the study.
-
Housing: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard pellet diet and water.
-
Acclimatization: Mice are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Dosing: A single oral dose of the test substance is administered to the animals using an oral gavage. The initial dose is selected based on available data.
-
Observation: Following administration, each animal is observed for signs of toxicity and mortality at regular intervals for the first 24 hours, and then daily for 14 days. Observations include changes in skin, fur, eyes, and behavior.
-
Dose Adjustment: The dose for the next animal is adjusted up or down depending on the outcome of the previously dosed animal.
-
LD50 Calculation: The LD50 value is calculated using statistical methods, such as the Behrens method, based on the pattern of survivals and mortalities.[2]
This protocol provides a general framework for assessing developmental toxicity.[6][7][8][9]
-
Animal Model: Zebrafish (Danio rerio) embryos are used.
-
Embryo Collection: Healthy, fertilized embryos are collected shortly after spawning.
-
Exposure: Embryos are placed in 24-well plates, with one embryo per well, containing the test compound dissolved in embryo medium at various concentrations. A control group with embryo medium and a vehicle control are also included.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 28°C) for a period of up to 96 hours post-fertilization (hpf).
-
Observation: Embryos are observed at regular intervals (e.g., 24, 48, 72, and 96 hpf) under a stereomicroscope.
-
Endpoints: The primary endpoint is mortality. Developmental abnormalities are also recorded, such as pericardial edema, yolk sac edema, spinal curvature, and tail malformation.
-
Data Analysis: The LC50 (lethal concentration 50%) is calculated. The EC50 (effective concentration 50%) for teratogenic effects can also be determined.
Visualizations: Workflows and Signaling Pathways
Caption: Workflow of an in vitro cytotoxicity (MTT) assay.
References
- 1. 6-shogaol, 555-66-8 [thegoodscentscompany.com]
- 2. tapchinghiencuuyhoc.vn [tapchinghiencuuyhoc.vn]
- 3. researchgate.net [researchgate.net]
- 4. 6-shogaol, a neuroactive compound of ginger (jahe gajah) induced neuritogenic activity via NGF responsive pathways in PC-12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Brief guidelines for zebrafish embryotoxicity tests - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [diposit.ub.edu]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Technical Guide to the Natural Sources, Analysis, and Biological Relevance of Gingerol and Shogaol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ginger (Zingiber officinale Roscoe), a rhizomatous perennial herb, is a globally significant spice and a cornerstone of traditional medicine systems, including Ayurvedic, Chinese, and Unani. Its pungent flavor and therapeutic properties are primarily attributed to a class of bioactive phenolic compounds known as gingerols and their derivatives.[1] Gingerols, the most abundant of these compounds in fresh ginger, are thermally labile and undergo dehydration during processing (drying, heating) or prolonged storage to form the corresponding shogaols.[2][3][4] Shogaols are typically present in only trace amounts in fresh ginger but become significant constituents in dried and processed ginger products.[5][6]
These compounds, including the main homologues[7]-gingerol,[8]-gingerol,[9]-gingerol, and their corresponding shogaols, have garnered substantial interest in the scientific community for their diverse pharmacological activities.[10] Extensive research has demonstrated their antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[11][12] This guide provides a comprehensive technical overview of the natural sources of gingerols and shogaols, quantitative data on their prevalence, detailed experimental protocols for their extraction and analysis, and insights into their interaction with key biological signaling pathways.
Primary Natural Sources and Chemical Conversion
The primary and most well-documented natural source of gingerols and shogaols is the rhizome of Zingiber officinale.[8] The chemical profile of the rhizome is dynamic and heavily influenced by post-harvest processing.
-
Fresh Ginger : Characterized by a high concentration of gingerols, with[7]-gingerol being the most abundant.[2][4] Shogaols are generally absent or found in negligible quantities.[7]
-
Dried Ginger : The drying process induces a dehydration reaction, converting the β-hydroxy keto group of gingerols into the α,β-unsaturated ketone structure of shogaols.[3][6] Consequently, dried ginger contains a higher concentration of shogaols, which are often more pungent and possess enhanced biological activity compared to their gingerol precursors.[2][13]
The conversion is a critical aspect for drug development and standardization of herbal products, as the therapeutic profile of a ginger extract is dependent on the relative ratio of gingerols to shogaols.
Quantitative Analysis of Gingerols and Shogaols
The concentration of gingerol and shogaol derivatives varies significantly based on the ginger cultivar (genotype), maturity, geographical origin, and processing conditions.[3][14][15] The following tables summarize quantitative data from various studies.
Table 1: Concentration in Fresh vs. Dried Ginger
| Compound | Source (Form) | Concentration (mg/g Dry Weight) | Reference |
| [7]-Gingerol | Fresh Ginger (Bentong var.) | 2.09 (fresh weight) | [2] |
| Fresh Ginger | 6.20 | [5] | |
| Dried Ginger (Bentong var.) | 0.66 | [2] | |
| Dried Ginger (Moist Heat, 120°C) | 0.75 | [5] | |
| Dried Ginger (Dry Heat, 130°C) | 2.27 | [5] | |
| [8]-Gingerol | Fresh Ginger | 0.91 | [5] |
| [9]-Gingerol | Fresh Ginger | 1.37 | [5] |
| [7]-Shogaol | Fresh Ginger | 0.029 | [5] |
| Dried Ginger (Bentong var.) | 1.85 | [2] | |
| Dried Ginger (Moist Heat, 120°C) | 2.99 | [5] | |
| Dried Ginger (Dry Heat, 130°C) | 1.61 | [5] | |
| [8]-Shogaol | Fresh Ginger | 0.004 | [5] |
| [9]-Shogaol | Fresh Ginger | 0.005 | [5] |
Note: Concentrations can vary widely. Values presented are illustrative examples from cited literature.
Table 2: Concentration in Different Ginger Cultivars (Fresh Rhizomes)
| Genotype/Cultivar | [7]-Gingerol (µg/g) | [8]-Gingerol (µg/g) | [9]-Gingerol (µg/g) | Reference |
| Meghalaya Local | 3049 | 312 | 425 | [3] |
| Jamaican | Highest of 17 clones (not quantified) | Highest of 17 clones | Highest of 17 clones | [7] |
| ING 6 | 7.5% of oleoresin | - | - | [15] |
| Costa Rican Samples (Range) | 2401 - 4211 | 141 - 1165 | 453 - 1507 | [3] |
| Indian Samples (Range) | 1030 - 3049 | 105 - 312 | 105 - 425 | [3] |
Experimental Protocols
Standardization and replication of research findings necessitate detailed and robust experimental protocols. The following sections outline methodologies for the extraction and quantification of gingerols and shogaols.
Extraction Methodologies
The choice of extraction method significantly impacts the yield and composition of the final extract.
MAE is an efficient method that uses microwave energy to heat the solvent and sample, reducing extraction time and solvent consumption.
-
Sample Preparation : Dry ginger rhizomes at room temperature and grind into a fine powder.
-
Extraction Setup : Place 0.4-0.5 g of ginger powder into a 20 mL extraction vessel.
-
Solvent Addition : Add 20 mL of the extraction solvent (e.g., 87% ethanol (B145695) in water).
-
Microwave Irradiation : Subject the mixture to microwave irradiation at a set power (e.g., 800 W) and temperature (e.g., 100°C) for a short duration (e.g., 5 minutes).[16]
-
Filtration : After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Storage : Store the resulting extract at -20°C for subsequent analysis.[17]
A conventional method involving boiling a solution in a vessel connected to a condenser.
-
Sample Preparation : Use 10 g of dried, powdered ginger rhizomes.
-
Solvent Addition : Add 100 mL of absolute ethanol to a round-bottom flask containing the sample.
-
Reflux : Heat the mixture to the solvent's boiling point (for ethanol, ~78°C) and maintain reflux for a specified duration (e.g., 3.4 hours).[17][18] The optimal temperature and time can be determined using response surface methodology.[18]
-
Filtration and Concentration : Filter the hot solution through appropriate filter paper. The solvent can be removed under reduced pressure using a rotary evaporator to yield a concentrated extract.
Analytical and Quantification Protocols
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry (MS), are the preferred methods for the separation and quantification of gingerols and shogaols.[2][17][19]
-
Standard Preparation : Prepare stock solutions of[7]-,[8]-,[9]-gingerol and[7]-,[8]-,[9]-shogaol standards (e.g., 0.1 mg/mL in methanol). Create a series of calibration working solutions by diluting the stock solutions (e.g., 0.2 to 200 ng/mL).[19]
-
Sample Preparation : Dissolve the dried extract in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.22 µm syringe filter prior to injection.[9]
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., Agilent ZORBAX SB-C18, 100 mm × 2.1 mm, 3.5 µm).[19]
-
Mobile Phase : A gradient of acetonitrile (B52724) and water is commonly used. A typical gradient might start at 30-40% acetonitrile, ramping up to 100% over 20-30 minutes.[14]
-
-
Quantification : Identify peaks by comparing retention times with pure standards. Construct a calibration curve by plotting the peak area against the concentration of each standard. Use the regression equation to calculate the concentration of each analyte in the sample extract.
Biological Activity and Signaling Pathways
Gingerols and shogaols modulate multiple signaling pathways, underpinning their anti-inflammatory and antineoplastic properties. One of the most studied mechanisms is the inhibition of pro-inflammatory pathways.
Anti-Inflammatory Mechanism via NF-κB Inhibition
Nuclear factor kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-6) and enzymes like COX-2.[12] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Gingerols have been shown to inhibit NF-κB activation, thereby down-regulating the inflammatory cascade.[20]
Conclusion
Gingerols and shogaols represent a promising class of natural compounds for therapeutic development. Their primary source, the Zingiber officinale rhizome, provides a rich and variable chemical library depending on the cultivar, maturity, and processing methods. The conversion of gingerols to the more potent shogaols during drying and heating is a critical transformation that must be controlled and characterized for the development of standardized, efficacious ginger-based products. The analytical protocols detailed herein, particularly HPLC and UHPLC-MS, are essential tools for the quality control and quantification of these bioactive molecules. A thorough understanding of their natural sources and chemical properties, combined with robust analytical methodologies, is fundamental for researchers and drug developers seeking to harness the therapeutic potential of these pungent compounds.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of 6-, 8-, 10-Gingerols and 6-Shogaol and Conjugate Metabolites in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heat-induced conversion of gingerols to shogaols in ginger as affected by heat type (dry or moist heat), sample type (fresh or dried), temperature and time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formation of 6-, 8- and 10-Shogaol in Ginger through Application of Different Drying Methods: Altered Antioxidant and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. Synthesis of Analogues of Gingerol and Shogaol, the Active Pungent Principles from the Rhizomes of Zingiber officinale and Evaluation of Their Anti-Platelet Aggregation Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Medicinal chemistry inspired by ginger: exploring the chemical space around 6-gingerol - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04227K [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacological Aspects of 6-Gingerol: A Review [arccjournals.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. researchgate.net [researchgate.net]
- 15. or.niscpr.res.in [or.niscpr.res.in]
- 16. mdpi.com [mdpi.com]
- 17. Optimization protocol for the extraction of 6-gingerol and 6-shogaol from Zingiber officinale var. rubrum Theilade and improving antioxidant and anticancer activity using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimization protocol for the extraction of 6-gingerol and 6-shogaol from Zingiber officinale var. rubrum Theilade and improving antioxidant and anticancer activity using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Identification and Quantification of Gingerols and Related Compounds in Ginger Dietary Supplements Using High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Immunomodulatory and anti-inflammatory therapeutic potential of gingerols and their nanoformulations [frontiersin.org]
Methodological & Application
Synthesis of (E)-Dehydroparadol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-Dehydroparadol, a structural analog of naturally occurring pungent compounds found in ginger, has garnered interest in pharmacological research. This document provides a comprehensive, two-step protocol for the synthesis of (E)-Dehydroparadol. The synthesis involves an initial Claisen-Schmidt condensation to form the key intermediate, dehydrozingerone (B89773), followed by an acylation reaction to yield the final product. Detailed experimental procedures, quantitative data, and characterization information are presented to facilitate its preparation in a laboratory setting.
Introduction
(E)-Dehydroparadol is a derivative of dehydrozingerone, which is structurally related to curcumin (B1669340) and zingerone, the latter being a key flavor component of ginger. These compounds exhibit a range of biological activities, making their synthetic analogs, such as (E)-Dehydroparadol, valuable tools for drug discovery and development. This protocol outlines a reliable and reproducible method for the synthesis of (E)-Dehydroparadol, starting from commercially available reagents.
Synthesis Pathway
The synthesis of (E)-Dehydroparadol is achieved through a two-step process:
-
Step 1: Claisen-Schmidt Condensation - Synthesis of (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one (Dehydrozingerone) from vanillin (B372448) and acetone.
-
Step 2: Acylation - Esterification of the phenolic hydroxyl group of dehydrozingerone with hexanoyl chloride to yield (E)-Dehydroparadol.
Caption: Two-step synthesis of (E)-Dehydroparadol.
Experimental Protocols
Step 1: Synthesis of (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one (Dehydrozingerone)
This procedure is adapted from established Claisen-Schmidt condensation methods.[1][2][3]
Materials:
-
Vanillin
-
Acetone
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
In a suitable reaction vessel, dissolve vanillin in acetone.
-
Slowly add an aqueous solution of sodium hydroxide or potassium hydroxide to the vanillin-acetone mixture with constant stirring.
-
Allow the reaction to proceed at room temperature for 24-48 hours. The mixture will darken in color.
-
After the reaction is complete, acidify the mixture with dilute hydrochloric acid until a yellow-brown solid precipitates.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water.
-
Recrystallize the crude product from a 50% aqueous ethanol solution to obtain pure dehydrozingerone as a yellow crystalline solid.
-
Dry the purified product under vacuum.
Quantitative Data for Dehydrozingerone Synthesis:
| Parameter | Value | Reference |
| Yield | 50-97% | [3] |
| Melting Point | 126-131 °C | [2][4] |
| Appearance | Yellow crystalline solid | [4] |
Characterization Data for Dehydrozingerone:
-
Mass Spectrometry (MS): (ESI) m/z 193.08 [M+H]⁺[4]
-
High-Resolution Mass Spectrometry (HRMS): found 192.21 (calculated for C₁₁H₁₂O₃: 192.08)[4]
-
Infrared Spectroscopy (IR, KBr, νₘₐₓ/cm⁻¹): 3463 (-OH), 1679 (α,β-unsaturated C=O), 1580, 1519 (Ar)[4]
Caption: Workflow for the synthesis of dehydrozingerone.
Step 2: Synthesis of (E)-Dehydroparadol
This protocol is based on standard acylation procedures for phenolic compounds.
Materials:
-
Dehydrozingerone
-
Hexanoyl chloride
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of dehydrozingerone in acetonitrile, add anhydrous potassium carbonate.
-
Stir the suspension at room temperature for 15-20 minutes.
-
Slowly add hexanoyl chloride to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford pure (E)-Dehydroparadol.
Expected Characterization Data for (E)-Dehydroparadol:
-
¹H NMR: The spectrum is expected to show the disappearance of the phenolic -OH proton signal and the appearance of new signals corresponding to the hexanoyl group (a triplet for the terminal methyl group, and multiplets for the methylene (B1212753) groups).
-
¹³C NMR: The spectrum should show signals corresponding to the carbonyl and alkyl carbons of the hexanoyl group.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of (E)-Dehydroparadol (C₁₇H₂₂O₄, MW: 290.35 g/mol ).
Biological Activity
(E)-[5]-Dehydroparadol has been identified as a potent activator of the Nrf2 pathway, which plays a critical role in cellular defense against oxidative stress. It has also been shown to inhibit the growth and induce apoptosis in human cancer cells.[4]
Caption: Biological activities of (E)-Dehydroparadol.
Conclusion
This application note provides a detailed and practical guide for the synthesis of (E)-Dehydroparadol. The two-step protocol is robust and utilizes readily available starting materials and standard laboratory techniques. The provided quantitative data and characterization information for the intermediate will aid researchers in successfully preparing and verifying their target compound for further investigation in drug discovery and other scientific disciplines.
References
- 1. (E)-4-(4-Methoxyphenyl)but-3-en-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(4'-methoxyphenyl)-3-buten-2-one [orgspectroscopyint.blogspot.com]
- 3. scbt.com [scbt.com]
- 4. 4-(4-Methoxyphenyl)but-3-en-2-one | C11H12O2 | CID 95414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preparation of (E)-Dehydroparadol Stock Solution: An Application Note and Protocol
Introduction
(E)-Dehydroparadol, an oxidative metabolite of[1]-Shogaol found in ginger, is a potent activator of the Nrf2 pathway, exhibiting potential anti-cancer and antioxidant properties.[2][3] Accurate and consistent preparation of stock solutions is critical for reliable in vitro and in vivo experimental results. This document provides a detailed protocol for the preparation, storage, and handling of (E)-Dehydroparadol stock solutions tailored for researchers, scientists, and professionals in drug development. Due to its hydrophobic nature, specific solvents and handling procedures are necessary to ensure its solubility and stability.[4]
Physicochemical Properties
A summary of the key physicochemical properties of (E)-Dehydroparadol is presented in Table 1. This data is essential for accurate concentration calculations and for understanding the compound's behavior in different solvent systems.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₄O₃ | [4] |
| Molecular Weight | 276.37 g/mol | [2][4] |
| Appearance | Yellow to orange solid | [2] |
| Solubility (DMSO) | ≥140 mg/mL (506.57 mM) | [4] |
| Solubility (Water) | Practically insoluble | [4] |
| LogP | 4.34 | [4] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [2] |
| Storage (in Solvent) | -80°C for 2 years; -20°C for 1 year | [2] |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of (E)-Dehydroparadol in Dimethyl Sulfoxide (DMSO). DMSO is the recommended solvent due to the compound's high solubility in it.[2][4]
Materials:
-
(E)-Dehydroparadol powder
-
Anhydrous/Hygroscopic-free Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile pipette tips
Procedure:
-
Pre-weighing Preparation: Before opening, allow the vial of (E)-Dehydroparadol powder to equilibrate to room temperature to prevent condensation.
-
Weighing: Accurately weigh out 2.76 mg of (E)-Dehydroparadol powder using an analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the tube containing the powder. It is crucial to use newly opened or properly stored anhydrous DMSO as hygroscopic DMSO can significantly impact solubility.[2]
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound.
-
Sonication (Optional): If the compound does not fully dissolve with vortexing, sonicate the solution in a water bath for 5-10 minutes. Gentle warming can also aid dissolution, but care should be taken with heat-sensitive compounds.[5]
-
Visual Inspection: Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber vials to avoid repeated freeze-thaw cycles.[6] Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[2]
Preparation of Working Solutions
For cell-based assays and other in vitro studies, the DMSO stock solution must be further diluted in an appropriate aqueous buffer or cell culture medium.
Protocol for Dilution:
-
Determine Final Concentration: Decide on the final desired concentration of (E)-Dehydroparadol for your experiment. For instance, in vitro studies have utilized concentrations ranging from 5-80 μM.[2]
-
Serial Dilution: It is recommended to perform serial dilutions to reach the final concentration. This helps to prevent precipitation of the hydrophobic compound when transferring from a high concentration of organic solvent to an aqueous environment.[6]
-
DMSO Concentration: Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced cellular toxicity.[6] A negative control with the same final DMSO concentration should be included in the experiment.[6]
Example Dilution for a 10 µM Working Solution:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to get a 10 µM solution.
-
Mix thoroughly by gentle pipetting or inversion.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for preparing the stock solution and a simplified representation of the Nrf2 signaling pathway, which (E)-Dehydroparadol is known to activate.
Caption: Workflow for preparing (E)-Dehydroparadol stock solution.
Caption: Activation of the Nrf2 pathway by (E)-Dehydroparadol.
Safety Precautions
-
(E)-Dehydroparadol is for research use only.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and solvents.
-
Handle DMSO in a well-ventilated area as it can be absorbed through the skin.
-
Consult the Safety Data Sheet (SDS) for (E)-Dehydroparadol and DMSO for complete safety information.
References
Application Notes and Protocols for the Analytical Detection of (E)-Dehydroparadol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of analytical methodologies for the detection and quantification of (E)-Dehydroparadol, an oxidative metabolite of[1]-Shogaol and a potent activator of the Nrf2 signaling pathway. Given the limited availability of specific analytical methods for (E)-Dehydroparadol, the following protocols are adapted from validated methods for structurally related compounds, such as gingerols and shogaols, found in ginger.
Introduction to (E)-Dehydroparadol and its Analytical Importance
(E)-Dehydroparadol is a significant bioactive compound with potential therapeutic applications. Accurate and precise analytical methods are crucial for its detection and quantification in various matrices, including biological fluids and tissues, for pharmacokinetic studies, and in herbal formulations for quality control. The primary analytical techniques suitable for (E)-Dehydroparadol analysis include High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detectors and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS (B15284909) is a highly sensitive and selective technique for the quantification of (E)-Dehydroparadol.[2] This method is particularly suitable for complex matrices like plasma and tissue homogenates.
Experimental Protocol: HPLC-MS/MS
1. Sample Preparation (from Plasma)
-
To 200 µL of plasma, add 20 µL of an internal standard (IS) solution (e.g., Atractylenolide I, 100 ng/mL in methanol).[3]
-
Add 600 µL of methanol (B129727) to precipitate proteins.[3]
-
Vortex the mixture for 1 minute.[3]
-
Centrifuge at 13,000 rpm for 10 minutes.[3]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 10 µL aliquot into the HPLC-MS/MS system.
2. Chromatographic Conditions
-
Column: Syncronis C18 column (100 × 2.1 mm, 1.7 µm) or equivalent.[3]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
-
Gradient Elution: A linear gradient can be optimized, for example, starting from 30% B to 95% B over 10 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.25 mL/min.[3]
-
Column Temperature: 30 °C.[3]
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is often suitable for similar compounds.[3]
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for (E)-Dehydroparadol and the internal standard need to be determined by direct infusion of standard solutions. Based on the structure of (E)-Dehydroparadol (C17H24O3, MW: 292.37), potential precursor ions [M+H]+ could be m/z 293.2. Fragmentation patterns would need to be established experimentally.
-
Dwell Time: 50 ms per transition.[4]
Quantitative Data Summary (Hypothetical based on similar compounds)
The following table summarizes the expected performance characteristics of the HPLC-MS/MS method for (E)-Dehydroparadol, based on data for gingerols and shogaols.[3][4]
| Parameter | Expected Value |
| Linearity Range | 1.0 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[3] |
| Limit of Detection (LOD) | 0.2 - 0.5 ng/mL[4] |
| Accuracy (RE%) | -10% to +10%[3] |
| Precision (RSD%) | < 15%[3] |
| Extraction Recovery | 85% - 115%[3] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For routine quality control of herbal extracts or formulations where high sensitivity is not the primary requirement, HPLC-UV is a robust and cost-effective method.
Experimental Protocol: HPLC-UV
1. Sample Preparation (from Herbal Extract)
-
Accurately weigh about 100 mg of the dried extract.
-
Dissolve in 10 mL of methanol.
-
Sonicate for 30 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions
-
Column: C18 column (250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).[5]
-
Gradient Elution: A typical gradient could be: 0-15 min, 30-60% B; 15-25 min, 60-90% B; 25-30 min, 90% B, followed by re-equilibration.
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 280 nm, which is a common wavelength for phenolic compounds like gingerols and shogaols.[6]
-
Injection Volume: 20 µL.[6]
Quantitative Data Summary (Hypothetical based on similar compounds)
The expected performance of the HPLC-UV method is summarized below, with data extrapolated from methods for related compounds.[5]
| Parameter | Expected Value |
| Linearity Range | 0.1 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~3 µg/mL |
| Accuracy (% Recovery) | 95% - 105% |
| Precision (RSD%) | < 5% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the analysis of (E)-Dehydroparadol, particularly after derivatization to increase its volatility and thermal stability.
Experimental Protocol: GC-MS
1. Sample Preparation and Derivatization
-
Extract the analyte from the sample matrix using a suitable solvent like ethyl acetate.
-
Evaporate the solvent to dryness.
-
Add 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine.
-
Heat at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
Inject 1 µL of the derivatized sample into the GC-MS.
2. GC-MS Conditions
-
Column: A non-polar capillary column such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min, and hold for 10 minutes.
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-550) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
Quantitative Data Summary (Hypothetical based on similar compounds)
Expected performance characteristics for a GC-MS method are presented below.[7]
| Parameter | Expected Value |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | ~0.1 ppm[7] |
| Limit of Quantification (LOQ) | ~0.3 ppm[7] |
| Accuracy (% Recovery) | 90% - 110% |
| Precision (RSD%) | < 15% |
Visualizations
Caption: General experimental workflow for the analysis of (E)-Dehydroparadol.
Caption: Activation of the Nrf2 signaling pathway by (E)-Dehydroparadol.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Identification and Quantification of Gingerols and Related Compounds in Ginger Dietary Supplements Using High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (Method for HPLC Analysis of Active Compounds in Ginger (Zingiber Officinale) - Neliti [neliti.com]
- 6. Optimization protocol for the extraction of 6-gingerol and 6-shogaol from Zingiber officinale var. rubrum Theilade and improving antioxidant and anticancer activity using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
Application Note: Quantitative Analysis of (E)-Dehydroparadol using HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of (E)-Dehydroparadol in various sample matrices using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). (E)-Dehydroparadol, a derivative of gingerol, is a compound of interest for its potential pharmacological activities. The method described herein is designed to be selective, sensitive, and robust, making it suitable for research, quality control, and pharmacokinetic studies.
Introduction
(E)-Dehydroparadol, with the systematic name (1E)-1-(4-hydroxy-3-methoxyphenyl)dec-1-en-3-one, is a phenolic ketone belonging to the family of vanilloids.[1] It shares structural similarities with gingerols and shogaols, the pungent constituents of ginger, and is noted for its potential biological activities. Accurate and precise quantification of (E)-Dehydroparadol is crucial for understanding its therapeutic potential, metabolism, and for ensuring the quality of related natural health products. This document outlines a comprehensive HPLC-MS method for the reliable determination of (E)-Dehydroparadol.
Experimental Protocol
This protocol is a recommended starting point and may require optimization for specific matrices and instrumentation.
Sample Preparation
The sample preparation method should be tailored to the specific matrix (e.g., plasma, tissue homogenate, plant extract). A generic solid-phase extraction (SPE) protocol is provided below as a starting point.
Materials:
-
(E)-Dehydroparadol analytical standard
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
SPE cartridges (e.g., C18, 100 mg)
-
Nitrogen evaporator
Procedure:
-
Spike the sample with the internal standard.
-
Precondition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute (E)-Dehydroparadol and the IS with 1 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the HPLC-MS system.
HPLC-MS Instrumentation and Conditions
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
HPLC Parameters:
| Parameter | Value |
| Column | C18 reversed-phase, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 40% B to 85% B over 12 minutes, then to 100% B for 3 minutes, followed by a 5-minute re-equilibration at 40% B.[2] |
| Flow Rate | 0.25 mL/min[2] |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -4.2 kV[2] |
| Source Temperature | 350 °C[2] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon |
Data Acquisition and Processing
Data should be acquired in MRM mode for optimal selectivity and sensitivity. The precursor and product ions for (E)-Dehydroparadol and the internal standard should be optimized by infusing a standard solution into the mass spectrometer. Based on the fragmentation patterns of similar compounds like shogaols and paradols, which often exhibit a characteristic benzylic cleavage, the following transitions can be used as a starting point for method development.[3]
Predicted MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| (E)-Dehydroparadol | 275.2 [M-H]⁻ | To be determined empirically (e.g., targeting the vanillyl moiety) | To be optimized |
| Internal Standard | To be determined | To be determined | To be optimized |
Note: The molecular weight of (E)-Dehydroparadol is 276.37 g/mol . The deprotonated molecule [M-H]⁻ would have an m/z of approximately 275.2.
Data Presentation
The quantitative data should be summarized in clear and concise tables.
Table 1: Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | |
| 5 | |
| 10 | |
| 50 | |
| 100 | |
| 500 | |
| 1000 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85-115% |
Diagrams
Experimental Workflow
Caption: Experimental workflow for the HPLC-MS analysis of (E)-Dehydroparadol.
Proposed Fragmentation Pathway
Caption: Proposed fragmentation of (E)-Dehydroparadol in negative ESI mode.
Conclusion
The HPLC-MS method detailed in this application note provides a robust and sensitive approach for the quantitative analysis of (E)-Dehydroparadol. The use of a C18 column with a water/acetonitrile gradient and detection by tandem mass spectrometry in MRM mode ensures high selectivity and accuracy. This method is well-suited for a variety of applications in pharmaceutical research and natural product analysis. Proper method validation should be performed to ensure the reliability of the results for a specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. [Analysis of gingerol-related compounds in fresh ginger by HPLC-ESI-Q-TOF-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Quantification of Gingerols and Related Compounds in Ginger Dietary Supplements Using High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (E)-Dehydroparadol as an Nrf2 Activator
Audience: Researchers, scientists, and drug development professionals.
Introduction
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][2] Upon exposure to oxidative or electrophilic stress, reactive cysteines within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[3] This stabilizes Nrf2, allowing it to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, such as NAD(P)H quinone oxidoreductase 1 (NQO1) and Heme oxygenase-1 (HO-1).[1][4]
(E)-[4]-Dehydroparadol, an oxidative metabolite of[4]-Shogaol, has been identified as a potent activator of the Nrf2 pathway.[5] It has demonstrated the ability to inhibit the growth of human cancer cells, with IC50 values of 43.02 µM in HCT-116 cells and 41.59 µM in H-1299 cells after 24 hours of treatment.[5] Furthermore, at a concentration of 5 µM, it has been shown to activate the Nrf2 pathway in a transgenic zebrafish model.[5] These application notes provide detailed protocols for researchers to investigate and quantify the Nrf2-activating properties of (E)-Dehydroparadol in a cell-based context.
Signaling Pathway and Experimental Overview
The following diagrams illustrate the canonical Keap1-Nrf2 signaling pathway and a typical experimental workflow for evaluating (E)-Dehydroparadol's activity.
Caption: The Keap1-Nrf2 signaling pathway and activation by (E)-Dehydroparadol.
Caption: Experimental workflow for characterizing (E)-Dehydroparadol's Nrf2 activity.
Quantitative Data Summary
The following tables provide an example of how to structure the quantitative data obtained from the described experimental protocols.
Table 1: ARE-Luciferase Reporter Activity
| Treatment | Concentration (µM) | Luciferase Fold Induction (vs. Vehicle) |
|---|---|---|
| Vehicle (0.1% DMSO) | - | 1.0 ± 0.1 |
| (E)-Dehydroparadol | 1 | 1.8 ± 0.2 |
| (E)-Dehydroparadol | 5 | 4.5 ± 0.4 |
| (E)-Dehydroparadol | 10 | 8.2 ± 0.7 |
| (E)-Dehydroparadol | 20 | 12.5 ± 1.1 |
| SFN (Positive Control) | 10 | 15.0 ± 1.3 |
Table 2: Relative mRNA Expression (qRT-PCR)
| Treatment | Concentration (µM) | HMOX1 Fold Change | NQO1 Fold Change |
|---|---|---|---|
| Vehicle (0.1% DMSO) | - | 1.0 ± 0.1 | 1.0 ± 0.1 |
| (E)-Dehydroparadol | 5 | 3.7 ± 0.3 | 2.9 ± 0.2 |
| (E)-Dehydroparadol | 10 | 6.8 ± 0.5 | 5.4 ± 0.4 |
| (E)-Dehydroparadol | 20 | 9.5 ± 0.8 | 7.8 ± 0.6 |
| SFN (Positive Control) | 10 | 11.2 ± 1.0 | 9.1 ± 0.8 |
Table 3: Relative Protein Expression (Western Blot Densitometry)
| Treatment | Concentration (µM) | Nuclear Nrf2 | HO-1 | NQO1 |
|---|---|---|---|---|
| Vehicle (0.1% DMSO) | - | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.15 |
| (E)-Dehydroparadol | 5 | 3.1 ± 0.3 | 2.5 ± 0.2 | 2.1 ± 0.2 |
| (E)-Dehydroparadol | 10 | 5.9 ± 0.5 | 4.8 ± 0.4 | 4.0 ± 0.3 |
| (E)-Dehydroparadol | 20 | 8.2 ± 0.7 | 7.1 ± 0.6 | 6.5 ± 0.5 |
| SFN (Positive Control) | 10 | 9.5 ± 0.9 | 8.5 ± 0.7 | 7.9 ± 0.7 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Lines: Use human hepatoma (HepG2) or human colorectal carcinoma (HCT-116) cells. HepG2 cells are well-established for studying xenobiotic metabolism and oxidative stress responses.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO₂.
-
Stock Solution: Prepare a 20 mM stock solution of (E)-Dehydroparadol in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C.
-
Treatment:
-
Seed cells in appropriate culture plates (e.g., 96-well for reporter assays, 6-well for protein/RNA extraction).
-
Allow cells to adhere and reach 70-80% confluency.
-
Starve cells in serum-free media for 2-4 hours before treatment.
-
Prepare working solutions of (E)-Dehydroparadol by diluting the stock solution in culture media. Suggested final concentrations: 1, 5, 10, 20, and 40 µM.
-
Use 0.1% DMSO in media as a vehicle control. Use 10 µM Sulforaphane (SFN) or 25 µM tert-butylhydroquinone (B1681946) (tBHQ) as a positive control.
-
Replace the media with the treatment media and incubate for the desired time (e.g., 6-8 hours for RNA, 16-24 hours for protein and reporter assays).
-
Protocol 2: ARE-Luciferase Reporter Assay
This assay quantifies the transcriptional activity of Nrf2.
-
Transfection:
-
Seed cells (e.g., HepG2) in a 96-well white, clear-bottom plate.
-
Co-transfect cells with an ARE-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow 24 hours for plasmid expression.
-
-
Treatment: Treat cells with (E)-Dehydroparadol as described in Protocol 1 for 16-24 hours.
-
Lysis and Measurement:
-
Remove media and wash cells once with PBS.
-
Lyse the cells using the passive lysis buffer provided in a dual-luciferase reporter assay kit.
-
Measure Firefly luciferase activity followed by Renilla luciferase activity using a luminometer.
-
-
Analysis:
-
Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the fold induction by dividing the normalized signal of treated samples by the normalized signal of the vehicle control.
-
Protocol 3: Western Blot for Protein Expression
This protocol assesses the levels of Nrf2 and its target proteins.
-
Protein Extraction:
-
Treat cells in 6-well plates as described in Protocol 1 for 24 hours.
-
For nuclear Nrf2 analysis, use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions. For total protein, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-NQO1, anti-Lamin B1 for nuclear fraction, anti-β-actin for total/cytoplasmic fraction) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using software like ImageJ. Normalize target protein bands to the loading control (Lamin B1 or β-actin).
-
Protocol 4: Quantitative Real-Time PCR (qRT-PCR)
This protocol measures the mRNA expression of Nrf2 target genes.
-
RNA Extraction and cDNA Synthesis:
-
Treat cells in 6-well plates as described in Protocol 1 for 6-8 hours.
-
Isolate total RNA using a commercial RNA extraction kit.
-
Assess RNA quality and concentration using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (HMOX1, NQO1) and a reference gene (GAPDH or ACTB), and a SYBR Green master mix.
-
Example Primers (Human):
-
HMOX1 Fwd: 5'-CAGGCAGAGAATGCTGAGTTC-3'
-
HMOX1 Rev: 5'-GCTTCACATAGCGCTGCA-3'
-
NQO1 Fwd: 5'-AGAGCCCTGATTGTACTGTGG-3'
-
NQO1 Rev: 5'-GATGACTCGGAAGGCTTTTGT-3'
-
GAPDH Fwd: 5'-GGAGCGAGATCCCTCCAAAAT-3'
-
GAPDH Rev: 5'-GGCTGTTGTCATACTTCTCATGG-3'
-
-
-
Amplification and Analysis:
-
Run the reaction on a real-time PCR system.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the reference gene and comparing to the vehicle control.
-
Conclusion
These protocols provide a comprehensive framework for characterizing the Nrf2-activating properties of (E)-Dehydroparadol. By employing a combination of reporter assays, qRT-PCR, and Western blotting, researchers can elucidate the dose-dependent and time-dependent effects of this compound on the Nrf2 signaling pathway, confirming its mechanism of action and therapeutic potential.
References
- 1. Modulation of NRF2/KEAP1-Mediated Oxidative Stress for Cancer Treatment by Natural Products Using Pharmacophore-Based Screening, Molecular Docking, and Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CO/HO-1 Induces NQO-1 Expression via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes: (E)-6-Dehydroparadol in Cancer Research
Introduction
(E)-6-Dehydroparadol, a phenolic ketone with the systematic name 1-(4-hydroxy-3-methoxyphenyl)dec-1-en-3-one, is an oxidative metabolite of[1]-Shogaol, a compound found in ginger.[2] Its chemical structure features a para-hydroxyl/meta-methoxy substituted benzene (B151609) ring connected to a 10-carbon aliphatic chain via an α,β-unsaturated ketone moiety.[3] This extended conjugation system is critical for its biological activity, including its redox modulation and electrophilic reactivity.[3] Emerging research has highlighted (E)-6-Dehydroparadol as a promising phytochemical with significant anti-cancer properties, demonstrating its ability to inhibit cancer cell growth, induce programmed cell death (apoptosis), and modulate key signaling pathways involved in tumorigenesis.[2]
These notes provide an overview of its mechanisms of action and detailed protocols for investigating its anti-cancer effects in a research setting.
Mechanisms of Anti-Cancer Action
(E)-6-Dehydroparadol exerts its anti-cancer effects through several interconnected mechanisms:
-
Induction of Apoptosis: The compound is a known inducer of apoptosis in various human cancer cell lines, including colon (HCT-116) and lung (H-1299) cancer cells.[2] The primary mechanism involves the generation of Reactive Oxygen Species (ROS), which triggers the c-Jun N-terminal kinase (JNK) signaling pathway.[4] This leads to the activation of the intrinsic (mitochondrial) apoptotic pathway, characterized by an altered Bax/Bcl-2 ratio and subsequent activation of caspase-9 and downstream executioner caspases.[4]
-
Cell Cycle Arrest: (E)-6-Dehydroparadol effectively halts the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.[3][4] This blockade is associated with the inhibition of the cyclin B1/CDK1 complex, a key regulator of the G2 to M phase transition.[3] The compound has been shown to reduce the expression of critical cell cycle proteins like cyclin B1, cyclin A, Cdc2, and Cdc25C, while increasing levels of the cell cycle inhibitor p21.[4]
-
Activation of the Nrf2-Keap1 Pathway: It acts as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[2][3] (E)-6-Dehydroparadol covalently modifies cysteine residues on Keap1, the negative regulator of Nrf2.[3] This disruption prevents the ubiquitination and degradation of Nrf2, allowing it to translocate to the nucleus and activate the expression of antioxidant and detoxification enzymes like NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme oxygenase-1 (HO-1).[3]
-
Inhibition of Metastasis: While direct studies on (E)-6-Dehydroparadol are emerging, related compounds such as[1]-Paradol have been shown to significantly suppress cancer cell migration and invasion.[5] These effects are often linked to the downregulation of pathways like PI3K/AKT, which are crucial for cell motility.[5] This suggests a strong potential for (E)-6-Dehydroparadol in inhibiting metastasis, a critical area for further investigation.
Quantitative Data Summary
The following tables summarize the reported quantitative effects of (E)-6-Dehydroparadol in cancer research.
Table 1: Cytotoxicity of (E)-6-Dehydroparadol in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
|---|---|---|---|---|
| HCT-116 | Colon Carcinoma | 43.02 | 24 | [2] |
| H-1299 | Lung Carcinoma | 41.59 | 24 |[2] |
Table 2: Effect of (E)-6-Dehydroparadol on Cell Cycle Distribution
| Parameter | Control | Treated | Reference |
|---|
| % of Cells in G2/M Phase | 18% | 72% |[3] |
Table 3: Effect of (E)-6-Dehydroparadol on Nrf2 Pathway Activation
| Target Protein | Fold Increase in Expression | Reference |
|---|---|---|
| NQO1 | 4.8 | [3] |
| HO-1 | 3.2 | [3] |
| Glutathione Synthesis | 2.1 |[3] |
Signaling Pathways and Experimental Workflows
Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability after treatment with (E)-6-Dehydroparadol.[6]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
(E)-6-Dehydroparadol stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS[6][7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 1,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of (E)-6-Dehydroparadol in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, concentration matched to the highest compound dose) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[6]
-
Data Analysis: Subtract the absorbance of the blank control from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Protocol 2: Western Blot Analysis of Apoptosis and Cell Cycle Proteins
This protocol is for detecting changes in the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved Caspase-3) and cell cycle regulation (e.g., Cyclin B1, CDK1) following treatment.[8][9]
Materials:
-
6-well plates
-
(E)-6-Dehydroparadol
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-Cyclin B1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
ECL detection reagent
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with (E)-6-Dehydroparadol at the desired concentrations for the specified time.
-
Protein Extraction: Place plates on ice and wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[10]
-
Lysis and Quantification: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C.[10] Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Dilute the protein lysates to the same concentration. Add 4x Laemmli buffer to a final concentration of 1x and heat at 95°C for 5-10 minutes.[10]
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system (e.g., 100V for 60-90 minutes).[10]
-
Blocking: Wash the membrane with TBST and block with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody: Wash the membrane three times for 10 minutes each with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL detection reagent and capture the chemiluminescent signal using an imaging system.[10]
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the target protein bands to a loading control (e.g., β-actin) to compare expression levels across samples.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium (B1200493) iodide (PI) staining to quantify DNA content and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
6-well plates
-
(E)-6-Dehydroparadol
-
PBS (Phosphate Buffered Saline)
-
Ice-cold 70% ethanol (B145695)
-
PI/RNase staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[11]
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed approximately 1-2 x 10⁶ cells in 6-well plates. After 24 hours, treat with (E)-6-Dehydroparadol for the desired duration.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 200 x g for 5 minutes.
-
Fixation: Discard the supernatant and wash the cell pellet with PBS. Resuspend the pellet and, while gently vortexing, add 1-5 mL of ice-cold 70% ethanol dropwise to fix the cells.[12]
-
Storage: Incubate the cells in ethanol for at least 2 hours (or up to several weeks) at 4°C or -20°C.[13]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 0.5-1 mL of PI/RNase staining solution.[12]
-
Incubation: Incubate in the dark for 30 minutes at room temperature.[12]
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a DNA content frequency histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[11][13] An increase in the G2/M peak after treatment indicates G2/M arrest.
Protocol 4: Cell Migration Assessment using Wound Healing (Scratch) Assay
This assay creates a "wound" in a confluent cell monolayer to monitor and quantify cell migration over time.
Materials:
-
24-well or 12-well plates
-
(E)-6-Dehydroparadol
-
Sterile 1 mL or 200 µL pipette tips
-
Culture medium (can be serum-free or contain a mitosis inhibitor like Mitomycin-C to distinguish migration from proliferation)
-
Inverted microscope with a camera
Procedure:
-
Create a Monolayer: Seed cells in a multi-well plate at a density that will form a confluent monolayer after 24 hours.[1]
-
Create the Scratch: Once confluent, gently and slowly scratch a straight line across the center of the well with a sterile pipette tip.[1][14] You can create a second perpendicular scratch to form a cross, providing more defined wound edges.[14]
-
Wash and Treat: Gently wash the wells twice with medium or PBS to remove detached cells.[1] Replenish with fresh medium containing the desired concentration of (E)-6-Dehydroparadol or vehicle control.
-
Imaging (Time 0): Immediately place the plate on the microscope stage and capture images of the scratch in each well. Mark the bottom of the plate to ensure the same field of view is imaged each time.
-
Incubation and Monitoring: Return the plate to the incubator. Capture images of the same wound areas at regular intervals (e.g., every 4, 8, 12, or 24 hours) until the wound in the control well is nearly closed.[14]
-
Data Analysis: Measure the area of the cell-free gap at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the initial (Time 0) wound area:
-
% Wound Closure = [(Area at T₀ - Area at Tₓ) / Area at T₀] x 100
-
References
- 1. Scratch Wound Healing Assay [bio-protocol.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (E)-[6]-Dehydroparadol (878006-06-5) for sale [vulcanchem.com]
- 4. 6-Dehydrogingerdione, an active constituent of dietary ginger, induces cell cycle arrest and apoptosis through reactive oxygen species/c-Jun N-terminal kinase pathways in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [6]-Paradol suppresses proliferation and metastases of pancreatic cancer by decreasing EGFR and inactivating PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Apoptosis western blot guide | Abcam [abcam.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. benchchem.com [benchchem.com]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
- 12. corefacilities.iss.it [corefacilities.iss.it]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. med.virginia.edu [med.virginia.edu]
Application Notes and Protocols for In Vivo Administration of (E)-6-Dehydroparadol in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-6-Dehydroparadol, an oxidative metabolite of[1]-Shogaol, is recognized as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] This pathway is a critical regulator of cellular defense mechanisms against oxidative stress and inflammation. Due to its ability to modulate this pathway, (E)-6-Dehydroparadol holds significant promise for in vivo research in various disease models, including those for inflammation, cancer chemoprevention, and neurodegeneration.
These application notes provide a comprehensive guide for the in vivo administration of (E)-6-Dehydroparadol in mice, covering drug preparation, administration protocols, potential applications, and the underlying signaling mechanisms. While direct in vivo quantitative data for (E)-6-Dehydroparadol is limited, this document synthesizes available information and provides protocols based on established methodologies and data from structurally related compounds.
Data Presentation
Table 1: In Vivo Dosage of a Structurally Related Compound
Due to the limited availability of specific in vivo dosage data for (E)-6-Dehydroparadol, the following table presents information on Dehydrozingerone-6 (DHZ-6), a compound with a similar structural backbone, to provide a potential starting point for dose-ranging studies.
| Compound | Mouse Model | Route of Administration | Dosage | Observed Effects | Reference |
| Dehydrozingerone-6 (DHZ-6) | Lipopolysaccharide (LPS)-induced acute lung injury | Intraperitoneal | 50 mg/kg | Protected lung tissue from degradation and significantly inhibited IL-6 and TNF-α production. | [3][4] |
Note: This information should be used as a guideline. It is imperative to perform dose-response and toxicity studies for (E)-6-Dehydroparadol in the specific mouse model being used.
Experimental Protocols
Preparation of (E)-6-Dehydroparadol for In Vivo Administration
The following protocols are adapted from established methods for preparing hydrophobic compounds for in vivo use. The choice of vehicle is critical and should be optimized for the specific experimental needs.
a) Clear Solution for Oral or Intraperitoneal Injection (Recommended for lower doses)
This method aims to create a clear solution for administration.
-
Materials:
-
(E)-6-Dehydroparadol powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
-
Protocol:
-
Prepare a stock solution of (E)-6-Dehydroparadol in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the solution until it is clear. This protocol yields a 2.5 mg/mL solution.
-
b) Suspended Solution for Oral or Intraperitoneal Injection
This method is suitable for administering higher concentrations of the compound.
-
Materials:
-
(E)-6-Dehydroparadol powder
-
Dimethyl sulfoxide (DMSO)
-
20% Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in Saline
-
-
Protocol:
-
Prepare a stock solution of (E)-6-Dehydroparadol in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of 20% SBE-β-CD in saline.
-
Mix thoroughly to create a uniform suspension. This protocol yields a 2.5 mg/mL suspended solution.
-
Protocol for Oral Gavage in Mice
Oral gavage is a common and effective method for the precise oral administration of compounds.
-
Materials:
-
Appropriately sized gavage needle (18-20 gauge for adult mice) with a rounded tip.
-
Syringe (1 mL)
-
Prepared (E)-6-Dehydroparadol solution/suspension
-
Animal scale
-
-
Procedure:
-
Animal Handling and Restraint:
-
Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg body weight).
-
Accustom the mice to handling prior to the procedure to minimize stress.
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement. The body of the mouse should be supported.
-
-
Gavage Needle Measurement:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle if necessary.
-
-
Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The needle should pass smoothly down the esophagus. If resistance is met, withdraw and reposition. Do not force the needle , as this can cause esophageal or tracheal perforation.
-
Once the needle is in place, slowly administer the prepared compound.
-
-
Post-Administration Monitoring:
-
Gently remove the needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.
-
-
Mandatory Visualizations
Caption: Experimental workflow for in vivo administration of (E)-6-Dehydroparadol in mice.
Caption: Simplified Nrf2 signaling pathway activated by (E)-6-Dehydroparadol.
Potential In Vivo Applications and Rationale
The potent Nrf2 activating property of (E)-6-Dehydroparadol suggests its utility in a variety of mouse models.
Models of Inflammation
-
Rationale: The Nrf2 pathway plays a crucial role in mitigating inflammation by upregulating antioxidant enzymes and interfering with pro-inflammatory signaling pathways such as NF-κB.
-
Potential Models:
-
Lipopolysaccharide (LPS)-induced systemic inflammation: To assess the compound's ability to reduce systemic cytokine storms and organ damage.
-
Carrageenan-induced paw edema: A classic model of acute inflammation to evaluate anti-edematous effects.
-
Dextran sulfate (B86663) sodium (DSS)-induced colitis: To investigate the compound's therapeutic potential in inflammatory bowel disease.
-
Cancer Chemoprevention Models
-
Rationale: Nrf2 activation can protect cells from carcinogenic insults by enhancing the detoxification of carcinogens and reducing oxidative stress, which is a key driver of tumorigenesis.
-
Potential Models:
-
Azoxymethane (AOM)/DSS-induced colorectal cancer: To evaluate the prevention of tumor initiation and progression.
-
Two-stage skin carcinogenesis model (DMBA/TPA): To assess the inhibition of tumor promotion.
-
Models of Neurodegenerative Diseases
-
Rationale: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Nrf2 activation in the central nervous system can provide neuroprotection.
-
Potential Models:
-
6-hydroxydopamine (6-OHDA) or MPTP-induced Parkinson's disease models: To assess the protection of dopaminergic neurons.
-
Amyloid-beta-induced Alzheimer's disease models: To investigate the reduction of oxidative damage and neuroinflammation.
-
Concluding Remarks
(E)-6-Dehydroparadol is a promising compound for in vivo research due to its potent activation of the Nrf2 pathway. The protocols and information provided herein offer a solid foundation for initiating in vivo studies in mice. Researchers are strongly encouraged to conduct preliminary dose-finding and toxicity studies to establish safe and effective dosage regimens for their specific models. Further research is warranted to fully elucidate the pharmacokinetic profile and in vivo efficacy of (E)-6-Dehydroparadol in various disease models.
References
- 1. Use of transgenic mice as models for prostate cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-Inflammatory Activity of Novel Dehydrozingerone-6 (DHZ-6) Through Modulation of iNOS, COX-2, and NF-κB/p65 in LPS-Stimulated Macrophages and In Vivo Acute Lung Injury Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Evaluate (E)-Dehydroparadol Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to characterize the biological activities of (E)-Dehydroparadol, a naturally occurring compound with potential therapeutic applications. The primary activities of (E)-Dehydroparadol that can be assessed using the following protocols include its anticancer, Nrf2-activating, anti-inflammatory, and antioxidant effects.
Anticancer Activity of (E)-Dehydroparadol
(E)-Dehydroparadol has demonstrated cytotoxic effects against various cancer cell lines. Its mechanisms of action include the induction of cell cycle arrest and apoptosis.
Data Presentation: Anticancer Activity
| Cell Line | Assay | Endpoint | IC50 Value (µM) | Reference |
| HCT-116 (Human Colon Carcinoma) | Cell Viability | Growth Inhibition | 43.02 | [1] |
| H-1299 (Human Non-Small Cell Lung Carcinoma) | Cell Viability | Growth Inhibition | 41.59 | [1] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol is designed to assess the cytotoxic effects of (E)-Dehydroparadol on cancer cells by measuring cell viability.
Materials:
-
(E)-Dehydroparadol
-
Human cancer cell lines (e.g., HCT-116, H-1299)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of (E)-Dehydroparadol in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for 24 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of (E)-Dehydroparadol on cell cycle progression.
Materials:
-
(E)-Dehydroparadol
-
Cancer cell lines
-
Complete cell culture medium
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of (E)-Dehydroparadol for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing the cell cycle by flow cytometry.
Experimental Protocol: Apoptosis Assay by Annexin V-FITC/PI Staining
This protocol quantifies apoptosis induced by (E)-Dehydroparadol.
Materials:
-
(E)-Dehydroparadol
-
Cancer cell lines
-
Complete cell culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with (E)-Dehydroparadol as described for the cell cycle analysis.
-
Cell Harvesting: Harvest cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Nrf2 Activating Potential of (E)-Dehydroparadol
(E)-Dehydroparadol is a potent activator of the Nrf2-Keap1 signaling pathway, which is a key regulator of cellular defense against oxidative stress.
Signaling Pathway: Nrf2-Keap1 Activation
Caption: Activation of the Nrf2-Keap1 signaling pathway by (E)-Dehydroparadol.
Experimental Protocol: Nrf2 Luciferase Reporter Assay
This assay measures the activation of the Nrf2 pathway by quantifying the expression of a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).
Materials:
-
(E)-Dehydroparadol
-
ARE-luciferase reporter cell line (e.g., HepG2-ARE-Luc)
-
Complete cell culture medium
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a white, clear-bottom 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of (E)-Dehydroparadol for 12-24 hours.
-
Cell Lysis and Luciferase Reaction: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., cell viability) and determine the fold induction compared to the vehicle control.
Experimental Protocol: Western Blot for NQO1 and HO-1
This protocol detects the upregulation of Nrf2 downstream target proteins, NQO1 and HO-1.
Materials:
-
(E)-Dehydroparadol
-
Cell line of interest
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-NQO1, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with (E)-Dehydroparadol, then lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Anti-Inflammatory Activity of (E)-Dehydroparadol
The anti-inflammatory potential of (E)-Dehydroparadol can be assessed by measuring its ability to inhibit the production of inflammatory mediators such as nitric oxide (NO).
Data Presentation: Anti-inflammatory Activity
No specific quantitative data for (E)-Dehydroparadol was found in the literature for this assay. The table is provided as a template for researchers to populate with their own data.
| Cell Line | Assay | Endpoint | IC50 Value (µM) |
| RAW 264.7 (Murine Macrophages) | Griess Assay | Nitric Oxide Inhibition | - |
Experimental Protocol: Griess Assay for Nitric Oxide
This protocol measures the production of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants.
Materials:
-
(E)-Dehydroparadol
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader (540 nm)
Procedure:
-
Cell Seeding and Stimulation: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of (E)-Dehydroparadol for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with the Griess Reagent and incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percentage of NO inhibition.
Antioxidant Activity of (E)-Dehydroparadol
The direct antioxidant capacity of (E)-Dehydroparadol can be evaluated using cell-free radical scavenging assays.
Data Presentation: Antioxidant Activity
No specific quantitative data for (E)-Dehydroparadol was found in the literature for this assay. The table is provided as a template for researchers to populate with their own data.
| Assay | Endpoint | IC50 Value (µM) |
| DPPH Radical Scavenging | Radical Scavenging | - |
Experimental Protocol: DPPH Radical Scavenging Assay
This cell-free assay measures the ability of (E)-Dehydroparadol to scavenge the stable free radical DPPH.
Materials:
-
(E)-Dehydroparadol
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727)
-
Methanol
-
96-well microplate
-
Microplate reader (517 nm)
Procedure:
-
Reaction Setup: In a 96-well plate, add various concentrations of (E)-Dehydroparadol to the DPPH solution. Include a control with methanol instead of the compound.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
References
Application Notes and Protocols: Zebrafish Model for Testing (E)-Dehydroparadol Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Dehydroparadol, an oxidative metabolite of[1]-Shogaol, has emerged as a compound of interest due to its potent activation of the Nrf2 pathway.[2] The Nrf2-Keap1 pathway is a critical regulator of cellular defense against oxidative stress and inflammation, making (E)-Dehydroparadol a promising candidate for therapeutic applications in conditions with underlying oxidative stress, including pain, inflammation, and neurodegenerative diseases.[3] The zebrafish (Danio rerio) offers a powerful in vivo model for rapid and effective screening of drug candidates due to its genetic tractability, rapid development, and optical transparency of embryos, which allows for real-time imaging of biological processes.[4][5] This document provides detailed protocols for utilizing the zebrafish model to evaluate the analgesic, anti-inflammatory, and neuroprotective efficacy of (E)-Dehydroparadol.
Mechanism of Action: Nrf2-Keap1 Pathway Activation
(E)-Dehydroparadol functions as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. (E)-Dehydroparadol covalently modifies specific cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction.[3] This allows Nrf2 to translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes. This binding initiates the transcription of a battery of cytoprotective genes, including those encoding antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), as well as enzymes involved in glutathione (B108866) synthesis.[3]
Caption: Nrf2-Keap1 signaling pathway activation by (E)-Dehydroparadol.
Data Presentation
The following tables summarize hypothetical quantitative data for the efficacy of (E)-Dehydroparadol in the described zebrafish assays. These values are for illustrative purposes to guide expected outcomes.
Table 1: Analgesic Efficacy of (E)-Dehydroparadol in Zebrafish Larvae
| Treatment Group | Concentration (µM) | Locomotor Activity Reduction (%) (Acetic Acid Assay) | Thermal Hyperalgesia Latency (s) |
| Vehicle Control | - | 65 ± 5 | 8 ± 1 |
| Acetic Acid (0.1%) | - | 15 ± 3 | - |
| (E)-Dehydroparadol | 1 | 25 ± 4 | 12 ± 2 |
| (E)-Dehydroparadol | 5 | 45 ± 5 | 18 ± 2 |
| (E)-Dehydroparadol | 10 | 60 ± 6 | 25 ± 3 |
| Morphine (Positive Control) | 10 | 62 ± 5 | 28 ± 3 |
Table 2: Anti-inflammatory Efficacy of (E)-Dehydroparadol in Zebrafish Larvae
| Treatment Group | Concentration (µM) | Neutrophil Migration (Number of cells at wound) | Macrophage Migration (Number of cells at wound) |
| Vehicle Control | - | 5 ± 2 | 3 ± 1 |
| Tail Fin Amputation | - | 45 ± 6 | 25 ± 4 |
| (E)-Dehydroparadol | 1 | 35 ± 5 | 18 ± 3 |
| (E)-Dehydroparadol | 5 | 22 ± 4 | 12 ± 2 |
| (E)-Dehydroparadol | 10 | 15 ± 3 | 8 ± 2 |
| Dexamethasone (Positive Control) | 10 | 12 ± 3 | 7 ± 1 |
Table 3: Neuroprotective Efficacy of (E)-Dehydroparadol in Zebrafish Larvae
| Treatment Group | Concentration (µM) | Neuronal Apoptosis (Number of apoptotic cells) | Locomotor Recovery (Distance moved in 10 min) |
| Vehicle Control | - | 8 ± 2 | 150 ± 15 mm |
| MPP+ (Neurotoxin) | 500 | 75 ± 8 | 40 ± 8 mm |
| (E)-Dehydroparadol | 1 | 60 ± 7 | 65 ± 10 mm |
| (E)-Dehydroparadol | 5 | 42 ± 6 | 90 ± 12 mm |
| (E)-Dehydroparadol | 10 | 25 ± 4 | 120 ± 14 mm |
| L-DOPA (Positive Control) | 100 | 55 ± 8 | 105 ± 13 mm |
Experimental Protocols
Protocol 1: Analgesic Efficacy Assessment - Chemical Nociception Assay
This protocol is adapted from established methods for assessing nociceptive responses in zebrafish larvae.[6]
Objective: To evaluate the analgesic effect of (E)-Dehydroparadol on chemically-induced pain.
Materials:
-
Zebrafish larvae (5 days post-fertilization, dpf)
-
(E)-Dehydroparadol stock solution (in DMSO)
-
E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄)
-
Acetic acid solution (0.1% in E3 medium)
-
Morphine (positive control)
-
24-well plates
-
Automated behavior analysis system (e.g., ZebraBox)
Procedure:
-
Acclimation: Place individual 5 dpf larvae into the wells of a 24-well plate containing 1 mL of E3 medium and allow them to acclimate for 30 minutes.
-
Pre-treatment: Add (E)-Dehydroparadol, morphine, or vehicle (DMSO) to the wells at the desired final concentrations. Incubate for 1 hour.
-
Nociceptive Stimulation: Gently remove 500 µL of the medium and replace it with 500 µL of 0.2% acetic acid to achieve a final concentration of 0.1%. For the control group, add 500 µL of E3 medium.
-
Behavioral Recording: Immediately place the 24-well plate into the automated behavior analysis system and record locomotor activity (total distance moved) for 10 minutes.
-
Data Analysis: Quantify the reduction in locomotor activity in the acetic acid-treated group compared to the vehicle control. Assess the reversal of this reduction by (E)-Dehydroparadol and morphine.
Caption: Workflow for the chemical nociception assay.
Protocol 2: Anti-inflammatory Efficacy Assessment - Tail Fin Amputation Assay
This protocol utilizes the regenerative capacity of zebrafish to study inflammation.[7][8]
Objective: To determine the anti-inflammatory properties of (E)-Dehydroparadol by quantifying leukocyte migration to a wound site.
Materials:
-
Transgenic zebrafish larvae expressing fluorescently labeled neutrophils and/or macrophages (e.g., Tg(mpx:GFP) or Tg(mpeg1:mCherry)) at 3 dpf.
-
(E)-Dehydroparadol stock solution (in DMSO).
-
E3 medium.
-
Tricaine solution (0.02%) for anesthesia.
-
Micro-dissecting knife or sterile scalpel.
-
Fluorescence microscope.
Procedure:
-
Anesthesia: Anesthetize 3 dpf transgenic larvae in Tricaine solution.
-
Amputation: Transfer individual larvae to a petri dish and, under a dissecting microscope, carefully amputate the caudal fin with a micro-dissecting knife.[7][9]
-
Treatment: Immediately transfer the amputated larvae to a 24-well plate containing E3 medium with the desired concentrations of (E)-Dehydroparadol or vehicle.
-
Incubation: Incubate the larvae at 28.5°C.
-
Imaging and Quantification: At 6 hours post-amputation (hpa), anesthetize the larvae and mount them on a microscope slide. Capture fluorescent images of the tail fin region. Count the number of fluorescently labeled leukocytes (neutrophils or macrophages) that have migrated to the site of injury.
-
Data Analysis: Compare the number of migrated leukocytes in the (E)-Dehydroparadol-treated groups to the vehicle-treated control group.
Caption: Workflow for the tail fin amputation assay.
Protocol 3: Neuroprotective Efficacy Assessment - Chemically-Induced Neurotoxicity Assay
This protocol assesses the ability of (E)-Dehydroparadol to protect against neurotoxin-induced neuronal cell death.[4][10]
Objective: To evaluate the neuroprotective effects of (E)-Dehydroparadol against a neurotoxin.
Materials:
-
Zebrafish larvae (3 dpf).
-
(E)-Dehydroparadol stock solution (in DMSO).
-
MPP+ (1-methyl-4-phenylpyridinium) or another suitable neurotoxin.
-
E3 medium.
-
Acridine Orange solution (for staining apoptotic cells).
-
Fluorescence microscope.
-
96-well plates.
Procedure:
-
Pre-treatment: Place 3 dpf larvae in a 96-well plate and treat them with various concentrations of (E)-Dehydroparadol or vehicle for 2 hours.
-
Neurotoxin Exposure: Add MPP+ to the wells to induce neuronal apoptosis. Include a control group without MPP+. Incubate for 24 hours.
-
Apoptosis Staining: After the incubation period, remove the treatment medium and add Acridine Orange solution to each well. Incubate in the dark for 30 minutes.
-
Wash: Wash the larvae three times with fresh E3 medium.
-
Imaging and Quantification: Anesthetize the larvae and mount them for imaging. Capture fluorescent images of the head region. Quantify the number of fluorescently labeled apoptotic cells in the brain (e.g., optic tectum and telencephalon).
-
Behavioral Assessment (Optional): At 5 dpf, assess locomotor recovery using an automated tracking system.
-
Data Analysis: Compare the number of apoptotic cells and locomotor activity in the (E)-Dehydroparadol-treated groups to the MPP+-only treated group.
Caption: Workflow for the neuroprotection assay.
Conclusion
The zebrafish model provides a robust and efficient platform for the preclinical evaluation of (E)-Dehydroparadol. The protocols outlined in these application notes offer a comprehensive approach to assessing its analgesic, anti-inflammatory, and neuroprotective potential. The activation of the Nrf2 pathway by (E)-Dehydroparadol presents a promising therapeutic strategy, and the use of zebrafish will be instrumental in elucidating its in vivo efficacy and advancing its development as a potential therapeutic agent.
References
- 1. An alternative pain research model? Zebrafish larvae respond to painkillers - News - University of Liverpool [news.liverpool.ac.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (E)-[6]-Dehydroparadol (878006-06-5) for sale [vulcanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. A Novel Behavioral Fish Model of Nociception for Testing Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zfic.org [zfic.org]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for (E)-Dehydroparadol Powder
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the proper storage, handling, and use of (E)-Dehydroparadol powder in a laboratory setting. The information is intended to ensure the integrity of the compound and the safety of laboratory personnel.
Storage and Handling
Proper storage and handling of (E)-Dehydroparadol powder are critical to maintain its stability and purity. As a phenolic ketone, it is susceptible to degradation under improper conditions.
1.1. Long-Term and Short-Term Storage
(E)-Dehydroparadol powder should be stored in a tightly sealed container in a dry and well-ventilated place. For optimal stability, follow the temperature guidelines summarized below.
Table 1: Recommended Storage Conditions for (E)-Dehydroparadol
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Recommended for long-term storage. |
| 4°C | 2 years | Suitable for short-term storage. | |
| In Solvent | -80°C | 2 years | For solutions in solvents like DMSO. |
| -20°C | 1 year | For solutions in solvents like DMSO. |
Data compiled from multiple sources.[1][2]
1.2. Handling Precautions
(E)-Dehydroparadol is a yellow to orange solid powder[1]. While specific hazard information is limited, standard laboratory safety protocols for handling chemical powders should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the powder in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of dust particles.
-
Spills: In case of a spill, avoid generating dust. Gently sweep up the powder and place it in a sealed container for disposal. Clean the area with a suitable solvent.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Physicochemical and Solubility Data
(E)-Dehydroparadol is a lipophilic compound with poor aqueous solubility.[3] Its physicochemical properties are summarized in Table 2.
Table 2: Physicochemical Properties of (E)-Dehydroparadol
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₄O₃ | [1][3][4] |
| Molecular Weight | 276.37 g/mol | [1][3] |
| Appearance | Yellow to orange solid | [1] |
| CAS Number | 878006-06-5 | [1][3][4] |
| LogP | 4.34 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Topological Polar Surface Area | 46.53 Ų | [3] |
| Purity | ≥95% | [1] |
2.1. Solubility
(E)-Dehydroparadol is practically insoluble in water but shows good solubility in dimethyl sulfoxide (B87167) (DMSO).[1][3] For biological experiments, it is crucial to use freshly opened, anhydrous DMSO as it is hygroscopic, and the presence of water can affect solubility.[1] If precipitation occurs upon dissolution, gentle heating and/or sonication can be used to aid solubilization.[1]
Table 3: Solubility of (E)-Dehydroparadol
| Solvent | Concentration | Notes |
| DMSO | ≥100 mg/mL (361.83 mM) | May require sonication.[1] |
| DMSO | ≥140 mg/mL (506.57 mM) | |
| In-vivo Formulation 1 | ≥ 2.5 mg/mL (9.05 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Results in a clear solution.[1] |
| In-vivo Formulation 2 | 2.5 mg/mL (9.05 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline). Results in a suspended solution; requires sonication.[1] |
Experimental Protocols
3.1. Preparation of Stock Solutions
For in-vitro experiments, a concentrated stock solution in DMSO is typically prepared.
Protocol 1: Preparation of a 100 mM DMSO Stock Solution
-
Weigh out 27.64 mg of (E)-Dehydroparadol powder.
-
Add 1 mL of high-purity, anhydrous DMSO.
-
Vortex thoroughly to dissolve the powder. If necessary, sonicate the solution in a water bath for 5-10 minutes until the solution is clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as indicated in Table 1.
3.2. Preparation of Working Solutions for In-Vitro Assays
Prepare working solutions by diluting the DMSO stock solution in the appropriate cell culture medium. Note that the final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Protocol 2: Preparation of a 40 µM Working Solution for Cell Culture
-
Thaw a frozen aliquot of the 100 mM (E)-Dehydroparadol stock solution.
-
Perform a serial dilution. For example, dilute the 100 mM stock 1:100 in cell culture medium to obtain a 1 mM intermediate solution.
-
Further dilute the 1 mM intermediate solution 1:25 in cell culture medium to achieve a final concentration of 40 µM.
-
Ensure the final DMSO concentration is not toxic to the cells being used.
-
Use the working solution immediately.
(E)-Dehydroparadol has been shown to inhibit the growth of HCT-116 and H-1299 cancer cells with IC₅₀ values of 43.02 µM and 41.59 µM, respectively, after 24 hours of treatment.[1] It has also been observed to induce apoptosis in these cell lines at concentrations between 10-40 µM.[1]
3.3. Preparation of Formulations for In-Vivo Studies
Due to its poor aqueous solubility, specific formulations are required for in-vivo administration.
Protocol 3: Preparation of a Clear Solution for Injection
This protocol yields a clear solution suitable for administration.
-
Prepare a 25 mg/mL stock solution of (E)-Dehydroparadol in DMSO.
-
To prepare 1 mL of the final formulation, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300. Mix until uniform.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
The final concentration will be 2.5 mg/mL (9.05 mM).[1]
Protocol 4: Preparation of a Suspended Solution for Oral or Intraperitoneal Injection
This protocol results in a suspended solution.
-
Prepare a 25 mg/mL stock solution of (E)-Dehydroparadol in DMSO.
-
Prepare a 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) solution in saline.
-
To prepare 1 mL of the final formulation, add 100 µL of the 25 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD solution.
-
Mix thoroughly. Sonication may be required to ensure a uniform suspension.
-
The final concentration will be 2.5 mg/mL (9.05 mM).[1]
Mechanism of Action and Signaling Pathways
(E)-Dehydroparadol is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][3][4][5] It disrupts the interaction between Nrf2 and its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), by covalently modifying cysteine residues on Keap1.[3] This prevents the ubiquitination and subsequent proteasomal degradation of Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to the transcription of a battery of cytoprotective and antioxidant enzymes, such as NAD(P)H Quinone Dehydrogenase 1 (NQO1) and Heme Oxygenase-1 (HO-1).[3] This compound has also been shown to induce G2/M phase cell cycle arrest.[3]
Caption: Nrf2 signaling pathway activation by (E)-Dehydroparadol.
Experimental Workflow Example
The following diagram illustrates a typical workflow for an in-vitro cell viability assay using (E)-Dehydroparadol.
Caption: Workflow for an in-vitro cell viability experiment.
References
Application Notes and Protocols for the Quantitative Analysis of (E)-Dehydroparadol in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of (E)-Dehydroparadol in biological matrices such as plasma, serum, and urine. The methodologies described are based on established bioanalytical techniques and are intended to support pharmacokinetic studies, drug metabolism research, and clinical trial monitoring.
(E)-Dehydroparadol , an oxidative metabolite of[1]-Shogaol, is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses. Accurate quantification of this compound in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile and for elucidating its therapeutic potential.
Overview of Analytical Methodologies
The quantitative determination of (E)-Dehydroparadol in complex biological matrices requires highly selective and sensitive analytical methods. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the recommended technique due to its superior resolution, specificity, and low detection limits. Alternative methods such as High-Performance Liquid Chromatography with UV or fluorescence detection (HPLC-UV/FLD) or Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, though they may require more extensive sample cleanup and derivatization steps.
Sample Preparation Strategies
The choice of sample preparation technique is critical for removing interfering endogenous substances and concentrating the analyte of interest. Based on the high lipophilicity of (E)-Dehydroparadol (LogP > 4), the following methods are recommended:
-
Liquid-Liquid Extraction (LLE): This technique partitions the analyte between the aqueous biological sample and an immiscible organic solvent. Solvents such as ethyl acetate, methyl tert-butyl ether (MTBE), or a mixture of dichloromethane (B109758) and isopropanol (B130326) are suitable choices. LLE is a cost-effective method but can be labor-intensive and may form emulsions.
-
Solid-Phase Extraction (SPE): SPE offers higher selectivity and recovery compared to LLE. Reversed-phase (C18 or polymeric) sorbents are ideal for extracting (E)-Dehydroparadol from aqueous matrices. The protocol involves conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte with an organic solvent.
-
Protein Precipitation (PPT): This is a rapid and simple method for removing proteins from plasma or serum samples. It involves the addition of a cold organic solvent like acetonitrile (B52724) or methanol (B129727) to the sample, followed by centrifugation to pellet the precipitated proteins. The resulting supernatant can be directly injected or further purified.
UPLC-MS/MS Method Parameters
The following table summarizes the recommended starting parameters for the UPLC-MS/MS analysis of (E)-Dehydroparadol. These parameters are based on methods developed for the structurally similar compound,[1]-shogaol, and should be optimized for the specific instrumentation used.[2][3][4][5][6]
| Parameter | Recommended Condition |
| UPLC System | Acquity UPLC H-Class or equivalent |
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |
| Gradient | Start with 95% A, ramp to 5% A over 5 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole (e.g., Waters Xevo TQ-S or Sciex 6500) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of (E)-Dehydroparadol standard |
| Internal Standard (IS) | A structurally similar compound not present in the sample (e.g., a deuterated analog or a compound with similar physicochemical properties) |
Method Validation
The developed analytical method must be validated according to the guidelines of regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The validation should assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the sample preparation process.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
The following table presents typical validation data for the quantitative analysis of[1]-shogaol, a close analog of (E)-Dehydroparadol, in biological samples.[2][3] This data can be used as a reference for the expected performance of a validated method for (E)-Dehydroparadol.
| Validation Parameter | Typical Performance Data (for[1]-shogaol) |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | < 15% (< 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Recovery | > 85% |
Metabolism of (E)-Dehydroparadol
(E)-Dehydroparadol is an oxidative metabolite of[1]-shogaol.[7][8] The metabolism of[1]-shogaol involves both Phase I (oxidation, reduction) and Phase II (conjugation) reactions.[1][7] The primary metabolic pathways for shogaols include reduction of the carbonyl group and the double bond in the aliphatic chain, as well as glucuronidation and sulfation of the phenolic hydroxyl group. When developing a quantitative method, it is important to consider the potential for back-conversion of metabolites to the parent drug during sample processing and analysis.
Experimental Protocols
Protocol 1: Quantitative Analysis of (E)-Dehydroparadol in Human Plasma using LLE and UPLC-MS/MS
1. Materials and Reagents
-
(E)-Dehydroparadol reference standard
-
Internal Standard (IS)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
2. Preparation of Standards and Quality Control (QC) Samples
-
Prepare a stock solution of (E)-Dehydroparadol (1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by serially diluting the stock solution with 50% methanol.
-
Spike blank human plasma with the working standard solutions to prepare calibration standards (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the IS working solution.
-
Add 1 mL of MTBE.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4 °C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).
-
Vortex for 1 minute.
-
Transfer the solution to an autosampler vial for UPLC-MS/MS analysis.
4. UPLC-MS/MS Analysis
-
Inject 5 µL of the reconstituted sample into the UPLC-MS/MS system.
-
Analyze the samples using the optimized parameters (as described in Section 3).
-
Quantify the analyte using the peak area ratio of (E)-Dehydroparadol to the IS.
Protocol 2: Quantitative Analysis of (E)-Dehydroparadol in Human Urine using SPE and UPLC-MS/MS
1. Materials and Reagents
-
(E)-Dehydroparadol reference standard
-
Internal Standard (IS)
-
Human urine
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)
-
Methanol, HPLC grade
-
Acetonitrile, LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
2. Preparation of Standards and QC Samples
-
Prepare calibration standards and QC samples in blank human urine as described in Protocol 1.
3. Sample Preparation (Solid-Phase Extraction)
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
To 500 µL of urine sample, add 25 µL of the IS working solution.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial.
4. UPLC-MS/MS Analysis
-
Perform the analysis as described in Protocol 1.
Visualizations
Signaling Pathway
Caption: Nrf2 signaling pathway activation by (E)-Dehydroparadol.
Experimental Workflow
Caption: General workflow for quantitative analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Quantification of Gingerols and Related Compounds in Ginger Dietary Supplements Using High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and quantification of gingerols and related compounds in ginger dietary supplements using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Gingerols and Shogaols Content from Ginger (Zingiber officinale Rosc.) through Microwave-Assisted Extraction | MDPI [mdpi.com]
- 7. Metabolism of Ginger Component [6]-Shogaol in Liver Microsomes from Mouse, Rat, Dog, Monkey, and Human - PMC [pmc.ncbi.nlm.nih.gov]
- 8. profiles.ncat.edu [profiles.ncat.edu]
Troubleshooting & Optimization
(E)--Dehydroparadol solubility issues in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E)-Dehydroparadol, with a specific focus on addressing solubility issues in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving (E)-Dehydroparadol in DMSO. What are the initial steps I should take?
A1: When encountering solubility issues with (E)-Dehydroparadol in DMSO, it is important to systematically assess several factors. Start by verifying the purity of your compound. Ensure you are using high-purity, anhydrous DMSO from a fresh, unopened bottle, as DMSO is highly hygroscopic and absorbed water can significantly reduce its solvating power.[1] For initial dissolution, vortex the solution vigorously.[1] If solubility remains an issue, gentle warming in a 37°C water bath or sonication can help overcome the solid's lattice energy and facilitate dissolution.[1]
Q2: My (E)-Dehydroparadol, dissolved in DMSO, precipitates when I add it to my aqueous buffer or cell culture medium. How can I prevent this?
A2: This is a common issue known as "salting out" or "crashing out," which occurs when a compound soluble in an organic solvent is poorly soluble in the aqueous environment of the final medium.[2] To mitigate this, it is recommended to make serial dilutions of your concentrated DMSO stock solution in DMSO first to a lower concentration before adding it to the aqueous medium.[2] Additionally, ensure you are adding the DMSO stock to pre-warmed (37°C) media and mixing gently but thoroughly to ensure rapid dispersion.[2][3] The final concentration of DMSO in your cell culture should ideally be kept below 0.5%, and preferably below 0.1%, to avoid both compound precipitation and cellular toxicity.[2][3]
Q3: What is the maximum recommended storage time for (E)-Dehydroparadol in DMSO?
A3: For optimal stability, it is recommended to store (E)-Dehydroparadol stock solutions in DMSO at -80°C for up to two years or at -20°C for up to one year.[4] It is best to use freshly prepared solutions whenever possible to avoid potential degradation or decreased activity over time.
Q4: Could the quality of my DMSO be the reason for the solubility issues?
A4: Absolutely. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This absorbed water can significantly decrease its ability to dissolve certain organic compounds.[1] Always use a fresh, unopened bottle of anhydrous, high-purity DMSO for preparing your stock solutions to minimize water contamination.[1][3]
Troubleshooting Guides
Guide 1: Initial Dissolution of (E)-Dehydroparadol in DMSO
If you are facing challenges with the initial dissolution of (E)-Dehydroparadol in DMSO, follow these troubleshooting steps:
-
Verify Compound and Solvent Quality:
-
Standard Dissolution Protocol:
-
Enhanced Dissolution Techniques (if needed):
-
Gentle Warming: Place the vial in a water bath set to 37°C for 10-15 minutes. Intermittently vortex the solution. Avoid excessive heat to prevent compound degradation.[1][3]
-
Sonication: Place the vial in a bath sonicator for 15-30 minutes. This uses ultrasonic waves to agitate particles and can significantly aid dissolution.[1][3]
-
-
Final Inspection:
-
Visually inspect the solution against a light source to ensure it is clear and free of any undissolved particles.
-
Guide 2: Preventing Precipitation in Aqueous Media
To prevent your (E)-Dehydroparadol DMSO stock from precipitating when diluted into cell culture media or aqueous buffers, follow this guide:
-
Prepare a High-Concentration Stock:
-
Dissolve the (E)-Dehydroparadol in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 100 mM). Ensure it is fully dissolved using the steps in Guide 1.
-
-
Perform Intermediate Dilutions in DMSO:
-
Before adding to your aqueous medium, perform serial dilutions of your high-concentration stock in 100% DMSO to get closer to your final working concentration.[5]
-
-
Final Dilution into Aqueous Medium:
-
Pre-warm your cell culture medium or buffer to 37°C.[2]
-
While gently vortexing or mixing the medium, add the small volume of your diluted DMSO stock dropwise to ensure rapid and even dispersion.[2]
-
Keep the final DMSO concentration in the medium below 0.5% (ideally below 0.1%) to maintain cell viability and prevent precipitation.[2][3]
-
Data Presentation
Table 1: Solubility of (E)-Dehydroparadol
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | ≥140 mg/mL | 506.57 mM | - |
| DMSO | 100 mg/mL | 361.83 mM | May require ultrasonic treatment. Use newly opened DMSO as it is hygroscopic.[4] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM (E)-Dehydroparadol Stock Solution in DMSO
-
Materials:
-
(E)-Dehydroparadol (Molecular Weight: 276.37 g/mol )[6]
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Water bath sonicator (optional)
-
37°C water bath (optional)
-
-
Procedure:
-
Weigh out 27.64 mg of (E)-Dehydroparadol and place it into a sterile vial.
-
Add 1 mL of anhydrous, high-purity DMSO to the vial.
-
Cap the vial tightly and vortex vigorously for 2-5 minutes until the solid is fully dissolved.
-
If the compound does not fully dissolve, place the vial in a water bath sonicator for 15 minutes or in a 37°C water bath for 10 minutes with intermittent vortexing.[1]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture.
-
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
-
Materials:
-
100 mM (E)-Dehydroparadol stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Prepare an intermediate dilution of your 100 mM stock solution in DMSO. For example, to make a 10 mM intermediate stock, add 10 µL of the 100 mM stock to 90 µL of DMSO.
-
To prepare a final working concentration of 100 µM in your cell culture, add 1 µL of the 10 mM intermediate stock solution to 99 µL of pre-warmed complete cell culture medium. This will result in a final DMSO concentration of 1%. Adjust volumes accordingly to achieve a lower final DMSO concentration if necessary (e.g., for a 0.1% final DMSO concentration, add 1 µL of a 10 mM stock to 999 µL of media).
-
Gently mix the working solution by pipetting or inverting the tube before adding it to your cells.
-
Visualizations
Caption: Troubleshooting workflow for dissolving (E)-Dehydroparadol in DMSO.
Caption: (E)-Dehydroparadol activation of the Nrf2 signaling pathway.
References
Technical Support Center: Stability of (E)-6-Dehydroparadol in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of (E)-6-dehydroparadol in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is (E)-6-dehydroparadol and what are its key structural features?
(E)-6-dehydroparadol, with the chemical name (E)-1-(4-hydroxy-3-methoxyphenyl)dec-1-en-3-one, is a phenolic ketone.[1] Its structure is characterized by two key functional groups that influence its stability: a guaiacol (B22219) moiety (a substituted catechol-like phenol) and an α,β-unsaturated ketone system.[1] These groups are susceptible to chemical degradation, particularly oxidation and reactions at the electrophilic carbon-carbon double bond.
Q2: What are the primary factors that can cause the degradation of (E)-6-dehydroparadol in solution?
The stability of (E)-6-dehydroparadol in solution is influenced by several factors, including:
-
pH: Both acidic and alkaline conditions can catalyze degradation reactions. Phenolic groups are more susceptible to oxidation at higher pH.[2]
-
Oxygen: The presence of atmospheric oxygen can lead to oxidative degradation of the phenolic ring.[2][3]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.[2][3][4]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[2][3]
-
Presence of Metal Ions: Metal ions can catalyze oxidative degradation.
Q3: What are the likely degradation pathways for (E)-6-dehydroparadol?
Based on its chemical structure, the primary degradation pathways are likely to be:
-
Oxidation of the Phenolic Group: The guaiacol moiety can be oxidized to form quinone-type structures, which may further polymerize, leading to discoloration and loss of potency.
-
Reactions at the α,β-Unsaturated Ketone: The electrophilic double bond can undergo nucleophilic addition reactions, and the conjugated system is also susceptible to oxidation and polymerization.
Q4: What are some general strategies to improve the stability of (E)-6-dehydroparadol in solution?
To enhance the stability of (E)-6-dehydroparadol solutions, consider the following:
-
pH Control: Maintain the pH of the solution within a stable range, which should be determined experimentally. Generally, a slightly acidic pH may be preferable to minimize oxidation of the phenolic group.
-
Use of Antioxidants: The inclusion of antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or sodium metabisulfite (B1197395) can help prevent oxidative degradation.
-
Chelating Agents: Adding chelating agents like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that may catalyze oxidation.
-
Protection from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.
-
Temperature Control: Store solutions at recommended low temperatures (e.g., refrigerated or frozen) to slow down degradation kinetics.
-
Inert Atmosphere: For highly sensitive experiments, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Encapsulation: For formulation development, techniques like encapsulation can protect the molecule from environmental factors.[2][3]
Troubleshooting Guide
Issue 1: The solution of (E)-6-dehydroparadol changes color (e.g., turns yellow or brown) over time.
-
Question: Why is my (E)-6-dehydroparadol solution changing color?
-
Answer: Color change is a common indicator of degradation, likely due to the oxidation of the phenolic group to form colored quinone-like compounds. This can be accelerated by exposure to oxygen, light, and high pH.
-
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the solution is protected from light by using amber vials and is stored at the recommended temperature.
-
Deoxygenate Solvents: Before preparing the solution, sparge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Add an Antioxidant: Consider adding a suitable antioxidant to the formulation. The choice of antioxidant will depend on the solvent system and experimental requirements.
-
Control pH: If using aqueous buffers, ensure the pH is in a range that minimizes degradation. A pH stability study is recommended.
-
Issue 2: I am observing a loss of potency or inconsistent results in my bioassays.
-
Question: My experimental results are not reproducible, and I suspect the compound is degrading. How can I confirm this and prevent it?
-
Answer: Inconsistent results are often a consequence of compound instability. It is crucial to quantify the concentration of (E)-6-dehydroparadol over the course of your experiment.
-
-
Troubleshooting Steps:
-
Perform a Stability Study: Analyze the concentration of (E)-6-dehydroparadol in your experimental medium at different time points (e.g., 0, 2, 4, 8, 24 hours) using a validated analytical method like HPLC-UV.
-
Prepare Fresh Solutions: Prepare solutions of (E)-6-dehydroparadol immediately before use.
-
Optimize Solvent: If possible, choose a solvent in which the compound exhibits greater stability. While DMSO is common for initial stock solutions, the stability in your final aqueous assay buffer is critical.
-
Incorporate Stabilizers: Based on the suspected degradation pathway, add appropriate stabilizers such as antioxidants or chelating agents to your working solutions.
-
Issue 3: I see precipitation or cloudiness in my aqueous solution after diluting a DMSO stock.
-
Question: Why is my compound precipitating out of the aqueous buffer?
-
Answer: (E)-6-dehydroparadol is a lipophilic compound with low aqueous solubility. Precipitation can occur when a concentrated DMSO stock is diluted into an aqueous medium.
-
-
Troubleshooting Steps:
-
Reduce Final Concentration: The final concentration of the compound in the aqueous solution may be above its solubility limit.
-
Increase DMSO Concentration (with caution): A slightly higher percentage of DMSO in the final solution can improve solubility, but be mindful of its potential effects on your experimental system.
-
Use of Solubilizing Agents: Consider the use of pharmaceutically acceptable solubilizing agents or co-solvents, such as PEG300 or Tween-80, in your formulation.[5]
-
Sonication: Gentle sonication after dilution may help in dissolving the compound.
-
Data Presentation
Table 1: Hypothetical pH-Rate Profile for the Degradation of (E)-6-dehydroparadol at 25°C
| pH | Apparent First-Order Rate Constant (k_obs) (x 10⁻³ hr⁻¹) | Half-life (t½) (hours) |
| 3.0 | 1.5 | 462 |
| 5.0 | 0.8 | 866 |
| 7.0 | 2.5 | 277 |
| 9.0 | 8.9 | 78 |
Note: This data is illustrative and should be confirmed by experimental studies.
Table 2: Hypothetical Effect of Antioxidants on the Stability of (E)-6-dehydroparadol in pH 7.4 Buffer at 25°C after 24 hours
| Formulation | Remaining (E)-6-dehydroparadol (%) |
| Control (no antioxidant) | 94.1 |
| + 0.01% Ascorbic Acid | 98.5 |
| + 0.01% BHT | 97.9 |
| + 0.01% Sodium Metabisulfite | 98.2 |
Note: This data is illustrative and should be confirmed by experimental studies.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of (E)-6-dehydroparadol
This protocol describes a general reverse-phase HPLC method suitable for determining the concentration of (E)-6-dehydroparadol in solution.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Gradient Program (Illustrative):
-
0-2 min: 40% Acetonitrile
-
2-15 min: 40% to 90% Acetonitrile
-
15-18 min: 90% Acetonitrile
-
18-20 min: 90% to 40% Acetonitrile
-
20-25 min: 40% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at the λmax of (E)-6-dehydroparadol (to be determined experimentally, likely in the UV range).
-
Quantification: Create a standard curve with known concentrations of (E)-6-dehydroparadol to quantify unknown samples.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.
-
Acid Hydrolysis: Incubate a solution of (E)-6-dehydroparadol in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a solution of (E)-6-dehydroparadol in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of (E)-6-dehydroparadol with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample and a solution of (E)-6-dehydroparadol to 80°C for 48 hours.
-
Photodegradation: Expose a solution of (E)-6-dehydroparadol to a light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: Analyze the stressed samples by the developed HPLC method to separate the degradation products from the parent compound.
Visualizations
Caption: Potential degradation pathways of (E)-6-dehydroparadol.
Caption: Workflow for a stability study of (E)-6-dehydroparadol.
Caption: Troubleshooting decision tree for stability issues.
References
- 1. (E)-[6]-Dehydroparadol (878006-06-5) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Formulation and Stability of Cellulose Particles Enriched with Phenolic Acids [journal.pan.olsztyn.pl]
- 4. Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
Optimizing (E)-Dehydroparadol Concentration for Cell Culture: A Technical Support Center
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (E)-Dehydroparadol in cell culture experiments. Adherence to proper experimental design and technique is crucial for obtaining reproducible and meaningful results.
Frequently Asked Questions (FAQs)
Q1: What is (E)-Dehydroparadol and what is its primary mechanism of action?
A1: (E)-Dehydroparadol is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a transcription factor that plays a critical role in the cellular defense against oxidative stress by upregulating the expression of numerous antioxidant and detoxification genes. In the context of cancer research, (E)-Dehydroparadol has been shown to inhibit the growth and induce apoptosis in various human cancer cells.[1]
Q2: What is the recommended starting concentration for (E)-Dehydroparadol in a new cell line?
A2: For a new cell line, it is essential to perform a dose-response experiment to determine the optimal concentration range. A common starting point is to test a broad range of concentrations, spanning from low micromolar (e.g., 1 µM) to high micromolar (e.g., 100 µM), often using 3- to 10-fold serial dilutions. This initial screening will help identify a narrower, more effective range for subsequent, detailed experiments.
Q3: How should I prepare the stock solution of (E)-Dehydroparadol?
A3: (E)-Dehydroparadol is a hydrophobic compound and should be dissolved in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication can be used. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What is the maximum concentration of DMSO my cells can tolerate?
A4: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity. However, it is crucial to keep the final DMSO concentration in the culture medium as low as possible, ideally below 0.1%, to avoid solvent-induced effects on cell physiology. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Q5: For how long should I treat my cells with (E)-Dehydroparadol?
A5: The optimal incubation time will depend on the specific cell line's doubling time and the biological question being addressed. A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the ideal duration for observing the desired effect, such as growth inhibition or apoptosis.
Troubleshooting Guides
Issue 1: Precipitate Formation in Cell Culture Medium
Symptom: Visible particles or cloudiness appear in the cell culture medium after adding the (E)-Dehydroparadol stock solution.
| Potential Cause | Explanation | Recommended Solution |
| Poor Aqueous Solubility | (E)-Dehydroparadol is hydrophobic and has limited solubility in aqueous solutions like cell culture media. When a concentrated DMSO stock is diluted, the rapid change in solvent polarity can cause the compound to precipitate or "crash out" of solution. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture medium. Add the compound dropwise while gently swirling the medium to ensure rapid and even dispersion. |
| High Final Concentration | The final concentration of (E)-Dehydroparadol in the medium exceeds its solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for preparing your working solutions. |
| Interaction with Media Components | Components in the cell culture medium, such as certain salts or proteins, may interact with the compound and reduce its solubility. | If using serum-free media, consider that the absence of proteins like albumin, which can aid in solubilizing hydrophobic compounds, may increase the likelihood of precipitation. |
Issue 2: High Variability Between Replicate Wells
Symptom: Inconsistent results are observed across replicate wells treated with the same concentration of (E)-Dehydroparadol.
| Potential Cause | Explanation | Recommended Solution |
| Uneven Cell Plating | A non-uniform number of cells in each well will lead to variability in the final readout of viability or proliferation assays. | Ensure a single-cell suspension before plating and use proper pipetting techniques to dispense cells evenly. Allow adherent cells to attach for several hours or overnight before adding the compound. |
| "Edge Effect" in Multi-well Plates | The outer wells of a multi-well plate are more prone to evaporation, leading to changes in media concentration and affecting cell growth. | Avoid using the outer wells for critical experiments. Alternatively, fill the outer wells with sterile phosphate-buffered saline (PBS) or media to maintain humidity. |
| Incomplete Compound Solubilization | If the compound has precipitated, its effective concentration will vary between wells. | Ensure the compound is fully dissolved in the working solution before adding it to the cells. Visually inspect for any precipitate. |
Issue 3: No Observable Effect or Lower-Than-Expected Potency
Symptom: The cells do not respond to (E)-Dehydroparadol treatment as expected based on published data.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | (E)-Dehydroparadol may degrade in the cell culture medium at 37°C over the course of the experiment. | Prepare fresh working solutions immediately before each experiment. Consider performing a stability study of the compound in your specific cell culture medium. |
| Low Compound Concentration | The concentrations tested are too low to elicit a biological response in the chosen cell line. | Test a higher range of concentrations. |
| Cell Line Resistance | The selected cell line may be inherently resistant to the effects of (E)-Dehydroparadol or Nrf2 activation. | Consider using a different cell line that has been previously shown to be sensitive to this compound or other Nrf2 activators. |
| Short Incubation Time | The duration of the treatment may not be sufficient to observe the desired biological effect. | Increase the incubation time and perform a time-course experiment. |
Quantitative Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for (E)-Dehydroparadol in various cancer cell lines.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| HCT-116 | Colon Carcinoma | 24 | 43.02 | [1] |
| H-1299 | Non-Small Cell Lung Carcinoma | 24 | 41.59 | [1] |
Note: IC50 values can vary depending on the experimental conditions, including cell density, serum concentration, and the specific viability assay used. It is recommended to determine the IC50 value in your own experimental system.
Experimental Protocols
Protocol 1: Preparation of (E)-Dehydroparadol Working Solutions
-
Prepare a 10 mM stock solution: Dissolve the required amount of (E)-Dehydroparadol powder in 100% DMSO to achieve a final concentration of 10 mM.
-
Vortex: Vortex the solution until the compound is completely dissolved.
-
Aliquot and store: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.
-
Prepare working solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions of the stock solution in pre-warmed (37°C) complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5% (ideally <0.1%).
Protocol 2: Determination of IC50 using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The next day, remove the medium and add 100 µL of fresh medium containing various concentrations of (E)-Dehydroparadol. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Visualizations
Caption: The Nrf2 Signaling Pathway activated by (E)-Dehydroparadol.
Caption: Experimental workflow for optimizing (E)-Dehydroparadol concentration.
Caption: Logical workflow for troubleshooting common experimental issues.
References
Technical Support Center: (E)-Dehydroparadol Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E)-Dehydroparadol. The information is presented in a question-and-answer format to directly address common pitfalls and specific issues that may be encountered during experimentation.
I. FAQs & Troubleshooting Guides
This section is organized by experimental technique to help you quickly find solutions to common problems.
General Handling and Storage
Question: How should I prepare and store (E)-Dehydroparadol stock solutions?
Answer: (E)-Dehydroparadol is typically soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to prepare a concentrated stock solution in DMSO, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C. When stored properly, the stock solution in DMSO is stable for at least one year at -20°C and two years at -80°C.[1] For cell culture experiments, the final concentration of DMSO in the media should be kept low (ideally below 0.1%) to avoid solvent-induced cytotoxicity.
Question: I observed precipitation when I diluted my (E)-Dehydroparadol DMSO stock solution in my aqueous cell culture medium. What should I do?
Answer: This is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally not exceeding 0.5%, to maintain solubility and minimize toxicity.
-
Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the (E)-Dehydroparadol stock solution can sometimes help.
-
Vortexing: Immediately after adding the stock solution to the medium, vortex the solution gently to ensure rapid and uniform dispersion.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the cell culture medium.
-
Alternative Solvents: While DMSO is the most common solvent, for specific applications, other solvents or formulation strategies might be considered, though their compatibility with your experimental system must be validated.
Cell Viability Assays (e.g., MTT, PrestoBlue™)
Question: My cell viability results with (E)-Dehydroparadol are inconsistent. What are the possible reasons?
Answer: Inconsistent results in cell viability assays can arise from several factors:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding to have a consistent number of cells in each well.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
Compound Precipitation: As mentioned earlier, precipitation of (E)-Dehydroparadol can lead to variable concentrations in the wells. Visually inspect your plates for any signs of precipitation.
-
Incubation Time: Optimize the incubation time with (E)-Dehydroparadol. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal endpoint for your cell line.
-
Reagent Handling: Ensure that the viability assay reagents (e.g., MTT, PrestoBlue™) are properly stored and handled according to the manufacturer's instructions. Allow reagents to come to room temperature before use.
Question: The IC50 value I determined for (E)-Dehydroparadol in my cell line is different from published values. Why could this be?
Answer: IC50 values can vary between laboratories for several reasons:
-
Cell Line Differences: Different cell lines exhibit varying sensitivities to compounds. Even the same cell line from different sources or at different passage numbers can show variability.
-
Experimental Conditions: Factors such as cell seeding density, serum concentration in the culture medium, and the specific viability assay used can all influence the calculated IC50 value.
-
Data Analysis: The method used to calculate the IC50 from the dose-response curve can also lead to variations.
It is important to include appropriate positive and negative controls in your experiments to ensure the reliability of your results.
Western Blotting for Nrf2 Pathway Activation
Question: I am not seeing an increase in nuclear Nrf2 levels after treating my cells with (E)-Dehydroparadol. What could be wrong?
Answer: Detecting the nuclear translocation of Nrf2 can be challenging. Here are some common pitfalls:
-
Subcellular Fractionation: The efficiency of your nuclear and cytoplasmic fractionation protocol is critical. Use specific markers for each fraction (e.g., Histone H3 for nuclear, GAPDH for cytoplasmic) to verify the purity of your extracts.
-
Timing of Treatment: The nuclear translocation of Nrf2 is often a transient event. You may need to perform a time-course experiment (e.g., 1, 2, 4, 6, 8 hours) to capture the peak of Nrf2 accumulation in the nucleus.
-
Protein Degradation: Nrf2 is a protein with a short half-life. Ensure that you use protease inhibitors in your lysis buffers and keep your samples on ice throughout the procedure.
-
Antibody Quality: Use a well-validated antibody for Nrf2 that is known to work well for Western blotting.
Question: I am having trouble detecting the induction of Nrf2 target proteins like HO-1 and NQO1. What should I consider?
Answer:
-
Treatment Duration and Concentration: The induction of downstream target proteins like HO-1 and NQO1 occurs after the nuclear translocation of Nrf2. Therefore, you may need longer treatment times (e.g., 8, 16, 24 hours) to see a significant increase in their protein levels. Also, ensure you are using an effective concentration of (E)-Dehydroparadol.
-
Antibody Specificity: Use high-quality, specific antibodies for HO-1 and NQO1.
-
Loading Amount: Ensure you are loading a sufficient amount of total protein on your gel. A protein quantification assay (e.g., BCA assay) is essential.
-
Positive Control: Include a positive control, such as a cell lysate from cells treated with a known Nrf2 activator (e.g., sulforaphane), to confirm that your experimental setup and antibodies are working correctly.
qPCR for Nrf2 Target Gene Expression
Question: My qPCR results for Nrf2 target genes like HMOX1 and NQO1 show high variability between replicates. What can I do to improve this?
Answer: High variability in qPCR can be due to a number of factors:
-
RNA Quality: Ensure that you are starting with high-quality, intact RNA. Use a spectrophotometer (e.g., NanoDrop) to check the A260/280 and A260/230 ratios and consider running your RNA on a gel to check for integrity.
-
Reverse Transcription Efficiency: The reverse transcription step is critical. Use a high-quality reverse transcriptase and ensure consistent amounts of RNA are used for each sample.
-
Primer Design: Poorly designed primers can lead to inefficient or non-specific amplification. Design primers that span an exon-exon junction to avoid amplification of any contaminating genomic DNA. Validate your primer efficiency.
-
Pipetting Accuracy: qPCR is very sensitive to small variations in volume. Use calibrated pipettes and be meticulous with your pipetting technique.
-
Reference Gene Stability: The expression of your chosen reference gene (housekeeping gene) should be stable across your experimental conditions. It is advisable to test a panel of reference genes and choose the one with the most stable expression in your specific experimental setup.
II. Quantitative Data Summary
The following tables summarize quantitative data related to the effects of (E)-Dehydroparadol.
Table 1: IC50 Values of (E)-Dehydroparadol in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| HCT-116 | Colon Carcinoma | 24 | 43.02 | [1] |
| H-1299 | Non-small Cell Lung Carcinoma | 24 | 41.59 | [1] |
Table 2: Representative Data on Nrf2 Pathway Activation by Nrf2 Activators
Note: This table provides representative data for Nrf2 activators to illustrate the expected magnitude of changes. Specific quantitative data for (E)-Dehydroparadol is limited in publicly available literature.
| Parameter | Cell Line | Treatment | Fold Change (vs. Control) | Reference |
| Nuclear Nrf2 Protein | HepG2 | Sulforaphane (15 µM, 6h) | ~3.5 | Fictional, based on typical results |
| HMOX1 mRNA | RAW264.7 | Nardochinoid C (10 µM, 18h) | ~6 | [2] |
| NQO1 mRNA | RAW264.7 | Nardochinoid C (10 µM, 18h) | ~4 | [2] |
| HO-1 Protein | RAW264.7 | Nardochinoid C (10 µM, 18h) | ~5 | [2] |
| NQO1 Protein | RAW264.7 | Nardochinoid C (10 µM, 18h) | ~3 | [2] |
III. Experimental Protocols
Cell Viability Assay (MTT Protocol)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of (E)-Dehydroparadol (e.g., 0-100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot for Nrf2 Nuclear Translocation and Target Protein Expression
-
Cell Treatment and Lysis: Treat cells with (E)-Dehydroparadol for the desired time. For Nrf2 nuclear translocation, shorter time points (e.g., 1-8 hours) are recommended. For target protein expression, longer time points (e.g., 8-24 hours) are typically used. For nuclear translocation, perform subcellular fractionation to isolate nuclear and cytoplasmic extracts. For total protein, lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO1, and appropriate loading controls (e.g., Histone H3 for nuclear, GAPDH for cytoplasmic/total) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
qPCR for Nrf2 Target Gene Expression
-
Cell Treatment and RNA Extraction: Treat cells with (E)-Dehydroparadol for the desired time (e.g., 4, 8, 16 hours). Extract total RNA using a suitable kit.
-
RNA Quantification and Quality Check: Quantify the RNA and assess its purity using a spectrophotometer.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, your cDNA template, and primers for your target genes (HMOX1, NQO1) and a validated reference gene.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to calculate the fold change in gene expression relative to the vehicle control.
IV. Visualizations
Caption: Nrf2 Signaling Pathway Activation by (E)-Dehydroparadol.
Caption: Experimental Workflow for MTT Cell Viability Assay.
Caption: Troubleshooting Logic for Nrf2 Western Blotting.
References
How to prevent degradation of (E)--Dehydroparadol during storage
This center provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of (E)-6-Dehydroparadol during storage.
Frequently Asked Questions (FAQs)
Q1: What is (E)-6-Dehydroparadol and why is its stability important?
A1: (E)-6-Dehydroparadol is a phenolic ketone and an oxidative metabolite of[1]-Shogaol, a compound found in ginger.[2] It is a potent activator of the Nrf2 pathway, which is involved in cellular defense against oxidative stress.[2][3] Maintaining its chemical integrity is crucial for ensuring the accuracy and reproducibility of experimental results, as degradation can lead to a loss of biological activity and the formation of impurities.
Q2: What are the primary factors that cause the degradation of (E)-6-Dehydroparadol?
A2: As a phenolic compound, (E)-6-Dehydroparadol is susceptible to degradation from several factors, including:
-
Temperature: High temperatures can accelerate degradation reactions.[4][5][6] For the related compound[1]-gingerol, significant decomposition was observed at temperatures above 60°C.
-
Light: Exposure to sunlight can cause a notable decline in the concentration of phenolic compounds.[7] Storing phenolic compounds in darkness is often recommended to preserve their quality.[8]
-
Oxygen: The presence of oxygen can lead to oxidative degradation.[7] Phenolic antioxidants, a class to which dehydroparadol belongs, function by preventing oxidative chain reactions.[9][10]
-
pH: The stability of related compounds like gingerols is pH-dependent.[4][6] For instance,[1]-gingerol shows the greatest stability at a pH of 4.[4][6]
Q3: What are the ideal storage conditions for (E)-6-Dehydroparadol?
A3: Based on supplier recommendations and the general stability of phenolic compounds, the following conditions are advised:
-
Temperature: For long-term storage, -20°C or -80°C is recommended.[3][11] A crystalline form of the compound may show superior stability.[3]
-
Formulation: If dissolved in a solvent like DMSO, storage at -20°C is suitable for up to one month, while storage at -80°C can maintain stability for up to six months.[3]
-
Atmosphere: To prevent oxidation, store under an inert atmosphere (e.g., argon or nitrogen).
-
Container: Use amber glass vials or other light-protecting containers to shield the compound from light.[5][8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in color (e.g., pink or brown discoloration) | Oxidation of the phenolic structure. | This indicates the formation of oxidation products like quinones.[12] It is best to discard the solution and use a fresh, properly stored sample.[12] For crystalline phenol (B47542) that is colored, redistillation can remove oxidation products before preparing a solution.[12] |
| Reduced biological activity in assays | Degradation of the compound due to improper storage (temperature, light, oxygen exposure). | Review storage conditions against the ideal recommendations. Perform a quality control check using an analytical method like HPLC to assess the purity of the stock. |
| Precipitate formation in a refrigerated solution | The compound has solidified or "frozen" out of the solution due to low temperature. | Gently warm the solution in a water bath (e.g., 50-65°C) until the precipitate dissolves completely.[12] Ensure the solution is mixed well before use. |
| Inconsistent experimental results | Partial degradation of the stock solution, leading to variable concentrations of the active compound. | Prepare fresh stock solutions more frequently. Aliquot stock solutions into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air. |
Impact of Storage Conditions on Phenolic Compound Stability
The following table summarizes data from studies on related phenolic compounds, illustrating the impact of different storage conditions.
| Compound Class | Storage Condition | Observation | Reference |
| Nutraceutical Phenolics | 23°C with sunlight | 53% decline in Total Phenolic Content (TPC) | [7] |
| Nutraceutical Phenolics | 40°C | Significant decline in TPC, though less than sunlight exposure | [7] |
| Litchi Pericarp Phenolics | Room Temperature (27±2°C) for 72h | 37.8% decrease in total phenolic content | [13] |
| Litchi Pericarp Phenolics | 4°C for 7 days | 20.2% decrease in total phenolic content | [13] |
| [1]-Gingerol | 80°C in 0.1 M HCl | Time-dependent degradation to form shogaol | |
| [1]-Gingerol | 60°C | More than 50% degradation within 24 hours |
Experimental Protocols
Protocol 1: Stability Assessment of (E)-6-Dehydroparadol by HPLC
This protocol outlines a method to quantify the degradation of (E)-6-Dehydroparadol over time under various storage conditions. This method is adapted from procedures used for the analysis of related compounds, gingerols and shogaols.[14]
Objective: To determine the percentage of (E)-6-Dehydroparadol remaining after storage under specific conditions (e.g., different temperatures, light exposure).
Materials:
-
(E)-6-Dehydroparadol
-
HPLC-grade methanol (B129727) and acetic acid
-
HPLC system with a UV-visible detector
-
C18 reverse-phase column (e.g., Lichrosphere 60 RP select B, 125 x 4 mm, 5 µm)
-
Temperature-controlled incubator/oven
-
Light-protected and clear vials
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of (E)-6-Dehydroparadol in a suitable solvent (e.g., methanol or ethanol) at a known concentration (e.g., 25 µg/mL).
-
Sample Aliquoting: Aliquot the stock solution into different sets of vials corresponding to the conditions being tested (e.g., -20°C dark, 4°C dark, 25°C dark, 25°C light).
-
Time Points: Designate specific time points for analysis (e.g., T=0, 1 week, 2 weeks, 4 weeks).
-
HPLC Analysis:
-
At each time point, retrieve a vial from each storage condition.
-
Set up the HPLC system. A typical mobile phase could be methanol (70% v/v) and acetic acid (1% v/v) with a flow rate of 0.6 mL/min.
-
Set the detection wavelength to an appropriate value for the compound, such as 280 nm.
-
Inject the sample onto the column and record the chromatogram.
-
-
Quantification:
-
The concentration of (E)-6-Dehydroparadol is determined by the peak area from the HPLC chromatogram.
-
The percentage of the compound remaining is calculated relative to the initial concentration at T=0.
-
Visualizations
Troubleshooting Workflow for Compound Degradation
This diagram outlines the logical steps a researcher should take when suspecting degradation of their stored (E)-6-Dehydroparadol.
Caption: A flowchart for troubleshooting (E)-6-Dehydroparadol degradation.
Key Factors Influencing Degradation
This diagram illustrates the primary environmental factors that can lead to the chemical degradation of (E)-6-Dehydroparadol.
Caption: Environmental factors causing degradation of phenolic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (E)-[6]-Dehydroparadol (878006-06-5) for sale [vulcanchem.com]
- 4. The stability of gingerol and shogaol in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US4316996A - Discoloration prevention of phenolic antioxidants - Google Patents [patents.google.com]
- 10. Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. Effect of Storage Conditions on Phenolic Profiles and Antioxidant Activity of Litchi Pericarp - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of Extraction Conditions for the 6-Shogaol-rich Extract from Ginger (Zingiber officinale Roscoe) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with (E)--Dehydroparadol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E)-β-Dehydroparadol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
FAQs and Troubleshooting Guide
Compound Characteristics and Handling
Q1: What is (E)-β-Dehydroparadol and what is its primary mechanism of action?
(E)-β-Dehydroparadol, also known as (E)-1-(4-hydroxy-3-methoxyphenyl)dec-1-en-3-one, is an oxidative metabolite of[1]-Shogaol.[2] It is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Its structure contains an α,β-unsaturated ketone moiety, which acts as a Michael acceptor.[1][3] This allows it to react with nucleophilic cysteine residues on the Keap1 protein, leading to the disruption of the Keap1-Nrf2 complex. This disruption prevents the ubiquitination and degradation of Nrf2, allowing it to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes.[4][5]
Q2: How should I store (E)-β-Dehydroparadol?
Based on supplier recommendations, solid (E)-β-Dehydroparadol should be stored at -20°C for long-term storage (up to one year) and can be stored at 4°C for a shorter term. Stock solutions should be stored at -80°C (for up to two years) or -20°C (for up to one year).[2] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q3: How do I dissolve (E)-β-Dehydroparadol?
(E)-β-Dehydroparadol is soluble in DMSO (≥140 mg/mL).[6] For in vitro experiments, prepare a concentrated stock solution in DMSO. For in vivo experiments, the DMSO stock can be further diluted in appropriate vehicles such as a mixture of PEG300, Tween-80, and saline, or a suspension can be made using SBE-β-CD in saline.[2] It is recommended to prepare working solutions for in vivo experiments fresh on the same day of use.[2]
Experimental Inconsistencies
Q4: My experimental results with (E)-β-Dehydroparadol are inconsistent. What are the potential causes?
Inconsistent results can arise from several factors:
-
Compound Stability: As an α,β-unsaturated ketone, (E)-β-Dehydroparadol may be susceptible to degradation, especially at non-optimal pH and higher temperatures. Analogy with the related compound[1]-shogaol suggests that stability might be pH-dependent.
-
Purity of the Compound: The purity of (E)-β-Dehydroparadol can affect its potency. Impurities from synthesis or degradation products could have off-target effects or interfere with the assay. The primary synthesis route likely involves a cross aldol (B89426) condensation, which can result in side products if not carefully controlled.[6]
-
Solubility Issues: Poor solubility in aqueous media can lead to inaccurate concentrations in your experiments. Ensure the compound is fully dissolved in your stock solution and that the final concentration in your assay medium does not exceed its solubility limit, which can lead to precipitation.
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration in the media can all influence cellular responses to Nrf2 activators.
-
Assay-Specific Issues: The choice of assay to measure Nrf2 activation or downstream effects can influence the results. For example, direct measurement of Nrf2 nuclear translocation may be more sensitive than measuring the expression of a downstream target gene.
Q5: I suspect my compound may be degrading. How can I assess the stability of (E)-β-Dehydroparadol in my experimental setup?
While specific stability data for (E)-β-Dehydroparadol is limited, you can take the following steps:
-
Analytical Chemistry: Use High-Performance Liquid Chromatography (HPLC) to check the purity of your stock solution and to see if degradation products appear in your working solutions under your experimental conditions (e.g., after incubation in cell culture media for 24 hours).
-
Control Experiments: Include a positive control for Nrf2 activation (e.g., sulforaphane) and a negative control (vehicle) in every experiment to ensure your assay is working correctly.
-
pH and Temperature Control: Based on data for related compounds like[1]-gingerol, which is most stable at pH 4, consider the pH of your experimental buffers. Avoid prolonged exposure to high temperatures.
Q6: I am not observing the expected biological activity (e.g., Nrf2 activation, apoptosis). What should I check?
-
Compound Concentration: Verify the concentration of your stock solution. If possible, confirm the identity and purity of your compound using analytical methods like NMR or mass spectrometry.
-
Treatment Time: The kinetics of Nrf2 activation and downstream effects can vary. Perform a time-course experiment to determine the optimal treatment duration.
-
Cell Line Sensitivity: Different cell lines may have varying sensitivity to (E)-β-Dehydroparadol. The reported IC50 values for HCT-116 and H-1299 cells are 43.02 µM and 41.59 µM, respectively, for growth inhibition after 24 hours.[2]
-
Assay Method: Ensure your assay for Nrf2 activation is sensitive enough. Western blotting for Nrf2 in nuclear and cytoplasmic fractions, or a reporter gene assay for ARE (Antioxidant Response Element) activity are common methods.
Data Presentation
Table 1: In Vitro Activity of (E)-β-Dehydroparadol
| Cell Line | Assay | Endpoint | Concentration Range | Result (IC50) | Incubation Time | Reference |
| HCT-116 | Growth Inhibition | Cell Viability | 5-80 µM | 43.02 µM | 24 h | [2] |
| H-1299 | Growth Inhibition | Cell Viability | 5-80 µM | 41.59 µM | 24 h | [2] |
| HCT-116 | Apoptosis Induction | Apoptosis | 10-40 µM | - | 24 h | [2] |
| H-1299 | Apoptosis Induction | Apoptosis | 10-40 µM | - | 24 h | [2] |
Experimental Protocols
General Protocol for In Vitro Cell-Based Assays
-
Cell Seeding: Plate cells in appropriate well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Compound Preparation: Prepare a fresh dilution of the (E)-β-Dehydroparadol stock solution in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and is typically ≤ 0.1%.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of (E)-β-Dehydroparadol or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours).
-
Analysis: Perform the desired downstream analysis, such as a cell viability assay (e.g., MTT, CellTiter-Glo), apoptosis assay (e.g., Annexin V staining, caspase activity), or analysis of Nrf2 activation (e.g., Western blot for nuclear Nrf2, qPCR for Nrf2 target genes).
Mandatory Visualizations
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (E)-[6]-Dehydroparadol (878006-06-5) for sale [vulcanchem.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of (E)-6-Dehydroparadol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the in vivo bioavailability of (E)-6-dehydroparadol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is (E)-6-dehydroparadol and why is its bioavailability a concern?
(E)-6-dehydroparadol is a phenolic ketone and an oxidative metabolite of 6-shogaol (B1671286), a pungent compound found in ginger. It is a potent activator of the Nrf2 pathway, which is involved in cellular protection against oxidative stress. Like its parent compound, (E)-6-dehydroparadol is characterized by poor water solubility, which significantly limits its oral absorption and, consequently, its systemic bioavailability and therapeutic efficacy.
Q2: What are the primary challenges in administering (E)-6-dehydroparadol in vivo?
The main challenges stem from its hydrophobic nature:
-
Poor Aqueous Solubility: Difficulty in preparing suitable formulations for oral administration, leading to low dissolution rates in the gastrointestinal tract.
-
Incomplete Absorption: The undissolved compound is poorly absorbed across the intestinal epithelium.
-
High First-Pass Metabolism: Like related ginger compounds, it may be subject to extensive metabolism in the liver before reaching systemic circulation.[1]
-
Formulation Instability: Suspensions of the compound may not be homogenous, leading to inconsistent dosing.
Q3: What formulation strategies can be employed to enhance the bioavailability of (E)-6-dehydroparadol?
Several advanced formulation strategies used for poorly water-soluble drugs can be adapted for (E)-6-dehydroparadol:
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve the solubility and absorption of lipophilic drugs.[2][3] They work by presenting the drug in a solubilized state in the gastrointestinal tract.
-
Micelles and Nanoparticles: Encapsulating (E)-6-dehydroparadol in micelles or polymeric nanoparticles can enhance its solubility and stability. For instance, 6-shogaol loaded in micelles showed a 3.2-fold increase in oral bioavailability.
-
Proliposomes: These are dry, free-flowing particles that form a liposomal suspension upon contact with water, which can improve the oral delivery of hydrophobic compounds.
-
Solid Dispersions: Dispersing the compound in a polymer matrix at a molecular level can improve its dissolution rate.
Troubleshooting Guides
Issue 1: Inconsistent or low plasma concentrations of (E)-6-dehydroparadol in pharmacokinetic studies.
| Possible Cause | Troubleshooting Step |
| Inhomogeneous suspension | Prepare fresh suspensions for each administration and ensure thorough mixing (e.g., vortexing, sonicating) immediately before dosing to ensure uniform particle distribution.[4][5] |
| Poor dissolution in the GI tract | Consider formulating the compound in a lipid-based system (e.g., SEDDS) or as a solid dispersion to improve its solubility and dissolution rate.[6] |
| Precipitation of the compound in the stomach | Evaluate the use of precipitation inhibitors in the formulation. |
| Rapid metabolism | Co-administer with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450s), if ethically permissible and relevant to the study's aims. |
| Adherence to dosing syringe | When using a suspension, rinse the syringe with the vehicle after administration and administer the rinse to ensure the full dose is delivered. |
Issue 2: Difficulty in preparing a stable and consistent formulation for oral gavage.
| Possible Cause | Troubleshooting Step |
| Compound crashes out of solution | If using a co-solvent system, ensure the concentration of the organic solvent (e.g., DMSO, PEG 400) is minimized and compatible with the animal model.[7] A common vehicle for suspensions is 0.5% carboxymethylcellulose (CMC) in water.[4] |
| Particle aggregation in suspension | Reduce the particle size of the compound through micronization. Include a surfactant (e.g., Tween 80) in the vehicle to improve particle wetting and prevent aggregation.[4][5] |
| Viscosity of the formulation is too high for gavage | Adjust the concentration of the suspending agent or the drug load to achieve a suitable viscosity for easy and accurate administration. |
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of 6-Shogaol in Rats (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (µg/L) | Tmax (h) | AUC (0-t) (µg/L·h) | Absolute Bioavailability (%) | Reference |
| Ginger Extract | 17.2 | 214.4 ± 40.7 | 0.7 ± 0.3 | 545.3 ± 95.7 | - | [8] |
| Pure Compound | 30 | - | 0.08 - 0.75 | - | 0.10 - 0.31 | [9] |
Note: The bioavailability of 6-shogaol is very low, highlighting the need for enhancement strategies.
Table 2: Hypothetical Pharmacokinetic Data for (E)-6-Dehydroparadol in Rats with Different Formulations (Illustrative)
| Formulation | Dose (mg/kg) | Expected Cmax | Expected Tmax | Expected AUC |
| Aqueous Suspension | 20 | Low | Short | Low |
| SEDDS Formulation | 20 | Significantly Higher | Similar or Slightly Delayed | Significantly Higher |
| Nanoparticle Formulation | 20 | Highest | Potentially Delayed | Highest |
This table is for illustrative purposes to guide experimental expectations. Actual values must be determined empirically.
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for (E)-6-Dehydroparadol
-
Screening of Excipients:
-
Determine the solubility of (E)-6-dehydroparadol in various oils (e.g., Labrafac™ LIPOPHIL WL 1349, Capryol™ 90), surfactants (e.g., Kolliphor® EL, Tween 80), and co-surfactants (e.g., Transcutol® HP, PEG 400).
-
Select the components that show the highest solubilizing capacity for the compound.
-
-
Construction of Ternary Phase Diagrams:
-
Prepare various ratios of the selected oil, surfactant, and co-surfactant.
-
Titrate each mixture with water and observe the formation of emulsions to identify the self-emulsifying region.
-
-
Formulation Preparation:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.
-
Dissolve (E)-6-dehydroparadol in the oil phase with gentle heating and stirring.
-
Add the surfactant and co-surfactant to the oil phase and mix until a clear and homogenous solution is formed.
-
-
Characterization:
-
Determine the particle size and zeta potential of the resulting emulsion upon dilution in water.
-
Assess the drug loading and encapsulation efficiency.
-
Protocol 2: In Vivo Oral Bioavailability Study in Rats
-
Animal Model:
-
Use male Sprague-Dawley or Wistar rats (200-250 g).
-
House the animals under standard laboratory conditions with a 12-hour light/dark cycle.
-
Fast the animals overnight (12-16 hours) before the experiment with free access to water.
-
-
Dosing:
-
Divide the rats into groups (n=5-6 per group) to receive different formulations (e.g., aqueous suspension vs. SEDDS).
-
Administer the formulations via oral gavage at a specified dose (e.g., 20 mg/kg). The dosing volume should typically be 5-10 mL/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of (E)-6-dehydroparadol in rat plasma.
-
The method should include a suitable internal standard.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine the key pharmacokinetic parameters: Cmax, Tmax, AUC, and elimination half-life (t1/2).
-
Calculate the relative bioavailability of the enhanced formulation compared to the aqueous suspension.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. LIPID-BASED DELIVERY - Are Lipid-Based Drug Delivery Systems in Your Formulation Toolbox? [drug-dev.com]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Unraveling the interconversion pharmacokinetics and oral bioavailability of the major ginger constituents: [6]-gingerol, [6]-shogaol, and zingerone after single-dose administration in rats [frontiersin.org]
Technical Support Center: Refining HPLC Protocols for (E)-Dehydroparadol Separation
Welcome to the technical support center for refining High-Performance Liquid Chromatography (HPLC) protocols for the separation of (E)-Dehydroparadol. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of (E)-Dehydroparadol and related compounds.
Question: Why am I seeing poor peak shape (e.g., fronting, tailing, or splitting) for my (E)-Dehydroparadol peak?
Answer:
Poor peak shape can arise from several factors. A systematic approach to troubleshooting is recommended.
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the column itself.
-
Check for Active Sites: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with polar analytes. Consider using a mobile phase with a slightly acidic modifier, such as 0.1% formic acid or acetic acid, to suppress this interaction.[1]
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.
-
Column Degradation: The column may be contaminated or have a void at the inlet. Try flushing the column with a strong solvent or reversing it (if the manufacturer allows) to wash out contaminants. If the problem persists, the column may need to be replaced.
-
-
Peak Fronting: This is less common than tailing and is often indicative of sample overload or a problem with how the sample is dissolved.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the mobile phase. Dissolving the sample in a much stronger solvent can cause the peak to front.
-
Temperature Effects: In some cases, temperature mismatches between the column and the incoming mobile phase can cause peak shape issues. Ensure the column is properly thermostatted.
-
-
Peak Splitting: This can be caused by a partially clogged frit, a void in the column packing, or co-elution with an interfering compound.
-
Check for Blockages: A partially blocked frit at the column inlet can distort the sample band. Try back-flushing the column.
-
Co-elution: A closely eluting impurity can appear as a shoulder or a split peak. To address this, you may need to optimize the mobile phase composition or gradient to improve resolution.
-
Question: I am having difficulty separating (E)-Dehydroparadol from other similar compounds like[2]-Shogaol or[2]-Paradol. What can I do to improve resolution?
Answer:
Improving the resolution between closely related compounds often requires a multi-faceted approach to optimize selectivity.
-
Mobile Phase Composition:
-
Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can significantly alter selectivity.[3] Acetonitrile is generally a stronger solvent and can provide different selectivity due to its aprotic nature, while methanol, being a protic solvent, can engage in different hydrogen bonding interactions.
-
Mobile Phase pH: The pH of the mobile phase can influence the ionization state of your analytes, which in turn affects their retention and selectivity. Experimenting with a pH range around the pKa of the compounds can be beneficial.
-
Additives: The use of additives like formic acid can improve peak shape and influence selectivity.[1]
-
-
Gradient Optimization:
-
If using a gradient elution, try decreasing the slope of the gradient (i.e., making it shallower) in the region where your compounds of interest are eluting. This will increase the separation time but can significantly improve resolution.
-
-
Stationary Phase:
-
While C18 columns are widely used, other stationary phases can offer different selectivities.[4] Consider a phenyl-hexyl column, which can provide alternative selectivity for aromatic compounds through pi-pi interactions.
-
-
Temperature:
-
Adjusting the column temperature can also affect selectivity. Lower temperatures generally increase retention and can sometimes improve resolution, while higher temperatures can decrease viscosity and improve efficiency.
-
Question: My (E)-Dehydroparadol peak is not being detected or the sensitivity is very low. How can I improve detection?
Answer:
Low sensitivity can be due to a number of factors, from sample preparation to detector settings.
-
Wavelength Selection: Ensure your UV detector is set to the optimal wavelength for (E)-Dehydroparadol. For similar compounds like gingerols and shogaols, a wavelength of around 280 nm is commonly used.[1] It is advisable to run a UV scan of your standard to determine the lambda max (λmax).
-
Sample Concentration: The concentration of your analyte may be below the limit of detection (LOD) of your instrument. Try concentrating your sample or injecting a larger volume.
-
Detector Settings: Check the detector settings, such as bandwidth and response time, to ensure they are appropriate for your analysis.
-
Sample Degradation: (E)-Dehydroparadol may be unstable under certain conditions. Ensure proper sample handling and storage, and consider using fresh samples.
-
Mobile Phase Absorbance: Ensure your mobile phase components have low absorbance at your chosen wavelength. High background absorbance can increase noise and reduce sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for (E)-Dehydroparadol?
A1: A good starting point for a reversed-phase HPLC method would be a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) with a gradient elution. The mobile phase could consist of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical gradient might start at 30-40% B and increase to 80-90% B over 20-30 minutes. The flow rate is commonly set to 1.0 mL/min, and UV detection at 280 nm.[1]
Q2: How should I prepare my sample for HPLC analysis?
A2: Sample preparation will depend on the matrix. For pure compounds or standards, dissolve the sample in a suitable solvent, preferably the initial mobile phase composition, to a known concentration. For extracts from natural products, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances. It is crucial to filter all samples through a 0.45 µm or 0.22 µm syringe filter before injection to prevent clogging of the HPLC system.
Q3: What are the typical retention times for (E)-Dehydroparadol and related compounds?
A3: Retention times are highly dependent on the specific HPLC method (column, mobile phase, gradient, flow rate, etc.). However, in a typical reversed-phase system, you can expect the more polar compounds to elute earlier. The elution order is generally influenced by the polarity of the compounds.
Q4: How can I confirm the identity of the (E)-Dehydroparadol peak in my chromatogram?
A4: The most reliable way to confirm the identity of a peak is to use a reference standard of (E)-Dehydroparadol and compare the retention time. For unequivocal identification, especially in complex matrices, coupling the HPLC system to a mass spectrometer (LC-MS) is recommended. The mass spectrum will provide molecular weight information that can confirm the identity of the compound.
Experimental Protocols
Protocol 1: General Purpose HPLC Method for (E)-Dehydroparadol Separation
This protocol provides a robust starting point for the separation of (E)-Dehydroparadol.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
Materials:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid (v/v).
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid (v/v).
-
(E)-Dehydroparadol reference standard.
-
Sample solvent: Mobile phase A or a mixture of mobile phase A and B that is weaker than the initial gradient conditions.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases by adding the specified amount of formic acid to the HPLC-grade solvents. Degas the mobile phases using an appropriate method (e.g., sonication or vacuum filtration).
-
Instrument Setup:
-
Install the C18 column in the column oven.
-
Set the column temperature to 30 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to 280 nm.
-
Set the injection volume to 10 µL.
-
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 60 40 20.0 10 90 25.0 10 90 25.1 60 40 | 30.0 | 60 | 40 |
-
System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
Sample Preparation: Prepare a stock solution of the (E)-Dehydroparadol standard in the sample solvent. From the stock solution, prepare a series of working standards for calibration. Filter all samples and standards through a 0.45 µm or 0.22 µm syringe filter.
-
Analysis: Inject the standards and samples.
-
Data Processing: Integrate the peaks and use the calibration curve generated from the standards to quantify (E)-Dehydroparadol in the samples.
Data Presentation
Table 1: Comparison of HPLC Parameters for Separation of (E)-Dehydroparadol and Related Compounds
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (150 x 4.6 mm, 5 µm) | Phenyl-Hexyl (100 x 2.1 mm, 3.5 µm) | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Acetic Acid | Water |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Methanol | Acetonitrile |
| Gradient | 40-90% B in 20 min | 50-80% B in 15 min | Isocratic 60% B |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |
| Temperature | 30 °C | 35 °C | 25 °C |
| Detection | 280 nm | 282 nm | 278 nm |
Visualizations
Caption: Troubleshooting workflow for poor peak shape in HPLC.
Caption: General experimental workflow for HPLC analysis.
References
- 1. ymcamerica.com [ymcamerica.com]
- 2. Quantitation of 6-, 8- and 10-Gingerols and 6-Shogaol in Human Plasma by High-Performance Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
Dealing with cytotoxicity of (E)--Dehydroparadol at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E)-α-Dehydroparadol, particularly concerning the management of cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is (E)-α-Dehydroparadol and what is its known mechanism of action?
(E)-α-Dehydroparadol, an oxidative metabolite of[1]-Shogaol, is recognized as a potent activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. It is known to inhibit the growth of cancer cells and induce apoptosis.
Q2: At what concentrations does (E)-α-Dehydroparadol typically exhibit cytotoxicity?
Cytotoxicity is cell-line dependent. For instance, in human cancer cell lines such as HCT-116 and H-1299, the half-maximal inhibitory concentration (IC50) has been observed around 41-44 μM after 24 hours of treatment. Apoptosis induction has been noted in the 10-40 μM range in these same cell lines.[2] For oral squamous carcinoma KB cells, the IC50 for[1]-dehydroparadol was found to be less than 40 µM.[3]
Q3: What are the likely mechanisms of cytotoxicity at high concentrations of (E)-α-Dehydroparadol?
While (E)-α-Dehydroparadol's therapeutic effects are linked to Nrf2 activation, high concentrations may lead to cytotoxicity through mechanisms such as:
-
Excessive Oxidative Stress: Overwhelming the cell's antioxidant capacity, leading to damage of lipids, proteins, and DNA.[4][5][6]
-
Mitochondrial Dysfunction: High levels of oxidative stress can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c.[4][7][8]
-
Apoptosis Induction: Activation of caspase cascades, particularly caspase-3, is a key mechanism for the observed cytotoxicity.[3]
Q4: Can the cytotoxicity of (E)-α-Dehydroparadol be mitigated in our cell culture experiments?
Yes, several strategies can be employed to mitigate cytotoxicity, especially if it's interfering with the study of other effects of the compound. One common approach is the co-treatment with antioxidants. N-acetylcysteine (NAC), a glutathione (B108866) precursor, has been shown to protect cells from drug-induced oxidative stress and cytotoxicity.[9][10][11] It may help to counteract the excessive reactive oxygen species (ROS) production that can occur at high concentrations of (E)-α-Dehydroparadol.
Q5: We are observing cell viability greater than 100% at low concentrations of (E)-α-Dehydroparadol in our MTT assays. Is this a known phenomenon?
This can be a common artifact in cell viability assays. Potential causes include:
-
Compound Interference: The compound itself may interact with the assay reagents (e.g., reducing MTT), leading to a false positive signal.
-
Cell Proliferation: At sub-lethal concentrations, some compounds can induce a proliferative response.
-
Experimental Variability: Issues such as the "edge effect" on microplates or inconsistent cell seeding can contribute to such results.
It is recommended to run a control plate with the compound and assay reagents in the absence of cells to check for direct interference.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
-
Potential Cause: Uneven cell seeding, pipetting errors, or the "edge effect" on 96-well plates.
-
Troubleshooting Steps:
-
Ensure a homogenous single-cell suspension before and during plating.
-
Use calibrated pipettes and proper pipetting techniques.
-
To avoid the "edge effect," do not use the outer wells of the 96-well plate for experimental samples. Instead, fill them with sterile PBS or media.
-
Issue 2: Unexpectedly High IC50 Value
-
Potential Cause: Sub-optimal cell health, incorrect drug concentration, or a short incubation time.
-
Troubleshooting Steps:
-
Use cells in the exponential growth phase with high viability (>95%).
-
Prepare fresh serial dilutions of (E)-α-Dehydroparadol for each experiment and verify calculations.
-
Consider extending the incubation time, as the cytotoxic effects may be time-dependent.
-
Issue 3: Difficulty in Detecting Apoptosis
-
Potential Cause: Incorrect timing of the assay, loss of apoptotic cells during sample preparation, or reagent issues.
-
Troubleshooting Steps:
-
Perform a time-course experiment to determine the optimal window for apoptosis detection.
-
When harvesting cells, be sure to collect the supernatant as it may contain detached apoptotic cells.
-
Always include a positive control to ensure that the apoptosis detection reagents are working correctly.
-
Quantitative Data Summary
| Cell Line | Assay Duration | IC50 Value (µM) | Reference |
| HCT-116 (Human Colon Cancer) | 24 hours | 43.02 | [2] |
| H-1299 (Human Lung Cancer) | 24 hours | 41.59 | [2] |
| KB (Oral Squamous Carcinoma) | Not Specified | < 40 | [3] |
Experimental Protocols
Protocol for Assessing Cellular Oxidative Stress using DCFDA/H2DCFDA Assay
This protocol provides a method to measure general reactive oxygen species (ROS) in cells treated with (E)-α-Dehydroparadol.
-
Principle: Cell-permeable H2DCFDA is deacetylated by cellular esterases to H2DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Cell culture medium
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of (E)-α-Dehydroparadol for the desired time. Include a vehicle control and a positive control (e.g., 100 µM tert-butyl hydroperoxide).
-
Prepare a 20 µM working solution of H2DCFDA in pre-warmed HBSS.
-
Remove the treatment medium, wash cells once with warm PBS, and add 100 µL of the H2DCFDA working solution to each well.
-
Incubate the plate at 37°C for 30-45 minutes, protected from light.
-
Remove the H2DCFDA solution and wash the cells gently with warm PBS.
-
Add 100 µL of HBSS to each well.
-
Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Protocol for Measuring Mitochondrial Membrane Potential using JC-1 Assay
This protocol assesses mitochondrial health by measuring changes in mitochondrial membrane potential.
-
Principle: In healthy cells with high mitochondrial membrane potential (ΔΨm), the JC-1 dye forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
-
Materials:
-
JC-1 dye
-
Cell culture medium
-
PBS
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Seed cells in a suitable culture plate or on coverslips.
-
Treat cells with (E)-α-Dehydroparadol at various concentrations and for the desired duration. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
Prepare a JC-1 staining solution according to the manufacturer's instructions (typically 1-10 µg/mL in cell culture medium).
-
Remove the treatment medium and wash the cells with warm PBS.
-
Add the JC-1 staining solution to the cells and incubate at 37°C for 15-30 minutes in the dark.
-
Wash the cells with PBS.
-
Analyze the cells immediately by fluorescence microscopy or a fluorescence plate reader. For microscopy, capture images in both green (~529 nm emission) and red (~590 nm emission) channels. For a plate reader, measure fluorescence at both wavelengths.
-
Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.
-
Protocol for Caspase-3 Activity Assay
This protocol quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
-
Principle: This assay uses a synthetic peptide substrate (e.g., DEVD-pNA or DEVD-AMC) that is specifically cleaved by active caspase-3, releasing a chromophore (pNA) or a fluorophore (AMC) that can be quantified.
-
Materials:
-
Caspase-3 colorimetric or fluorometric assay kit (containing lysis buffer, reaction buffer, DTT, and substrate)
-
Microplate reader
-
-
Procedure:
-
Seed and treat cells with (E)-α-Dehydroparadol as described in previous protocols.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Lyse the cells using the provided lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the reaction buffer containing DTT to each well.
-
Add the caspase-3 substrate (e.g., DEVD-pNA) to initiate the reaction.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths (for fluorometric assays).
-
Calculate the fold-increase in caspase-3 activity relative to the untreated control.
-
Visualizations
Caption: Experimental workflow for investigating (E)-α-Dehydroparadol cytotoxicity.
Caption: Proposed signaling pathway for high-concentration (E)-α-Dehydroparadol cytotoxicity.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. benchchem.com [benchchem.com]
- 3. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]
- 6. Frontiers | Synergistic antioxidant effects of natural compounds on H2O2-induced cytotoxicity of human monocytes [frontiersin.org]
- 7. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. The cytoprotective effect of N-acetyl-L-cysteine against ROS-induced cytotoxicity is independent of its ability to enhance glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing batch-to-batch variability of (E)--Dehydroparadol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of (E)-Dehydroparadol.
Frequently Asked Questions (FAQs)
Q1: What is (E)-Dehydroparadol and what is its primary precursor for synthesis?
(E)-Dehydroparadol is a potent activator of the Nrf2 pathway and is an oxidative metabolite of[1]-Shogaol.[2] For laboratory synthesis, (E)-Dehydroparadol is typically synthesized from its direct precursor,[1]-Shogaol, which can be isolated from ginger rhizomes or synthesized.
Q2: What are the most critical factors influencing batch-to-batch variability in (E)-Dehydroparadol synthesis?
The most critical factors include:
-
Purity and Stability of[1]-Shogaol: The starting material's purity is paramount.[1]-Shogaol can degrade or be present with other gingerol-like compounds, affecting the final yield and purity of (E)-Dehydroparadol.
-
Reaction Conditions: Temperature, reaction time, and the choice of oxidizing agent for the conversion of[1]-Shogaol to (E)-Dehydroparadol are critical parameters that must be precisely controlled.
-
Solvent Quality: The purity and dryness of solvents used in the reaction and purification steps can significantly impact the reaction's outcome.
-
Purification Method: The choice and execution of the purification technique (e.g., column chromatography, crystallization) will determine the final purity and can be a source of variability.
-
Product Stability and Storage: (E)-Dehydroparadol, like many phenolic compounds, may be susceptible to degradation from light, heat, and oxygen.[1][3][4]
Q3: How can I assess the purity of my (E)-Dehydroparadol batches?
A combination of analytical techniques is recommended for comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of (E)-Dehydroparadol and detecting impurities.[5][6]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural isomers or impurities.[5]
Q4: What are the recommended storage conditions for (E)-Dehydroparadol?
To minimize degradation, (E)-Dehydroparadol should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Long-term storage in a freezer at -20°C or below is recommended.
Troubleshooting Guides
Issue 1: Low Yield of (E)-Dehydroparadol
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it has gone to completion.- Increase the reaction time or temperature cautiously, while monitoring for side product formation. |
| Degradation of starting material or product | - Ensure the precursor,[1]-Shogaol, is pure and has not degraded.- Work under an inert atmosphere if the reaction is sensitive to oxygen.- Avoid excessive heat during the reaction and workup.[3] |
| Suboptimal stoichiometry of reagents | - Carefully check the molar ratios of your reactants and reagents. |
| Loss of product during workup/purification | - Minimize the number of transfer steps.- Ensure the chosen solvent for extraction has good solubility for the product and is immiscible with the aqueous layer.- Check the pH of the aqueous layer during extraction to ensure the product is in its neutral form for efficient extraction into the organic solvent. |
Issue 2: Inconsistent Purity Between Batches
| Possible Cause | Troubleshooting Steps |
| Variable purity of[1]-Shogaol | - Source[1]-Shogaol from a reliable supplier or meticulously purify it before use.- Characterize each new batch of starting material by HPLC and NMR before starting the synthesis. |
| Formation of side products | - Optimize reaction conditions (temperature, reaction time) to minimize side reactions.- Use high-purity solvents and reagents. |
| Inefficient purification | - Optimize the mobile phase for column chromatography to achieve better separation of the product from impurities.- Consider using a different stationary phase if co-elution is an issue.- If crystallizing, ensure slow cooling and use an appropriate solvent system. |
| Contamination from lab equipment | - Thoroughly clean all glassware and equipment before use. |
Issue 3: Presence of Unexpected Impurities in the Final Product
| Possible Cause | Troubleshooting Steps |
| Isomerization of the double bond | - Analyze the product by ¹H NMR to check for the presence of the (Z)-isomer.- Optimize reaction conditions to favor the formation of the (E)-isomer. |
| Residual solvents | - Use a high vacuum and gentle heating to remove residual solvents after purification.- Analyze for residual solvents using Gas Chromatography (GC) or ¹H NMR. |
| Oxidation products | - Store the final product under an inert atmosphere and protect it from light.[1][4] |
| Unreacted[1]-Shogaol | - Improve the purification process to effectively separate the starting material from the product. |
Experimental Protocols
Representative Protocol for the Synthesis of (E)-Dehydroparadol
-
Dissolution of Starting Material: Dissolve one equivalent of high-purity[1]-Shogaol in a suitable dry solvent (e.g., dichloromethane (B109758) or acetone) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Oxidizing Agent: To the stirred solution, add a suitable oxidizing agent (e.g., manganese dioxide or a hypervalent iodine reagent) portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The choice of oxidant and stoichiometry is critical and requires optimization.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Quenching the Reaction: Once the reaction is complete, quench it by adding a suitable quenching agent (e.g., a saturated solution of sodium thiosulfate (B1220275) for certain oxidizing agents) or by filtration to remove the solid oxidant.
-
Workup: Extract the crude product with an appropriate organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the pure (E)-Dehydroparadol.
-
Characterization: Characterize the final product by HPLC, MS, and NMR to confirm its purity and identity.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for[1]-Dehydroparadol
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₂O₃ | [7] |
| Molecular Weight | 274.36 g/mol | [7] |
| Appearance | Colorless powder | [7] |
| Melting Point | 47-48 °C | [7] |
| UV (MeOH) λmax | 341 nm, 224 nm | [7] |
| ¹H-NMR (CDCl₃) δ (ppm) | 7.61 (d, J=15.9 Hz, 1H), 7.06 (d, J=1.9 Hz, 1H), 6.94 (d, J=8.1 Hz, 1H), 6.88 (dd, J=8.1, 1.9 Hz, 1H), 6.61 (d, J=15.9 Hz, 1H), 3.93 (s, 3H), 2.91 (t, J=7.6 Hz, 2H), 2.78 (t, J=7.6 Hz, 2H), 1.63 (m, 2H), 1.33 (m, 4H), 0.90 (t, J=6.8 Hz, 3H) | [7] |
| IR (KBr) νmax (cm⁻¹) | 3400, 2926, 2856, 1666, 1601, 1514, 1460, 1375, 1278, 1031, 979, 810 | [7] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of (E)-Dehydroparadol.
References
- 1. Diffusivity Coefficient of Shogaol Degradation into Paradol in the Reactive Extraction of Ginger Dregs through Subcritical Water [ijtech.eng.ui.ac.id]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Extraction Conditions for the 6-Shogaol-rich Extract from Ginger (Zingiber officinale Roscoe) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Analogues of Gingerol and Shogaol, the Active Pungent Principles from the Rhizomes of Zingiber officinale and Evaluation of Their Anti-Platelet Aggregation Effects - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of (E)-Dehydroparadol and-Gingerol
A Comparative Efficacy Analysis of (E)-Dehydroparadol and[1]-Gingerol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological efficacy of (E)-Dehydroparadol and[1]-Gingerol, two naturally derived phenolic compounds that have garnered significant interest for their therapeutic potential. This document summarizes key experimental data, outlines detailed experimental protocols for reproducibility, and visualizes the primary signaling pathways through which these compounds exert their effects.
Comparative Efficacy: A Summary of In Vitro Studies
While direct comparative studies between (E)-Dehydroparadol and[1]-Gingerol are limited, a robust comparison can be inferred by examining the efficacy of[1]-Shogaol, the metabolic precursor to (E)-Dehydroparadol. Experimental data consistently demonstrates that[1]-Shogaol exhibits more potent antioxidant and anti-inflammatory properties than[1]-Gingerol.[2][3] This enhanced activity is often attributed to the presence of an α,β-unsaturated ketone moiety in the structure of[1]-Shogaol.[2][3]
Antioxidant Activity
The antioxidant capacities of these compounds have been evaluated using various assays that measure their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater antioxidant potency.
| Antioxidant Assay | [1]-Gingerol (IC50 µM) | [4]-Gingerol (IC50 µM) | [5]-Gingerol (IC50 µM) | [1]-Shogaol (IC50 µM) |
| DPPH Radical Scavenging | 26.3 | 19.47 | 10.47 | 8.05[3] |
| Superoxide Radical Scavenging | 4.05 | 2.5 | 1.68 | 0.85[3] |
| Hydroxyl Radical Scavenging | 4.62 | 1.97 | 1.35 | 0.72[3] |
Anti-Inflammatory Activity
The anti-inflammatory effects of these compounds are often assessed by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in cell-based assays.
| Cell Line | Inflammatory Mediator | [1]-Gingerol Inhibition | [1]-Shogaol Inhibition |
| RAW 264.7 | Nitrite Production | Significant, dose-dependent | More potent than[1]-Gingerol[3] |
| RAW 264.7 | Prostaglandin E2 (PGE2) Production | Significant, dose-dependent | More potent than[1]-Gingerol[3] |
Anticancer Activity
Both[1]-Gingerol and compounds structurally related to (E)-Dehydroparadol have demonstrated cytotoxic effects against various cancer cell lines. The IC50 values from these studies indicate the concentration required to inhibit the growth of 50% of the cancer cells.
| Cell Line | Compound | IC50 |
| HCT-116 (Colon Cancer) | [1]-Shogaol | 12.9 µM[6] |
| MCF-7 (Breast Cancer) | [1]-Gingerol | 30.3 µM[6] |
| H-1299 (Lung Cancer) | [1]-Gingerol | 136.73 µM (after 24h)[7] |
| LNCaP (Prostate Cancer) | [1]-Gingerol | Significant dose-dependent decrease in viability[7] |
Experimental Protocols
For the purpose of reproducibility and further investigation, detailed protocols for the key assays cited in this guide are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a standard method for evaluating the antioxidant capacity of a compound through its ability to scavenge the stable DPPH free radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compounds ([E]-Dehydroparadol,[1]-Gingerol)
-
Positive control (e.g., Ascorbic acid, Gallic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have a deep violet color.
-
Sample Preparation: Dissolve the test compounds and positive control in the same solvent to prepare a series of concentrations.
-
Assay:
-
In a 96-well plate, add a specific volume of the test compound solution to each well.
-
Add the DPPH solution to each well and mix thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.[8][9]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
96-well cell culture plate
-
Test compounds
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.[4][5]
-
Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is determined from the dose-response curve.
Western Blot Analysis for NF-κB Pathway Activation
Western blotting is used to detect specific proteins in a sample and can be employed to assess the activation state of signaling pathways like NF-κB by measuring the phosphorylation of key proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compounds and/or a stimulant (e.g., LPS) to activate the NF-κB pathway.[1] Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.[1]
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Signaling Pathways and Mechanisms of Action
(E)-Dehydroparadol and[1]-Gingerol exert their biological effects by modulating distinct signaling pathways.
(E)-Dehydroparadol and the Nrf2 Pathway
(E)-Dehydroparadol is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[10] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to activators like (E)-Dehydroparadol, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription. This pathway is a primary defense mechanism against oxidative stress.
[1]-Gingerol and the NF-κB Pathway
[1]-Gingerol is a well-documented inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[11] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[1]-Gingerol can inhibit this pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[11]
Experimental Workflow for Comparative Analysis
A typical workflow for comparing the efficacy of these two compounds would involve a series of in vitro assays.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative antioxidant and anti-inflammatory effects of [6]-gingerol, [8]-gingerol, [10]-gingerol and [6]-shogaol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Medicinal chemistry inspired by ginger: exploring the chemical space around 6-gingerol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. mdpi.com [mdpi.com]
- 10. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation | MDPI [mdpi.com]
- 11. [6]-Gingerol inhibits COX-2 expression by blocking the activation of p38 MAP kinase and NF-kappaB in phorbol ester-stimulated mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Dehydroparadol Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dehydroparadol, a naturally occurring compound found in the rhizomes of ginger (Zingiber officinale), has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. As a derivative of shogaols, dehydroparadol's structure presents a promising scaffold for the development of novel therapeutic agents. This guide provides a comparative analysis of dehydroparadol analogs, focusing on their structure-activity relationships (SAR), and is supported by experimental data and detailed methodologies.
Comparative Biological Activity of Dehydroparadol Analogs
The biological efficacy of dehydroparadol analogs is intricately linked to their structural features. Modifications to the alkyl chain length, the aromatic ring substituents, and the α,β-unsaturated ketone moiety can significantly influence their potency and selectivity. While a comprehensive comparative study on a wide range of dehydroparadol analogs is not extensively available in publicly accessible literature, based on the SAR of related compounds like gingerols and shogaols, we can extrapolate the expected impact of structural modifications.
Below is a table summarizing the anticipated biological activities of hypothetical dehydroparadol analogs with varying alkyl chain lengths. This data is illustrative and aims to guide future research in synthesizing and evaluating these compounds.
| Compound | Structure (Modification on Alkyl Chain) | Anticipated Anti-inflammatory Activity (IC50, µM) | Anticipated Antioxidant Activity (DPPH Scavenging, EC50, µM) | Anticipated Cytotoxicity (MCF-7 cells, IC50, µM) |
| Dehydroparadol (n=4) | -(CH₂)₄CH₃ | 15 | 25 | 30 |
| Analog 1 (n=2) | -(CH₂)₂CH₃ | > 50 | > 50 | > 50 |
| Analog 2 (n=6) | -(CH₂)₆CH₃ | 10 | 20 | 25 |
| Analog 3 (n=8) | -(CH₂)₈CH₃ | 12 | 22 | 28 |
| Analog 4 (n=10) | -(CH₂)₁₀CH₃ | 20 | 30 | 35 |
Note: The vanillyl group (4-hydroxy-3-methoxyphenyl) is kept constant in these hypothetical analogs. The data suggests that an optimal alkyl chain length (around n=6) may enhance biological activity.
Key Signaling Pathways
Dehydroparadol and its analogs are known to exert their effects by modulating key signaling pathways involved in inflammation and cellular stress responses. The two primary pathways are the Keap1-Nrf2 and the NF-κB signaling pathways.
Caption: Modulation of Keap1-Nrf2 and NF-κB pathways by dehydroparadol.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of dehydroparadol analogs.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of dehydroparadol analogs (or vehicle control) for 1 hour.
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to each well and incubating for 24 hours.
-
Nitrite (B80452) Quantification (Griess Assay):
-
50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).
-
After 10 minutes of incubation at room temperature, 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added.
-
The absorbance is measured at 540 nm using a microplate reader.
-
-
Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control. The IC50 value is then determined.
Antioxidant Activity: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.
-
Reaction Mixture: 100 µL of various concentrations of dehydroparadol analogs in methanol are mixed with 100 µL of the DPPH solution in a 96-well plate.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance is measured at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
EC50 Determination: The effective concentration required to scavenge 50% of the DPPH radicals (EC50) is calculated from a dose-response curve.
Cytotoxicity Assay: MTT Assay
-
Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cells) are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of dehydroparadol analogs for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is determined.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of dehydroparadol analogs.
Caption: General workflow for SAR studies of dehydroparadol analogs.
Conclusion
The structure-activity relationship of dehydroparadol analogs presents a compelling area for drug discovery and development. By systematically modifying the chemical structure, it is possible to enhance the therapeutic potential of this natural product scaffold. The provided experimental protocols and workflow offer a foundational framework for researchers to synthesize and evaluate novel dehydroparadol derivatives. Future studies focusing on a broader range of analogs with detailed quantitative analysis are essential to fully elucidate their SAR and identify lead compounds for further preclinical and clinical development.
Validating the Anticancer Effects of (E)-6-Dehydroparadol: A Comparative Guide
(E)-6-Dehydroparadol, a naturally occurring compound, has demonstrated notable anticancer properties, positioning it as a potential candidate for novel therapeutic strategies. This guide provides a comparative analysis of its efficacy against established anticancer drugs, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative Efficacy Against Standard Anticancer Agents
(E)-6-Dehydroparadol has shown significant growth-inhibitory effects on various cancer cell lines. While specific data on its efficacy in breast cancer cell lines remains limited in publicly available literature, studies on structurally similar compounds, such as 6-shogaol (B1671286) and 6-dehydrogingerdione, provide valuable insights into its potential activity. For a comprehensive comparison, the following tables summarize the half-maximal inhibitory concentrations (IC50) of (E)-6-Dehydroparadol against colon and lung cancer cell lines, alongside the IC50 values of its analogs and standard chemotherapeutic agents against breast cancer cell lines.
Table 1: IC50 Values of (E)-6-Dehydroparadol in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HCT-116 | Colon Cancer | 43.02 | [1] |
| H-1299 | Lung Cancer | 41.59 | [1] |
Table 2: Comparative IC50 Values of Related Compounds and Standard Drugs in Breast Cancer Cell Lines (MCF-7 and MDA-MB-231)
| Compound | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | Citation |
| 6-Shogaol (Analog) | Not specified | Not specified | [2] |
| Doxorubicin | Not specified | Not specified | |
| Cisplatin | Not specified | Not specified | |
| Paclitaxel | Not specified | Not specified | |
| Tamoxifen | Not specified | Not specified |
Note: While direct IC50 values for (E)-6-Dehydroparadol on MCF-7 and MDA-MB-231 cells were not available in the reviewed literature, the data on its analogs and standard drugs provide a benchmark for its potential efficacy.
Mechanistic Insights: Signaling Pathways of Action
(E)-6-Dehydroparadol and its related compounds exert their anticancer effects through the modulation of key cellular signaling pathways, primarily inducing cell cycle arrest and apoptosis.
Apoptosis Induction
Studies on the structurally related compound 6-dehydrogingerdione reveal that it triggers the mitochondrial apoptotic pathway in human breast cancer cells (MCF-7 and MDA-MB-231). This process is initiated by the generation of reactive oxygen species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) pathway.[1] Activated JNK signaling leads to a change in the Bax/Bcl-2 ratio, favoring the pro-apoptotic Bax protein, which results in the activation of caspase-9 and the subsequent execution of apoptosis.[1]
References
- 1. 6-Dehydrogingerdione, an active constituent of dietary ginger, induces cell cycle arrest and apoptosis through reactive oxygen species/c-Jun N-terminal kinase pathways in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Shogaol Inhibits Breast Cancer Cells and Stem Cell-Like Spheroids by Modulation of Notch Signaling Pathway and Induction of Autophagic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Nrf2 Activation by Different Shogaols: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the potency of different shogaols—primarily 6-shogaol (B1671286), 8-shogaol (B149917), and 10-shogaol (B192378)—in activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds in combating oxidative stress-related diseases.
Executive Summary
Shogaols, the dehydrated derivatives of gingerols found in dried ginger, are potent activators of the Nrf2 pathway, a master regulator of cellular antioxidant responses. This guide synthesizes available experimental data to compare the efficacy of different shogaol analogues. The evidence indicates that 6-shogaol is the most extensively studied and appears to be the most potent Nrf2 activator among the naturally occurring shogaols. The structure-activity relationship suggests that the α,β-unsaturated ketone moiety is crucial for activity, while the length of the alkyl chain influences the potency, with shorter chains appearing to be more effective.
Comparative Efficacy of Shogaols in Nrf2 Activation
While direct comparative studies on Nrf2 activation by 6-, 8-, and 10-shogaol are limited, indirect evidence from antioxidant and anti-inflammatory assays suggests a hierarchy in their potency.
| Compound | Key Findings | Inferred Nrf2 Activation Potency |
| 6-Shogaol | Consistently demonstrates robust Nrf2 activation through both Keap1-dependent and -independent mechanisms. It has been shown to induce Nrf2 nuclear translocation and upregulate Nrf2 target genes such as HMOX1, NQO1, GCLC, and GCLM.[1] The concentration required to double the activity of NQO1 (a key Nrf2 target enzyme) was determined to be 4.12 ± 0.52 μM in one study.[2][3] | High |
| 8-Shogaol | In a comparative study on the inhibition of the NLRP3 inflammasome, 8-shogaol showed slightly less but comparable inhibitory capacity to 6-shogaol in suppressing pro-IL-1β protein expression, suggesting potent anti-inflammatory effects that are often linked to Nrf2 activation.[4] | Moderate to High |
| 10-Shogaol | In the same NLRP3 inflammasome inhibition study, 10-shogaol demonstrated a lower inhibitory capacity compared to 6- and 8-shogaol.[4] Another study highlighted its antioxidant properties, though direct Nrf2 activation was not measured.[5] The increase in the alkyl chain length has been suggested to negatively impact inhibitory activity in the context of inflammasome suppression.[4] | Moderate |
Signaling Pathways and Mechanisms of Action
Shogaols activate the Nrf2 pathway through a multi-faceted approach. The primary mechanism involves the modification of cysteine residues on Keap1, the main negative regulator of Nrf2. This is facilitated by the electrophilic α,β-unsaturated ketone moiety present in shogaols.[2][3] This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 complex and allowing Nrf2 to translocate to the nucleus.
Furthermore, shogaols can also induce Nrf2 activation through Keap1-independent mechanisms, including the activation of upstream kinases such as PI3K/Akt and MAPKs (p38, MEK1), which phosphorylate Nrf2 and promote its nuclear accumulation.[1][6]
References
- 1. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 2. Synthesis of New Shogaol Analogues as NRF2 Activators and Evaluation of Their Anti-Inflammatory Activity, Modes of Action and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4.5. Western Blot Analysis for Nrf2 and PPARγ [bio-protocol.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Unveiling the Anti-Inflammatory Potential of (E)-Dehydroparadol: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
(E)-Dehydroparadol, a naturally occurring compound found in the seeds of Aframomum melegueta (Grains of Paradise), has garnered interest for its potential anti-inflammatory properties. This guide provides a comparative analysis of (E)-Dehydroparadol's anti-inflammatory effects against established nonsteroidal anti-inflammatory drugs (NSAIDs) and other relevant compounds. While direct quantitative in vitro comparisons for (E)-Dehydroparadol are limited in publicly available research, this guide synthesizes existing data on its analogs and provides a framework for its evaluation.
Executive Summary
(E)-Dehydroparadol and its structural relatives, such as[1]-paradol and[1]-shogaol, exhibit promising anti-inflammatory activities. In vivo studies demonstrate the efficacy of extracts containing these compounds in reducing inflammation. Mechanistically, these compounds are suggested to act through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as by reducing the production of pro-inflammatory cytokines. This guide presents available data to facilitate a comparative understanding and guide future research.
In Vitro Anti-Inflammatory Activity: A Comparative Overview
Table 1: Comparative in vitro COX-2 Inhibition
| Compound | IC50 (COX-2) | Assay System |
| (E)-Dehydroparadol | Data not available | - |
| [1]-Paradol | Identified as the most active COX-2 inhibitor in Aframomum melegueta extract[2][3] | Bioactivity-guided fractionation |
| Celecoxib | 40 nM[2] | Sf9 cells |
| Indomethacin | 0.31 µM | Human peripheral monocytes[4] |
| Indomethacin | 630 nM | Enzyme assay[5] |
Table 2: Comparative in vitro Nitric Oxide (NO) Production Inhibition
| Compound | IC50 | Cell Line | Stimulant |
| (E)-Dehydroparadol | Data not available | - | - |
| Tussilagone | 8.67 µM | BV-2 microglia | LPS |
| Dexamethasone | Concentration-dependent inhibition (0.001-1.0 µM) | J774 macrophages | LPS[6] |
| L-NAME | 70 µM (for NOS inhibition) | Purified brain NOS | -[1][3][7] |
| Andrographolide | 17.4 ± 1.1 µM | RAW 264.7 macrophages | LPS + IFN-γ[8] |
Table 3: Comparative in vitro Pro-inflammatory Cytokine Inhibition
| Compound | Target Cytokine | IC50 | Cell Line | Stimulant |
| (E)-Dehydroparadol | TNF-α, IL-6 | Data not available | - | - |
| 3, 5-diprenyl-4-hydroxyacetophenone | TNF-α | Inhibition of 59.14% at 91.78 µM | J774A.1 macrophages | LPS |
| 3, 5-diprenyl-4-hydroxyacetophenone | IL-6 | Inhibition of 51.62% at 91.78 µM | J774A.1 macrophages | LPS |
| Pentoxifylline | TNF-α | - | - | - |
| Tocilizumab, Sarilumab | IL-6 receptor | - | - | -[9] |
In Vivo Anti-Inflammatory Activity
A study on the ethanolic extract of Aframomum melegueta in a rat paw edema model demonstrated significant anti-inflammatory effects.
Table 4: In Vivo Anti-inflammatory Effects in Carrageenan-Induced Rat Paw Edema
| Treatment | Dose | % Inhibition of Edema |
| Aframomum melegueta extract | 1000 mg/kg | 49%[2] |
| [1]-Paradol | 150 mg/kg | 20%[2][3] |
| [1]-Gingerol | 150 mg/kg | 25%[2][3] |
| [1]-Shogaol | 150 mg/kg | 38%[2][3] |
| Aspirin | 150 mg/kg | 37%[2] |
Experimental Protocols
Detailed methodologies for key in vitro anti-inflammatory assays are provided below to facilitate the design of comparative studies.
Cyclooxygenase-2 (COX-2) Inhibition Assay
Principle: This assay measures the ability of a test compound to inhibit the activity of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins, key mediators of inflammation.
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant human or ovine COX-2 enzyme is used. Arachidonic acid serves as the substrate.
-
Incubation: The test compound, at various concentrations, is pre-incubated with the COX-2 enzyme in a suitable buffer (e.g., Tris-HCl) at a specific temperature (e.g., 37°C) for a defined period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: After a set incubation time, the reaction is stopped, typically by the addition of an acid.
-
Quantification of Prostaglandins: The amount of prostaglandin (B15479496) E2 (PGE2) or other prostanoids produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined.
Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
Principle: This assay assesses the ability of a test compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
General Protocol:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).
-
Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture medium.
-
Incubation: The cells are incubated for a further 24 hours to allow for NO production.
-
Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to form a colored azo compound.
-
Absorbance Reading: The absorbance of the colored product is measured using a microplate reader at a wavelength of 540-570 nm.
-
Data Analysis: The percentage of NO production inhibition is calculated for each concentration of the test compound, and the IC50 value is determined. A cell viability assay (e.g., MTT assay) is often performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.
TNF-α and IL-6 ELISA (Enzyme-Linked Immunosorbent Assay)
Principle: This immunoassay is used to quantify the concentration of the pro-inflammatory cytokines TNF-α and IL-6 in cell culture supernatants.
General Protocol:
-
Coating: A 96-well microplate is coated with a capture antibody specific for the target cytokine (TNF-α or IL-6).
-
Blocking: Non-specific binding sites in the wells are blocked using a blocking buffer (e.g., BSA solution).
-
Sample and Standard Incubation: Cell culture supernatants (from cells treated with the test compound and stimulated with an inflammatory agent) and a series of known standards of the cytokine are added to the wells and incubated. The cytokine present in the samples and standards binds to the capture antibody.
-
Detection Antibody Incubation: A biotinylated detection antibody, also specific for the target cytokine, is added to the wells. This antibody binds to a different epitope on the captured cytokine, forming a "sandwich".
-
Enzyme Conjugate Incubation: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by the HRP enzyme into a colored product.
-
Reaction Stopping: The enzymatic reaction is stopped by adding a stop solution (e.g., sulfuric acid).
-
Absorbance Reading: The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of the cytokine in the samples is then determined by interpolating their absorbance values on the standard curve.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of (E)-Dehydroparadol and related compounds are believed to be mediated through the modulation of key inflammatory signaling pathways.
Caption: Simplified NF-κB signaling pathway in inflammation.
Caption: General workflow for in vitro anti-inflammatory screening.
Conclusion and Future Directions
The available evidence suggests that (E)-Dehydroparadol and its analogs from Aframomum melegueta possess significant anti-inflammatory properties, likely mediated through the inhibition of the COX-2 and iNOS pathways and the suppression of pro-inflammatory cytokines. However, a comprehensive understanding of the potency and efficacy of (E)-Dehydroparadol requires direct comparative studies against standard anti-inflammatory drugs. Future research should focus on determining the IC50 values of (E)-Dehydroparadol in a panel of in vitro anti-inflammatory assays and further validating these findings in relevant in vivo models of inflammation. Such data will be crucial for assessing its potential as a novel therapeutic agent for inflammatory diseases.
References
- 1. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory Activity of Grains of Paradise (Aframomum melegueta Schum) Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of grains of paradise (Aframomum melegueta Schum) extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AFRAMOMUM MELEGUETA | Department of Pharmacognosy & Herbal Medicine [pharmacognosy.ucc.edu.gh]
- 6. The mode of action of aspirin-like drugs: effect on inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of (E)-Dehydroparadol and Other Prominent Nrf2 Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Nrf2 activator (E)-Dehydroparadol with other well-characterized Nrf2 activators: Sulforaphane, Bardoxolone Methyl, and Dimethyl Fumarate (B1241708). The comparison focuses on their mechanisms of action, potency, and the experimental data supporting their activity.
Introduction to Nrf2 Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative and electrophilic stress. Under basal conditions, Nrf2 is kept at low levels in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to various stimuli, including oxidative stress and electrophilic compounds, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes. This initiates the transcription of genes encoding antioxidant enzymes, detoxification enzymes, and other proteins involved in maintaining cellular redox homeostasis.
Overview of Compared Nrf2 Activators
This guide focuses on the following Nrf2 activators:
-
(E)-Dehydroparadol: An oxidative metabolite of[1]-Shogaol, a pungent constituent of ginger. It is recognized as a potent Nrf2 activator.
-
Sulforaphane (SFN): A naturally occurring isothiocyanate found in cruciferous vegetables like broccoli. It is one of the most extensively studied and potent naturally derived Nrf2 activators.
-
Bardoxolone Methyl (CDDO-Me): A synthetic triterpenoid (B12794562) and a potent, clinical-stage Nrf2 activator known for its anti-inflammatory and antioxidant properties.
-
Dimethyl Fumarate (DMF): An ester of fumaric acid, approved for the treatment of multiple sclerosis and psoriasis, which exerts its therapeutic effects in part through Nrf2 activation.
Mechanism of Action
The primary mechanism by which these small molecule activators induce the Nrf2 pathway is through their electrophilic nature, which allows them to react with cysteine residues on Keap1. This covalent modification leads to a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation.
Figure 1: Simplified Nrf2 Signaling Pathway and Point of Intervention for Activators.
Quantitative Comparison of Nrf2 Activator Potency
A direct comparison of the potency of Nrf2 activators is challenging due to variations in experimental systems (e.g., cell lines, assay types). The following table summarizes available quantitative data to provide a comparative perspective. The half-maximal effective concentration (EC50) for activating the Nrf2 pathway, often measured by an Antioxidant Response Element (ARE) luciferase reporter assay, is a common metric for potency.
| Activator | EC50 (ARE Luciferase Assay) | Cell Line | Comments |
| (E)-Dehydroparadol | Data not available | - | A study in a Tg(gstp1:GFP) transgenic zebrafish model showed enhanced GFP fluorescence at 5 μM, indicating activation of a downstream Nrf2 target. |
| Sulforaphane | ~2-5 µM | HepG2 | Potency can vary depending on the specific reporter construct and cell line used. |
| Bardoxolone Methyl | ~10-100 nM | Various | Generally considered one of the most potent Nrf2 activators. |
| Dimethyl Fumarate | ~10-25 µM | HEK293 | The active metabolite, monomethyl fumarate (MMF), is also a potent Nrf2 activator. |
Comparison of Downstream Target Gene Induction
The activation of Nrf2 leads to the increased expression of a battery of cytoprotective genes. The magnitude of induction of these genes, such as NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme oxygenase-1 (HO-1), is another key indicator of an activator's efficacy.
| Activator | Target Gene(s) | Fold Induction | Cell Line/System | Concentration & Time |
| (E)-Dehydroparadol | gstp1 (in zebrafish) | Not quantified (enhanced fluorescence) | Zebrafish Embryo | 5 µM, 24h |
| Sulforaphane | NQO1, HO-1, GCLC, GCLM | Varies (e.g., >2-fold for NQO1) | Various (e.g., HepG2, ARPE-19) | 5-15 µM, 24-48h |
| Bardoxolone Methyl | NQO1, HO-1, GCLC, GCLM | Significant induction | Various (e.g., renal epithelial cells) | 100 nM, 24h |
| Dimethyl Fumarate | NQO1, HO-1 | Varies (e.g., ~2-4 fold for NQO1) | Various (e.g., astrocytes, PBMCs) | 10-50 µM, 6-24h |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of Nrf2 activators are provided below.
ARE-Luciferase Reporter Assay
This assay is a common method to quantify the activation of the Nrf2 pathway.
Figure 2: Workflow for a typical ARE-Luciferase Reporter Assay.
Protocol:
-
Cell Culture and Seeding: Cells (e.g., HepG2) are cultured in appropriate media and seeded into 96-well plates.
-
Transfection: Cells are transfected with a reporter plasmid containing the firefly luciferase gene under the control of an ARE promoter and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After allowing for plasmid expression, cells are treated with various concentrations of the Nrf2 activator or vehicle control.
-
Incubation: Cells are incubated for a specified period (e.g., 16-24 hours) to allow for luciferase expression.
-
Cell Lysis: The cells are washed and lysed to release the luciferase enzymes.
-
Luminescence Measurement: Luciferase activity is measured using a luminometer after the addition of the appropriate substrates.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number. The fold induction is calculated relative to the vehicle-treated control.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
qPCR is used to measure the change in mRNA levels of Nrf2 target genes.
Protocol:
-
Cell Culture and Treatment: Cells are cultured and treated with the Nrf2 activator as described above.
-
RNA Extraction: Total RNA is isolated from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is used as a template for qPCR with primers specific for Nrf2 target genes (e.g., NQO1, HO-1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, where the expression in treated cells is compared to that in control cells after normalization to the housekeeping gene.
Western Blot for Nrf2 Nuclear Translocation and Protein Expression
Western blotting is used to visualize the increase in Nrf2 protein levels, its translocation to the nucleus, and the increased expression of downstream target proteins like HO-1.
Figure 3: General workflow for Western Blot analysis of Nrf2 pathway proteins.
Protocol:
-
Cell Fractionation and Lysis: Following treatment, cells are harvested, and cytoplasmic and nuclear fractions are separated. Both fractions are then lysed to extract proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for the protein of interest (e.g., Nrf2, HO-1, Lamin B1 for nuclear fraction control, GAPDH for cytoplasmic fraction control), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized by detecting the chemiluminescent signal produced by the HRP substrate.
-
Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.
Conclusion
(E)-Dehydroparadol is an emerging Nrf2 activator with demonstrated activity in a zebrafish model. However, to establish its relative potency and efficacy compared to well-established Nrf2 activators like Sulforaphane, Bardoxolone Methyl, and Dimethyl Fumarate, further quantitative studies using standardized in vitro assays, such as the ARE-luciferase reporter assay in a common cell line, are necessary. The existing data on Sulforaphane, Bardoxolone Methyl, and Dimethyl Fumarate highlight their distinct potency profiles, with Bardoxolone Methyl being the most potent. The choice of an Nrf2 activator for research or therapeutic development will depend on a variety of factors, including the desired potency, the specific cellular context, and the pharmacokinetic and pharmacodynamic properties of the compound. This guide provides a framework for comparing these activators and the methodologies to further investigate their Nrf2-activating potential.
References
A Head-to-Head Comparison of (E)-Dehydroparadol and Other Ginger Derivatives: A Guide for Researchers
A comprehensive analysis of the bioactive properties of key compounds derived from Zingiber officinale, with a focus on their comparative anti-inflammatory, antioxidant, and anticancer activities. This guide provides researchers, scientists, and drug development professionals with a consolidated overview of quantitative data, detailed experimental protocols for key assays, and visual representations of the primary signaling pathways involved.
Introduction to Ginger Derivatives
Ginger (Zingiber officinale) is a rich source of various bioactive compounds, primarily pungent phenolic compounds known as gingerols, shogaols, paradols, and their derivatives. These compounds are the focus of extensive research due to their wide range of pharmacological activities.[1]
-
Gingerols , such as[2]-gingerol, are the most abundant pungent compounds in fresh ginger.
-
Shogaols , like[2]-shogaol, are formed through the dehydration of gingerols during drying or processing and often exhibit more potent biological activities.[3]
-
Paradols are hydrogenation products of shogaols.
-
(E)-Dehydroparadol is an oxidative metabolite of[2]-shogaol and is a subject of growing interest for its potential bioactivities.
This guide focuses on a head-to-head comparison of these derivatives, with a special emphasis on (E)-Dehydroparadol, to provide a clear perspective on their relative therapeutic potential.
Comparative Biological Activities: Quantitative Data
The following tables summarize the available quantitative data from various in vitro studies, allowing for a direct comparison of the biological activities of (E)-Dehydroparadol and other prominent ginger derivatives. The data is primarily presented as IC50 values (the concentration of a substance required to inhibit a specific biological or biochemical function by 50%).
Table 1: Anticancer Activity (IC50 in µM)
| Compound | HCT-116 (Colon Cancer) | H-1299 (Lung Cancer) | T47D (Breast Cancer) | Prostate Cancer (General) |
| (E)-[2]-Dehydroparadol | 43.02[4] | 41.59[4] | - | - |
| [2]-Shogaol | ~8[5] | - | 0.5 ± 0.1[3] | More effective than[2]-gingerol and[2]-paradol[6] |
| [2]-Gingerol | ~150[5] | - | - | - |
| [3]-Gingerol | - | >[2]-Gingerol[5] | - | - |
| [7]-Gingerol | - | >[3]-Gingerol[5] | - | - |
| [2]-Paradol | - | >[2]-Gingerol[5] | - | - |
Note: A lower IC50 value indicates greater potency. Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Antioxidant Activity (IC50 in µM)
| Compound | DPPH Radical Scavenging | Superoxide Radical Scavenging | Hydroxyl Radical Scavenging |
| [2]-Shogaol | 8.05[7] | 0.85[7] | 0.72[7] |
| [2]-Gingerol | 26.3[7] | 4.05[7] | 4.62[7] |
| [3]-Gingerol | 19.47[7] | 2.5[7] | 1.97[7] |
| [7]-Gingerol | 10.47[7] | 1.68[7] | 1.35[7] |
Table 3: Anti-inflammatory Activity
| Compound | Assay | Result |
| [2]-Shogaol | Inhibition of NO production in RAW 264.7 cells | More potent than[2]-gingerol[5] |
| Inhibition of PGE2 production in RAW 264.7 cells | 87% inhibition at 6 µM[8] | |
| [2]-Gingerol | Inhibition of NO production in RAW 264.7 cells | - |
| [3]-Gingerol | Inhibition of PGE2 production in RAW 264.7 cells | Lower activity than[7]-gingerol[8] |
| [7]-Gingerol | Inhibition of PGE2 production in RAW 264.7 cells | Most pronounced activity among gingerols[8] |
Note: Quantitative IC50 values for direct comparison of anti-inflammatory activity were not consistently available across all compounds. (E)-Dehydroparadol's anti-inflammatory activity is an area requiring further investigation.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparative data tables.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method for assessing the antioxidant activity of compounds.
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
-
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol. The solution should be freshly prepared and protected from light.
-
Sample Preparation: Dissolve the test compounds (e.g., (E)-Dehydroparadol, gingerols, shogaols) in a suitable solvent (e.g., methanol, ethanol) to prepare a stock solution, from which serial dilutions are made.
-
Reaction: In a 96-well plate or cuvettes, mix a defined volume of each sample dilution with an equal volume of the DPPH working solution. A blank containing only the solvent and the DPPH solution is also prepared.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each sample at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the test compound.[9][10]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in metabolically active (living) cells to form insoluble purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, H-1299) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, remove the medium and add 20-30 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 to 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals. The plate is typically agitated on an orbital shaker for 15 minutes.
-
Measurement: Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is determined from the dose-response curve.[4][11][12]
-
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay evaluates the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of the pro-inflammatory mediator nitric oxide.
-
Principle: In macrophages (e.g., RAW 264.7 cells), the enzyme inducible nitric oxide synthase (iNOS) is expressed in response to inflammatory stimuli like lipopolysaccharide (LPS), leading to the production of NO. The amount of NO is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
-
Protocol:
-
Cell Culture: Seed RAW 264.7 macrophages in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 12-24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix 100 µL of the supernatant with an equal volume of Griess reagent in a 96-well plate.
-
Incubation and Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540 nm.
-
Calculation: The nitrite concentration is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.[13][14]
-
Signaling Pathways and Experimental Workflows
The biological activities of ginger derivatives are mediated through their interaction with various cellular signaling pathways. The diagrams below, generated using Graphviz, illustrate some of the key pathways and a general experimental workflow for evaluating these compounds.
Conclusion and Future Directions
The available data indicates that shogaols, particularly[2]-shogaol, often exhibit superior anticancer and anti-inflammatory properties compared to their gingerol precursors.[3][5] This is frequently attributed to the α,β-unsaturated ketone moiety in their structure.[3] The length of the alkyl chain also plays a significant role in the bioactivity of these compounds.[7]
(E)-Dehydroparadol has demonstrated notable anticancer activity and is identified as a potent activator of the Nrf2 antioxidant response pathway.[4] However, a comprehensive head-to-head comparison with a full spectrum of other ginger derivatives across various biological assays is currently limited in the scientific literature.
Future research should focus on direct comparative studies of (E)-Dehydroparadol against other ginger derivatives, particularly in the context of its anti-inflammatory and antioxidant activities, to fully elucidate its therapeutic potential. Further in vivo studies are also warranted to validate the in vitro findings and to explore the pharmacokinetic and pharmacodynamic properties of these promising natural compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. 2.6. In Vitro Antioxidant Assay (ABTS Radical Scavenging Method) [bio-protocol.org]
- 6. broadpharm.com [broadpharm.com]
- 7. assaygenie.com [assaygenie.com]
- 8. zen-bio.com [zen-bio.com]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. researchgate.net [researchgate.net]
- 11. MTT (Assay protocol [protocols.io]
- 12. merckmillipore.com [merckmillipore.com]
- 13. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Activity of (E)-6-Dehydroparadol and Other Gingerols
For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant activity of (E)-6-dehydroparadol against other prominent gingerols, namely[1]-gingerol,[2]-gingerol,[3]-gingerol, and its precursor,[1]-shogaol. This document summarizes key quantitative data, outlines experimental protocols for common antioxidant assays, and visualizes the primary signaling pathway involved in the antioxidant response of these compounds.
Executive Summary
Ginger (Zingiber officinale) contains a variety of bioactive compounds, with gingerols and their derivatives being the most studied for their health-promoting properties, including antioxidant effects. This guide focuses on comparing the free-radical scavenging capabilities of several of these compounds. While quantitative data for[1]-gingerol,[2]-gingerol,[3]-gingerol, and[1]-shogaol are available and presented herein, direct comparative quantitative data for the antioxidant activity of (E)-6-dehydroparadol using standardized assays like DPPH, ABTS, or FRAP were not prominently found in the reviewed literature. However, existing research strongly indicates that (E)-6-dehydroparadol possesses significant antioxidant potential, primarily through its potent activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.
Quantitative Comparison of Antioxidant Activity
The antioxidant activity of gingerols and related compounds is often evaluated using various assays that measure their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an antioxidant; a lower IC50 value indicates a higher antioxidant activity. The table below summarizes the reported IC50 values for the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity of several ginger compounds.
| Compound | DPPH Radical Scavenging Activity (IC50 in µM) | Reference |
| [1]-Gingerol | 26.3 | [4] |
| [2]-Gingerol | 19.47 | [4] |
| [3]-Gingerol | 10.47 | [4] |
| [1]-Shogaol | 8.05 | [4] |
| (E)-6-Dehydroparadol | Data not available in reviewed literature | - |
Note: The data clearly indicates that among the tested gingerols, the antioxidant activity increases with the length of the alkyl chain ([3]-gingerol >[2]-gingerol >[1]-gingerol). Furthermore,[1]-shogaol, a dehydrated form of[1]-gingerol, exhibits the most potent DPPH radical scavenging activity among the compounds listed. While direct IC50 values for (E)-6-dehydroparadol are not available for a side-by-side comparison, its role as a potent activator of the Nrf2 antioxidant pathway suggests a significant, albeit mechanistically distinct, antioxidant capability.
Key Antioxidant Signaling Pathway: The Keap1-Nrf2 Pathway
The antioxidant effects of many ginger compounds, including (E)-6-dehydroparadol and[1]-shogaol, are mediated through the activation of the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like certain ginger compounds, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.
References
Unveiling the Molecular Targets of (E)-Dehydroparadol: A Comparative Guide for Researchers
For Immediate Release
(E)-Dehydroparadol, an oxidative metabolite of[1]-Shogaol found in ginger, has emerged as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a master regulator of cellular defense against oxidative and electrophilic stress, making (E)-Dehydroparadol a compound of significant interest for researchers in drug discovery and development. This guide provides a comprehensive comparison of (E)-Dehydroparadol with other known Nrf2 activators, supported by experimental data and detailed protocols to facilitate further investigation.
Core Molecular Target: The Keap1-Nrf2 Pathway
The primary molecular target of (E)-Dehydroparadol is the Keap1-Nrf2 signaling pathway. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. (E)-Dehydroparadol, like other electrophilic Nrf2 activators, is believed to interact with reactive cysteine residues on Keap1. This interaction leads to a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation. As a result, newly synthesized Nrf2 accumulates, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, initiating their transcription.
Comparative Analysis of Nrf2 Activators
To provide a clear perspective on the efficacy of (E)-Dehydroparadol, this guide compares its activity with two well-characterized Nrf2 activators: sulforaphane (B1684495), a natural isothiocyanate from broccoli, and bardoxolone (B1667749) methyl, a synthetic triterpenoid. While direct comparative studies with (E)-Dehydroparadol are limited, the following table summarizes key quantitative data from various studies to offer an objective assessment.
| Compound | Molecular Target(s) | IC50 (Cancer Cell Growth Inhibition) | EC50 (Nrf2 Activation) | Keap1 Binding Affinity (Kd) |
| (E)-Dehydroparadol | Nrf2 Pathway Activator | HCT-116: 43.02 µM H-1299: 41.59 µM | Data Not Available | Data Not Available |
| Sulforaphane | Nrf2 Pathway Activator | Varies by cell line | ~2-5 µM (ARE-luciferase reporter) | Data Not Available (Covalent Modifier) |
| Bardoxolone Methyl | Nrf2 Pathway Activator | Varies by cell line | ~20-100 nM (ARE-luciferase reporter) | Data Not Available (Covalent Modifier) |
Note: IC50 and EC50 values can vary significantly depending on the cell line, assay conditions, and experimental duration. The data presented here are for comparative purposes and are collated from multiple sources.
Experimental Protocols
To aid researchers in the further investigation of (E)-Dehydroparadol and other Nrf2 activators, detailed protocols for key experiments are provided below.
Nrf2/ARE-Dependent Luciferase Reporter Assay
This assay is a common method to quantify the activation of the Nrf2 pathway.
Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an ARE promoter. Activation of Nrf2 leads to the expression of luciferase, which can be quantified by measuring luminescence.
Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HepG2, HEK293T) in a 96-well plate at an appropriate density.
-
Co-transfect cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound (e.g., (E)-Dehydroparadol, sulforaphane, bardoxolone methyl) or vehicle control.
-
-
Cell Lysis and Luciferase Assay:
-
After the desired incubation period (e.g., 24 hours), lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.
-
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect and quantify apoptosis induced by the test compound.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment:
-
Plate cells (e.g., HCT-116, H-1299) in a 6-well plate and treat with the test compound or vehicle control for the desired time.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Live cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Visualizing the Molecular Pathways and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: The Keap1-Nrf2 signaling pathway and the mechanism of action of (E)-Dehydroparadol.
Caption: Experimental workflow for the Nrf2/ARE-dependent luciferase reporter assay.
Caption: Logical relationship of cell states in an Annexin V/PI apoptosis assay.
References
Safety Operating Guide
Personal protective equipment for handling (E)--Dehydroparadol
Essential Safety and Handling Guide for (E)-[1]-Dehydroparadol
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (E)--Dehydroparadol. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.
Hazard Identification and Safety Precautions
(E)--Dehydroparadol is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE):
Proper PPE is the first line of defense against chemical exposure. The following should be worn at all times when handling (E)--Dehydroparadol:
-
Gloves: Chemical-resistant gloves, such as neoprene or nitrile rubber, are required.[2] Avoid latex, leather, or fabric gloves as they do not offer adequate protection.[2] Always inspect gloves for tears or holes before use.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against splashes.[3] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.
-
Lab Coat: A full-sleeved lab coat made of a chemical-resistant material should be worn to protect the skin and personal clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is necessary. An air-purifying respirator (APR) with a particulate filter may be appropriate.[4]
Engineering Controls:
-
Work with (E)--Dehydroparadol should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
Quantitative Safety Data
| Hazard Classification | GHS Category | Precautionary Statement | Description |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1 | H400 | Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410 | Very toxic to aquatic life with long lasting effects.[1] |
Handling and Storage Protocols
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store (E)--Dehydroparadol in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Recommended storage conditions are at -20°C for short-term storage (up to 1 month in DMSO) and -80°C for long-term storage (up to 6 months).[5]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly and engineering controls are functioning properly.
-
Weighing and Aliquoting: Conduct all weighing and preparation of solutions within a chemical fume hood to prevent inhalation of any airborne particles.
-
Spill Management: In case of a spill, immediately alert others in the area. Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the spilled material and place it in a sealed container for proper disposal.
-
Personal Hygiene: After handling, wash hands thoroughly with soap and water.[1] Do not eat, drink, or smoke in the laboratory.[1]
Disposal Plan
All waste containing (E)--Dehydroparadol must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including empty containers, pipette tips, and gloves, in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing (E)--Dehydroparadol in a separate, labeled hazardous waste container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[1] Do not dispose of down the drain or in regular trash.
Emergency First Aid Procedures
-
If Swallowed: Call a POISON CENTER or doctor/physician immediately if you feel unwell.[1] Rinse mouth.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[1] Seek medical attention if irritation develops.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Experimental Workflow
Caption: Workflow for Safe Handling of (E)--Dehydroparadol.
References
- 1. (E)-[6]-Dehydroparadol|878006-06-5|MSDS [dcchemicals.com]
- 2. Which personal protective equipment do you need to [royalbrinkman.com]
- 3. osha.oregon.gov [osha.oregon.gov]
- 4. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 5. This compound (878006-06-5) for sale [vulcanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
